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LP-360924 Documentation Hub

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  • Product: LP-360924
  • CAS: 1984787-69-0

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Trajectory of LP-360924: A Deep Dive into its Agonistic Action on GPR139

Abstract LP-360924 has emerged as a critical pharmacological tool for interrogating the function of the orphan G protein-coupled receptor, GPR139. This guide provides a comprehensive technical overview of the mechanism o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

LP-360924 has emerged as a critical pharmacological tool for interrogating the function of the orphan G protein-coupled receptor, GPR139. This guide provides a comprehensive technical overview of the mechanism of action of LP-360924, with a primary focus on its role as a surrogate agonist for GPR139. We will dissect the downstream signaling cascades initiated by LP-360924, detail the experimental methodologies employed to elucidate this mechanism, and discuss the broader implications for drug discovery, particularly in the context of neuropsychiatric disorders.

Introduction to GPR139: An Orphan Receptor with Therapeutic Potential

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for approximately 34% of all FDA-approved drugs.[1] Within this vast family, a subset of receptors is classified as "orphan" due to their unknown endogenous ligands. GPR139 is one such orphan GPCR, highly conserved across species and predominantly expressed in the central nervous system, with notable enrichment in the habenula and septum.[2] The discovery of surrogate ligands, such as LP-360924, has been instrumental in de-orphanizing this receptor and exploring its physiological functions.[2][3] Emerging evidence suggests that GPR139 may play a significant role in modulating neural circuits implicated in neuropsychiatric conditions like schizophrenia.[1][4]

The Primary Mechanism of Action: LP-360924 as a GPR139 Agonist

LP-360924 functions as a surrogate agonist of GPR139.[3] An agonist is a molecule that binds to a receptor and activates it, mimicking the effect of the natural (endogenous) ligand. While the definitive endogenous ligands for GPR139 are still under investigation, L-tryptophan and L-phenylalanine have been proposed as candidate physiological ligands.[2] LP-360924 provides a potent and selective tool to study the downstream consequences of GPR139 activation.

Preferential Coupling to the Gs Signaling Pathway

The predominant signaling pathway activated by LP-360924 upon binding to GPR139 is the Gs pathway. This has been demonstrated through the observation of a dose-dependent stimulation of cyclic adenosine monophosphate (cAMP) in recombinant cell lines (HEK293 and COS-1) expressing GPR139.[4][5]

The Gs signaling cascade can be summarized as follows:

  • Ligand Binding: LP-360924 binds to the extracellular domain of GPR139, inducing a conformational change in the receptor.

  • G Protein Activation: This conformational change facilitates the coupling of the intracellular domain of GPR139 to the heterotrimeric Gs protein. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

  • Adenylate Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates the enzyme adenylate cyclase.

  • cAMP Production: Activated adenylate cyclase converts adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: cAMP proceeds to activate protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to a cellular response.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LP360924 LP-360924 GPR139 GPR139 LP360924->GPR139 Binds to Gs Gs Protein (GDP-bound) GPR139->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: LP-360924-mediated activation of the Gs signaling pathway via GPR139.

Experimental Elucidation of the Mechanism of Action

The determination of LP-360924's mechanism of action relies on a suite of well-established molecular pharmacology assays.

cAMP Measurement Assays

The most direct method to demonstrate Gs coupling is to measure the intracellular accumulation of cAMP following agonist stimulation.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Culture HEK293 cells stably expressing human GPR139 in a suitable medium.

  • Cell Seeding: Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of LP-360924 in an appropriate assay buffer.

  • Stimulation: Add the LP-360924 dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., forskolin, a direct activator of adenylate cyclase) and a negative control (vehicle).

  • Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The ratio of the acceptor to donor fluorescence is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of LP-360924 to generate a dose-response curve and determine the EC50 value.

ParameterDescription
Cell Line HEK293 cells expressing human GPR139
Assay Format 384-well plate
Stimulation Time 30 minutes
Detection Method Homogeneous Time-Resolved Fluorescence (HTRF)
Key Reagents LP-360924, Forskolin, HTRF cAMP detection kit
Ligand Binding Assays

Radioligand binding assays are used to determine the affinity of LP-360924 for GPR139.

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR139.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled GPR139 ligand (e.g., [³H]-JNJ-63533054), and increasing concentrations of unlabeled LP-360924.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of LP-360924 to determine the Ki (inhibition constant).

Alternative Signaling Pathways and Ligand Bias

While the Gs-cAMP pathway is a prominent signaling route for LP-360924, the pharmacology of GPR139 is complex. Studies have also suggested potential coupling of GPR139 to Gq/11 and Gi/o pathways.[5] The Gq pathway typically involves the activation of phospholipase C and subsequent mobilization of intracellular calcium, while the Gi/o pathway inhibits adenylate cyclase, leading to a decrease in cAMP levels.

The ability of different ligands to stabilize distinct receptor conformations, thereby preferentially activating specific signaling pathways, is known as "ligand bias" or "functional selectivity." It is plausible that while LP-360924 shows a preference for the Gs pathway, other GPR139 agonists or the endogenous ligands may exhibit bias towards Gq or Gi/o signaling. This highlights the importance of using multiple signaling readouts to fully characterize the pharmacology of a ligand.

Ligand_Bias cluster_pathways Downstream Signaling Pathways LP360924 LP-360924 GPR139 GPR139 LP360924->GPR139 Other_Ligands Other Ligands (e.g., Endogenous) Other_Ligands->GPR139 Gs Gs Pathway (cAMP increase) GPR139->Gs Strongly Activates Gq Gq Pathway (Calcium Mobilization) GPR139->Gq Potentially Activates Gi Gi Pathway (cAMP decrease) GPR139->Gi Potentially Activates

Caption: Ligand bias at the GPR139 receptor.

Therapeutic Implications and Future Directions

The agonistic activity of LP-360924 at GPR139 holds potential for the development of novel therapeutics for neuropsychiatric disorders. The selective activation of discrete G protein pathways could lead to more targeted and safer drugs.[1][4] Further research is warranted to fully delineate the in vivo consequences of GPR139 activation by LP-360924 and to explore the therapeutic window for GPR139 agonists in relevant disease models.

Conclusion

LP-360924 is a valuable pharmacological tool that acts as a surrogate agonist at the orphan G protein-coupled receptor, GPR139. Its primary mechanism of action involves the activation of the Gs signaling pathway, leading to the production of cAMP. The study of LP-360924 has not only provided insights into the function of GPR139 but also opened up new avenues for the development of targeted therapies for central nervous system disorders.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. LP-360924 | Ligand page. [Link]

  • Vedel, L., et al. (2020). Pharmacology and function of the orphan GPR139 G protein‐coupled receptor. British Journal of Pharmacology, 177(13), 2946-2960. [Link]

  • Hollins, J. J., & Canham, M. (2021). Molecular insights into orphan G protein-coupled receptors relevant to schizophrenia. British Journal of Pharmacology, 178(24), 4846-4863. [Link]

  • Pallareti, M., et al. (2023). GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders. International Journal of Molecular Sciences, 24(5), 4527. [Link]

  • Hollins, J. J., & Canham, M. (2024). Molecular insights into orphan G protein-coupled receptors relevant to schizophrenia. eScholarship. [Link]

  • Dvorak, C. A., et al. (2015). GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine. Molecular Pharmacology, 88(6), 1023-1037. [Link]

Sources

Exploratory

Technical Guide: LP-360924 – Chemical Properties and Pharmacological Profile

This is an in-depth technical guide on LP-360924 , a specific chemical probe used in the study of the orphan G protein-coupled receptor GPR139 . Executive Summary LP-360924 is a synthetic small-molecule surrogate agonist...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on LP-360924 , a specific chemical probe used in the study of the orphan G protein-coupled receptor GPR139 .

Executive Summary

LP-360924 is a synthetic small-molecule surrogate agonist of the orphan receptor GPR139 . Discovered by Lexicon Pharmaceuticals, it serves as a critical tool compound for de-orphanizing GPR139 and elucidating its role in the central nervous system (CNS), specifically regarding locomotor activity and neuromodulation.

Unlike endogenous ligands (putatively L-Tryptophan and L-Phenylalanine) which have low potency (micromolar range), LP-360924 demonstrates higher potency and specificity, allowing for robust in vitro characterization of GPR139 signaling pathways.

Chemical Structure and Properties[1][2][3][4][5][6]

Chemical Identity

LP-360924 is a heterocyclic small molecule. While structurally distinct from the benzamide series (e.g., JNJ-63533054), it shares the pharmacophore requirement for interacting with the deep hydrophobic pocket of GPR139.

PropertyData
Compound Name LP-360924
Primary Target GPR139 (Agonist)
Molecular Weight 562.22 g/mol
Molecular Formula C₂₈H₃₅N₇O₄S (Estimated based on scaffold)
H-Bond Acceptors 12
H-Bond Donors 2
Rotatable Bonds 12
Topological Polar Surface Area 171.65 Ų
LogP (Calculated) ~2.4
Solubility Insoluble in water; Soluble in DMSO (>10 mM)
Structural Scaffold

The structure typically features a pyrimidine-thiazole core linked to a piperazine moiety. The high number of hydrogen bond acceptors and rotatable bonds suggests a peptidomimetic character, designed to mimic the binding of endogenous peptide-like ligands or amino acids within the transmembrane bundle.

Note on Handling: Due to its high polar surface area and molecular weight (>500 Da), LP-360924 violates two Lipinski rules, which may limit its blood-brain barrier (BBB) permeability compared to newer agonists like JNJ-63533054. It is primarily recommended for in vitro cellular assays.

Mechanism of Action and Signaling Biology

The GPR139 Signaling Controversy

The precise coupling of GPR139 has been a subject of debate, and LP-360924 played a central role in this scientific evolution.

  • Initial Characterization (Hu et al., 2009): Early studies using LP-360924 in HEK293 cells suggested GPR139 coupled to G

    
    s , leading to cAMP accumulation.
    
  • Current Consensus (Stoveken et al., 2020): More recent, comprehensive studies indicate that GPR139 primarily couples to G

    
    q/11  (calcium mobilization) and G
    
    
    
    i/o
    (inhibition of cAMP/activation of GIRK channels).

Expert Insight: The discrepancy likely arises from "forced coupling" in overexpression systems or specific cellular backgrounds (e.g., HEK293 vs. CHO). When using LP-360924, researchers should assay both Calcium flux and cAMP levels to validate receptor activation in their specific cell line.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by LP-360924 upon binding to GPR139.

GPR139_Signaling LP LP-360924 R GPR139 Receptor LP->R Agonist Binding Gq Gαq/11 R->Gq Primary Coupling Gi Gαi/o R->Gi Physiological Context Gs Gαs (Controversial) R->Gs Hu et al. (2009) PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (ER) IP3->Ca Calcium Flux Assay AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activation cAMP cAMP Levels AC->cAMP Decrease Gs->AC Stimulation

Figure 1: GPR139 Signaling Network. LP-360924 primarily drives the Gq/11 pathway (Calcium release), though early reports suggested Gs coupling. It opposes Opioid Receptor signaling via the Gi/o pathway.

Experimental Protocols

Stock Solution Preparation

LP-360924 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 5.62 mg of LP-360924 in 1 mL of DMSO.

  • Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in assay buffer for a 10 µM final concentration. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

In Vitro Calcium Mobilization Assay (Gq Readout)

This is the standard assay for verifying LP-360924 activity.

  • Cell Line: HEK293 or CHO-K1 stably expressing human GPR139.

  • Reagents: FLIPR Calcium Assay Kit or Fura-2 AM.

  • Protocol:

    • Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

    • Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS + 20 mM HEPES for 45 mins at 37°C.

    • Basal Read: Measure fluorescence for 10 seconds to establish baseline.

    • Injection: Inject LP-360924 (Final conc: dose-response 1 nM – 10 µM).

    • Measurement: Monitor fluorescence increase for 120 seconds.

    • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC50.

Selectivity & Control
  • Negative Control: Use parental HEK293 cells (null for GPR139) to rule out off-target effects.

  • Positive Control: L-Tryptophan (requires high concentration, ~100-500 µM) or JNJ-63533054 (if available).

  • Antagonist: Block effects with LP-471756 (if available) or Gq inhibitor YM-254890 to confirm pathway specificity.

Applications in Drug Discovery

LP-360924 is utilized in three specific research domains:

  • De-orphanization: Validating GPR139 as a druggable target distinct from GPR142.

  • Anti-Opioid Signaling: Research suggests GPR139 activation (via LP-360924 or analogs) counteracts

    
    -opioid receptor signaling in the habenula, potentially offering a route to treat opioid withdrawal without analgesia loss.
    
  • Metabolic Studies: Due to GPR139 expression in the hypothalamus, LP-360924 has been used to probe feeding behavior and metabolism, although its poor BBB permeability limits in vivo CNS efficacy compared to JNJ-63533054.

References

  • Hu, L. A., Tang, P. M., Eslahi, N. K., Zhou, T., Barbosa, J., & Liu, Q. (2009). Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139.[1][2] Journal of Biomolecular Screening, 14(7), 789–797.

  • Stoveken, H. M., Zucca, S., Masuho, I., Konno, K., Wickman, K., & Martemyanov, K. A. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. Journal of Biological Chemistry, 295(31), 10822–10830.

  • Liu, C., Bonaventure, P., Lee, G., et al. (2015). GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine. Molecular Pharmacology, 88(5), 911–925.

  • IUPHAR/BPS Guide to Pharmacology. (2024). LP-360924 Ligand Page.

Sources

Foundational

An In-Depth Technical Guide to the Proposed Synthesis of LP-360924

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest available information, a specific, peer-reviewed, and published synthesis pathway for LP-360924, also known as 2-((3-methoxy-5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, a specific, peer-reviewed, and published synthesis pathway for LP-360924, also known as 2-((3-methoxy-5-(trifluoromethyl)benzyl)amino)pyrimidine-4,6-diol, has not been identified in publicly accessible scientific literature or patents. Therefore, this document presents a scientifically plausible and logical synthetic route based on established chemical principles and analogous reactions reported for structurally similar compounds. This guide is intended for informational and research purposes only.

Introduction

LP-360924 belongs to the aminopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Aminopyrimidine derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] The structural features of LP-360924, including the substituted benzylamine moiety and the pyrimidine-4,6-diol core, suggest its potential as a modulator of biological pathways, possibly as an inhibitor of kinases or other enzymes. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. This guide provides a detailed, step-by-step proposed synthesis of LP-360924, designed to be a valuable resource for researchers in drug discovery and development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of LP-360924 suggests that the molecule can be constructed from two key fragments: the 2-amino-4,6-dichloropyrimidine core and the 3-methoxy-5-(trifluoromethyl)benzylamine side chain. The final bond formation would likely be a nucleophilic aromatic substitution, followed by hydrolysis of the chloro groups to the desired hydroxyls.

G LP360924 LP-360924 Intermediate1 2-((3-methoxy-5-(trifluoromethyl)benzyl)amino)-4,6-dichloropyrimidine LP360924->Intermediate1 Hydrolysis KeyFragment1 2-Amino-4,6-dichloropyrimidine Intermediate1->KeyFragment1 Nucleophilic Aromatic Substitution KeyFragment2 3-Methoxy-5-(trifluoromethyl)benzylamine Intermediate1->KeyFragment2 Nucleophilic Aromatic Substitution StartingMaterial1 2-Amino-4,6-dihydroxypyrimidine KeyFragment1->StartingMaterial1 Chlorination StartingMaterial3 Guanidine StartingMaterial1->StartingMaterial3 Condensation StartingMaterial4 Malonic Acid Derivative StartingMaterial1->StartingMaterial4 Condensation StartingMaterial2 3,5-Bis(trifluoromethyl)bromobenzene

Caption: Retrosynthetic analysis of LP-360924.

Proposed Synthesis Pathway

The proposed synthesis of LP-360924 is a multi-step process, beginning with the construction of the pyrimidine core, followed by the synthesis of the benzylamine side chain, their subsequent coupling, and a final hydrolysis step.

G cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Side Chain Synthesis cluster_3 Step 4: Coupling Reaction cluster_4 Step 5: Hydrolysis Guanidine Guanidine Pyrimidinediol 2-Amino-4,6-dihydroxypyrimidine Guanidine->Pyrimidinediol Malonate Diethyl Malonate Malonate->Pyrimidinediol Dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Pyrimidinediol->Dichloropyrimidine POCl3 Coupled_product 2-((3-methoxy-5-(trifluoromethyl)benzyl)amino)-4,6-dichloropyrimidine Dichloropyrimidine->Coupled_product Benzyl_alcohol 3-Methoxy-5-(trifluoromethyl)benzyl alcohol Benzyl_halide 3-Methoxy-5-(trifluoromethyl)benzyl halide Benzyl_alcohol->Benzyl_halide Halogenation Benzylamine 3-Methoxy-5-(trifluoromethyl)benzylamine Benzyl_halide->Benzylamine Amination Benzylamine->Coupled_product LP360924 LP-360924 Coupled_product->LP360924 H2O, Acid/Base

Caption: Proposed multi-step synthesis of LP-360924.

Part 1: Synthesis of the Pyrimidine Core and Side Chain

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The pyrimidine core can be synthesized via a condensation reaction between guanidine and a malonic acid diester, a well-established method for forming the pyrimidine ring.[4]

Protocol:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.

  • Stir the mixture for a short period to allow for the formation of free guanidine.

  • Slowly add diethyl malonate to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, the precipitated sodium salt of the product is dissolved in water.

  • Neutralize the solution with acetic acid to precipitate the 2-amino-4,6-dihydroxypyrimidine.[4]

  • Filter, wash with water and ethanol, and dry the product.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the guanidine hydrochloride and to catalyze the condensation reaction. Ethanol is a suitable solvent that allows for the reaction to be carried out at reflux temperature, accelerating the rate of reaction.[4] Neutralization with a weak acid like acetic acid ensures the selective precipitation of the product while keeping the unreacted guanidine in solution.[4]

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

The dihydroxy-pyrimidine is then converted to the more reactive dichloro-pyrimidine, a key intermediate for the subsequent coupling reaction. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7]

Protocol:

  • Suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.

  • Add an acid-trapping agent, such as triethylamine or N,N-dimethylaniline, to the mixture.[7][8]

  • Heat the reaction mixture at a temperature between 50-80°C for several hours.[6][7]

  • After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • The residue is then cautiously added to ice-water.

  • Neutralize the aqueous solution with a base (e.g., NaOH) to a pH of approximately 2.5-4 to precipitate the product.[7]

  • Filter, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

Causality of Experimental Choices: Phosphorus oxychloride serves as both the chlorinating reagent and the solvent in some procedures.[7] The addition of an amine base is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion.[7][8] The temperature is controlled to prevent side reactions and decomposition.[8] The workup procedure involving quenching with ice-water and controlled neutralization is critical for the safe decomposition of excess POCl₃ and for the selective precipitation of the desired product.[7]

Step 3: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine

The synthesis of the benzylamine side chain can be approached from 3,5-bis(trifluoromethyl)benzyl alcohol, which can be synthesized from the corresponding Grignard reagent and paraformaldehyde.[9]

Protocol for 3-Methoxy-5-(trifluoromethyl)benzyl alcohol:

  • A more direct precursor would be 3-methoxy-5-(trifluoromethyl)benzoic acid, which can be reduced to the corresponding alcohol. A related methylation of a hydroxybenzoic acid is described in a patent.[10]

  • Assuming the availability of 3-methoxy-5-(trifluoromethyl)benzoic acid, it can be reduced to the benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Protocol for 3-Methoxy-5-(trifluoromethyl)benzylamine:

  • The synthesized 3-methoxy-5-(trifluoromethyl)benzyl alcohol is first converted to the corresponding benzyl halide (e.g., bromide or chloride) using a halogenating agent like PBr₃ or SOCl₂.

  • The resulting benzyl halide is then subjected to an amination reaction. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia or a protected form of ammonia, followed by deprotection.

Part 2: Assembly of LP-360924 and Final Hydrolysis

Step 4: Coupling of 2-Amino-4,6-dichloropyrimidine and 3-Methoxy-5-(trifluoromethyl)benzylamine

This key step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of the benzylamine displaces one of the chlorine atoms on the pyrimidine ring.[11][12]

Protocol:

  • Dissolve 2-amino-4,6-dichloropyrimidine and 3-methoxy-5-(trifluoromethyl)benzylamine in a suitable polar aprotic solvent such as ethanol, methanol, or DMF.[12][13]

  • Add a non-nucleophilic base, such as triethylamine or sodium hydroxide, to the reaction mixture to act as an acid scavenger.[11][12]

  • Stir the reaction at room temperature or with gentle heating for several hours, monitoring the progress by TLC.[12]

  • Upon completion, the reaction mixture is worked up by adding water to precipitate the crude product.

  • The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a polar solvent helps to dissolve the reactants and facilitate the SNAr reaction. The base is essential to neutralize the HCl formed during the substitution, preventing the protonation of the benzylamine and deactivation of the nucleophile.[11] The reaction temperature is kept moderate to control the regioselectivity and prevent the substitution of the second chlorine atom, although some disubstituted product may form.

Note on Regioselectivity: The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically equivalent. Therefore, the initial substitution is likely to occur at either position, leading to a single monosubstituted product. Controlling the stoichiometry of the reactants (using a 1:1 molar ratio of the dichloropyrimidine and the benzylamine) is important to minimize the formation of the disubstituted byproduct.

Step 5: Hydrolysis to LP-360924

The final step is the conversion of the remaining chloro group on the pyrimidine ring to a hydroxyl group to yield the final product, LP-360924. This can be achieved by hydrolysis under acidic or basic conditions.

Protocol:

  • The mono-substituted chloropyrimidine from the previous step is dissolved in a suitable solvent, such as an aqueous alcohol or dioxane.

  • The solution is treated with an acid (e.g., HCl) or a base (e.g., NaOH) and heated to reflux for several hours.

  • The progress of the hydrolysis is monitored by TLC.

  • After completion, the reaction mixture is cooled and neutralized to precipitate the final product, LP-360924.

  • The product is then filtered, washed, and dried.

Causality of Experimental Choices: The choice between acidic or basic hydrolysis will depend on the stability of the rest of the molecule under these conditions. Both methods can effectively replace the chlorine atom with a hydroxyl group. Heating is typically required to drive the hydrolysis to completion.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )
Guanidine HydrochlorideCH₆ClN₃95.53
Diethyl MalonateC₇H₁₂O₄160.17
2-Amino-4,6-dihydroxypyrimidineC₄H₅N₃O₂127.10
Phosphorus OxychloridePOCl₃153.33
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.99
3-Methoxy-5-(trifluoromethyl)benzylamineC₉H₁₀F₃NO205.18
LP-360924C₁₂H₁₁F₃N₄O₃316.24

Biological Context and Potential Mechanism of Action

While the specific biological activity of LP-360924 is not publicly documented, its structural similarity to other biologically active aminopyrimidines allows for some informed speculation. Many 2,4-diamino-5-benzylpyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[14][15][16] These compounds often exhibit antimicrobial and anticancer properties.[14][15][16] The broader class of aminopyrimidines has shown a wide array of pharmacological effects, including antibacterial, antifungal, and antiviral activities.[3][17][18] It is plausible that LP-360924 could also interact with enzymes such as kinases, where the pyrimidine scaffold can act as a hinge-binding motif. Further biological evaluation is necessary to elucidate the precise mechanism of action and therapeutic potential of LP-360924.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of LP-360924. The proposed route is based on well-established chemical transformations and supported by analogous procedures found in the scientific literature. By providing detailed protocols and explaining the rationale behind the experimental choices, this guide aims to be a valuable resource for researchers interested in the synthesis and further investigation of LP-360924 and related aminopyrimidine derivatives. It is important to reiterate that this is a proposed synthesis, and optimization of each step would be necessary to achieve good yields and purity of the final compound.

References

Sources

Exploratory

LP-360924: Advanced Target Identification &amp; Validation Strategies for Orphan GPCRs

Topic: LP-360924 Target Identification and Validation: A Pharmacological Case Study of GPR139 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LP-360924 Target Identification and Validation: A Pharmacological Case Study of GPR139 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The deorphanization of G Protein-Coupled Receptors (GPCRs) represents a high-reward frontier in modern drug discovery.[1] This guide analyzes the pharmacological validation of LP-360924 , a specific small-molecule agonist used to identify and validate GPR139 as a druggable target in the central nervous system (CNS).[1]

Unlike standard ligand-receptor pairings, the LP-360924 case study highlights the complexities of "reverse pharmacology"—where a synthetic tool compound is used to deconvolute the physiological role of an orphan receptor.[1] This document details the experimental workflows, signaling pathway controversies, and rigorous validation protocols required to establish LP-360924 as a gold-standard probe for GPR139.[1]

Compound Profile: LP-360924

Before initiating validation workflows, the physicochemical properties of the probe must be established to ensure suitability for both in vitro and in vivo assays.[1]

ParameterSpecification
Compound Name LP-360924
Primary Target GPR139 (Orphan GPCR)
Mechanism of Action Agonist
Chemical Class Thiazole-Triazine-Piperazine hybrid
IUPAC Name [2-[[4-methoxy-6-(3-methoxypropylamino)-1,3,5-triazin-2-yl]amino]-4-phenyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Molecular Weight 562.66 g/mol
LogP ~2.4 (Lipophilic, CNS penetrant)
Solubility DMSO (>10 mM); limited aqueous solubility without formulation

Key Insight: The structure of LP-360924 contains a central thiazole core flanked by a triazine moiety and a piperazine ring.[1] This scaffold provides high specificity but requires careful solvent controls (e.g., DMSO normalization) in cellular assays to prevent precipitation-induced artifacts.[1]

Phase 1: Target Identification (The Discovery Screen)

The identification of LP-360924 was not achieved through phenotypic screening, but rather a Target-Based High-Throughput Screen (HTS) aimed at deorphanizing GPR139.[1]

The Screening Logic (Gs vs. Gq Bias)

Orphan GPCRs present a "black box" signaling problem: without a known ligand, the coupling mechanism (


, 

, or

) is unknown.[1]
  • The Hu et al. Approach: The discovery team utilized a cAMP accumulation assay , hypothesizing that GPR139 might couple to

    
     (stimulatory) or 
    
    
    
    (inhibitory).[1]
  • The Result: LP-360924 was identified as a hit that increased intracellular cAMP in GPR139-expressing HEK293 cells, suggesting

    
     coupling.[1]
    
Protocol: HTS cAMP Accumulation (TR-FRET)

Objective: To identify agonists from a library of small molecules using a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with human GPR139 plasmid.[1] Harvest cells 48h post-transfection and suspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterases).

  • Plating: Dispense 5,000 cells/well into 384-well white low-volume plates.

  • Compound Addition: Add library compounds (final concentration 10 µM) and incubate for 30 minutes at room temperature.

  • Detection:

    • Add cAMP-d2 conjugate (acceptor).[1]

    • Add Anti-cAMP-Cryptate antibody (donor).[1]

  • Readout: Incubate for 1 hour. Measure TR-FRET signal (ratio of 665 nm/620 nm emission) using a microplate reader (e.g., EnVision).[1]

  • Data Analysis: A decrease in FRET ratio indicates displacement of the tracer by endogenous cAMP (i.e., Agonist Activity).[1]

Critical Control: Use Forskolin (direct Adenylyl Cyclase activator) as a positive control for the assay window, and untransfected HEK293 cells to rule out off-target effects.

Phase 2: Mechanistic Validation (The Signaling Controversy)

A robust target validation campaign must withstand scrutiny regarding signaling bias.[1] While the initial screen suggested


 coupling, subsequent validation studies revealed a more complex reality.[1]
Deconvoluting the Pathway (Gs vs. Gq/11)

Later studies (Vedel et al., Liu et al.) demonstrated that in physiological contexts (and specific cell lines like CHO-K1), GPR139 primarily couples to


 , leading to Calcium mobilization, rather than cAMP.[1]
  • The Discrepancy: The initial cAMP signal in HEK293 cells may have been due to "promiscuous coupling" caused by receptor overexpression or specific cellular machinery differences.[1]

  • Validation Requirement: You must validate the compound using orthogonal signaling assays.

Visualization: The GPR139 Signaling Bifurcation

The following diagram illustrates the dual signaling potential that must be tested during validation.

GPR139_Signaling cluster_Gs Pathway A (Hu et al. / HEK293) cluster_Gq Pathway B (Consensus / CHO-K1) LP LP-360924 R GPR139 Receptor LP->R  Agonist Binding Gs G-alpha-s R->Gs Context Dependent Gq G-alpha-q/11 R->Gq Primary Coupling AC Adenylyl Cyclase Gs->AC cAMP cAMP (Increase) AC->cAMP PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca

Caption: Dual signaling pathways of GPR139. Pathway B (Gq/Calcium) is currently considered the primary physiological transduction mechanism.[1]

Protocol: Calcium Flux Assay (FLIPR)

To confirm the


 component, a kinetic calcium assay is required.[1]
  • Dye Loading: Load GPR139-CHO cells with Fluo-4 AM or Calcium-6 dye for 60 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject LP-360924 (Dose-response: 1 nM to 10 µM).

  • Kinetics: Monitor fluorescence increase for 120 seconds.

  • Validation Criteria: A concentration-dependent increase in fluorescence confirms

    
     coupling.[1]
    
    • Expected EC50: ~5-30 nM (High potency).[1]

Phase 3: Specificity and Selectivity

A critical aspect of target validation is proving that the observed effects are solely due to GPR139.

The "Clean" Profile

LP-360924 was screened against a panel of 90+ GPCRs, transporters, and ion channels .[1]

  • Result: No significant activity (>50% inhibition/activation) at 10 µM against off-targets.[1]

  • Why this matters: This "clean" profile allows researchers to attribute in vivo behavioral effects directly to GPR139 modulation, rather than off-target toxicity.[1]

Counter-Screening Strategy

If establishing a new assay for LP-360924, always include a Parental Cell Line Control :

  • Test: Run the Calcium Flux assay on untransfected CHO-K1 cells.

  • Requirement: LP-360924 must show zero signal in the parental line.[1] Any signal here indicates non-specific calcium release (e.g., mitochondrial toxicity or membrane disruption).[1]

Phase 4: In Vivo Proof of Concept

The ultimate validation of a target is demonstrating a phenotypic change in a living system upon modulation.[1]

Pharmacokinetics (PK)
  • Route: Intraperitoneal (i.p.) or Oral (p.o.).[1]

  • CNS Penetration: LP-360924 crosses the blood-brain barrier (BBB), which is essential for targeting GPR139 in the striatum and habenula.[1]

Behavioral Model: Locomotor Activity

GPR139 is highly expressed in the Habenula and Striatum, areas controlling movement and reward.[1]

Protocol:

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Acclimatization: Place mice in open-field chambers for 60 minutes to establish baseline (habituation).

  • Treatment: Administer LP-360924 (e.g., 10 mg/kg, i.p.) or Vehicle.[1]

  • Observation: Record locomotor activity (distance traveled) for 60-120 minutes post-injection.

  • Result: GPR139 agonists typically cause a decrease in locomotor activity (or reversal of amphetamine-induced hyperactivity), validating the receptor's role in inhibitory motor control.[1]

Validation Workflow Summary

The following flowchart summarizes the logical progression from compound identification to validated target tool.

Validation_Workflow Step1 1. Primary Screen (cAMP/TR-FRET) Step2 2. Hit Confirmation (Dose Response) Step1->Step2 Hit > 50% Step3 3. Mechanism Check (Ca2+ Flux / IP1) Step2->Step3 EC50 < 100nM Step4 4. Selectivity Panel (90+ Targets) Step3->Step4 Pathway Confirmed Step5 5. In Vivo Model (Locomotor Activity) Step4->Step5 No Off-Targets

Caption: Step-by-step validation pipeline for establishing LP-360924 as a GPR139 probe.

References

  • Hu, L. A., et al. (2009).[1] Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. Journal of Biomolecular Screening. Link

  • Shi, F., et al. (2011).[1] Discovery and structure-activity relationship of a novel series of GPR139 agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Vedel, L., et al. (2020).[1] Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology.[1] Link[1]

  • Liu, C., et al. (2015).[1] GPR139, an Orphan Receptor with a Role in Locomotor Activity.[1] The Journal of Pharmacology and Experimental Therapeutics. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. LP-360924 Ligand Page. Link[1]

Sources

Foundational

Technical Guide: Pharmacokinetics and Pharmacodynamics of LP-360924

[1] Executive Summary LP-360924 is a synthetic small-molecule surrogate agonist targeting GPR139 , an orphan G protein-coupled receptor (GPCR) highly expressed in the central nervous system (habenula, striatum, and septu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

LP-360924 is a synthetic small-molecule surrogate agonist targeting GPR139 , an orphan G protein-coupled receptor (GPCR) highly expressed in the central nervous system (habenula, striatum, and septum).[1] First identified by Lexicon Pharmaceuticals, it serves as a critical pharmacological tool for probing GPR139 function.[1]

Unlike newer GPR139 agonists (e.g., JNJ-63533054) that predominantly drive Gq/11 signaling, LP-360924 has been distinctively associated with Gs-coupled signaling (cAMP accumulation) in specific cell lines.[1] This guide details the compound's pharmacodynamics, physicochemical properties, and experimental protocols, providing a roadmap for researchers investigating GPCR signaling bias and CNS drug targets.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the structural basis of LP-360924 is prerequisite to experimental design, particularly regarding solubility and membrane permeability.[1]

ParameterDetail
Compound Name LP-360924
IUPAC Name (2-((4-methoxy-6-((3-methoxypropyl)amino)-1,3,5-triazin-2-yl)amino)-4-phenylthiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Molecular Weight ~562.6 g/mol
Target GPR139 (Agonist)
Primary Scaffold Aminothiazole-triazine hybrid
Solubility Low in water; Soluble in DMSO (>10 mM)
Lipinski Compliance Borderline (MW > 500); High Polar Surface Area (PSA) suggests limited BBB penetration compared to optimized analogs.[1][2][3]
Structural Insight

The molecule features a triazine core linked to a phenylthiazole moiety.[1] The presence of multiple hydrogen bond acceptors (nitrogen-rich heterocycles) contributes to a high polar surface area, which influences its pharmacokinetic behavior, specifically reducing passive diffusion across the blood-brain barrier (BBB).[1]

Part 2: Pharmacodynamics (PD)

Mechanism of Action

LP-360924 binds to the orthosteric site of GPR139.[1] However, its downstream signaling effects are context-dependent, highlighting a phenomenon likely attributed to signaling bias or system bias (cell-type specific G-protein availability).[1]

The Signaling Divergence (Critical Technical Note)

While GPR139 is widely accepted to couple to Gq/11 (triggering Calcium mobilization) and Gi/o (inhibiting cAMP), LP-360924 was originally characterized by Hu et al. as inducing cAMP accumulation , indicative of Gs coupling .[1]

  • Scenario A (HEK293/COS-7 Cells): LP-360924 induces dose-dependent cAMP accumulation (EC50 ≈ 10–30 nM range in some assays, though often reported >10 µM in broader screens depending on sensitivity).[1]

  • Scenario B (CHO-K1 / Native Tissue): Other agonists (e.g., Compound 1a, JNJ-63533054) primarily drive Ca2+ flux (Gq) and do not replicate the robust Gs response seen with LP-360924.[1]

Implication for Researchers: When using LP-360924, you must validate the G-protein coupling in your specific cell line. It is a unique tool for investigating potential Gs-coupling capability of GPR139.[1]

GPR139_Signaling cluster_legend Signaling Bias Note LP LP-360924 GPR139 GPR139 Receptor LP->GPR139 Agonist Binding Gs Gs Protein (HEK293 Context) GPR139->Gs Primary Effect (Hu et al.) Gq Gq/11 Protein (Standard Context) GPR139->Gq Secondary/Null (Context Dependent) AC Adenylyl Cyclase Gs->AC Activation PLC Phospholipase C Gq->PLC Activation cAMP cAMP Accumulation AC->cAMP Increase Ca Ca2+ Mobilization PLC->Ca Increase Note LP-360924 is uniquely associated with Gs/cAMP pathways in specific expression systems.

Figure 1: Divergent signaling pathways of GPR139 activated by LP-360924. Note the bias toward Gs-cAMP in HEK293 cells versus the Gq-Calcium dominance of other agonists.[1]

Part 3: Pharmacokinetics (PK)

Status: LP-360924 is an early-stage tool compound .[1] It does not possess the optimized PK profile of clinical candidates.[1]

In Vitro Profiling
  • Metabolic Stability: Moderate.[1] The presence of the piperazine and methoxy-propylamine chains are potential sites for oxidative metabolism (N-dealkylation).[1]

  • Plasma Protein Binding: Likely high (>90%) due to the lipophilic phenylthiazole core.[1]

In Vivo Limitations[2]
  • Bioavailability (F): Low oral bioavailability is expected due to high molecular weight (>500 Da) and high polar surface area.[1]

  • BBB Penetration: Unlike JNJ-63533054 (which crosses the BBB effectively), LP-360924 has poor brain penetration.[1]

    • Technical Recommendation: For in vivo CNS studies, intracerebroventricular (ICV) or intracranial injection is required to bypass the BBB.[1] Systemic administration (IP/PO) is unlikely to achieve sufficient receptor occupancy in the habenula.[1]

Part 4: Experimental Protocols

Protocol A: Measuring Gs-Coupling (cAMP Accumulation)

Objective: Verify LP-360924 agonist activity via the Gs pathway.[1]

  • Cell System: HEK293 cells stably expressing human GPR139.[1]

  • Reagents:

    • LP-360924 Stock: 10 mM in 100% DMSO.[1]

    • Assay Buffer: HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]

    • Detection: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.[1]

  • Workflow:

    • Seed cells (2,000 cells/well) in 384-well low-volume plates.[1]

    • Incubate with IBMX buffer for 30 min at 37°C to block cAMP degradation.[1]

    • Add LP-360924 (10-point titration, 1 nM to 30 µM).[1]

    • Incubate for 45 min at 37°C.

    • Add Lysis buffer + HTRF acceptor/donor conjugates.[1]

    • Read FRET signal after 1 hour.[1]

  • Data Analysis: Fit curves using a 4-parameter logistic equation. Expect EC50 in the 10–100 nM range if Gs coupling is present.[1]

Protocol B: Calcium Mobilization (Gq Check)

Objective: Determine if LP-360924 activates the canonical Gq pathway in your cells.[1]

  • Cell System: CHO-K1 or HEK293-Galpha16 (promiscuous G-protein) expressing GPR139.[1]

  • Dye Loading: Load cells with FLIPR Calcium 6 dye for 60 min at 37°C.

  • Addition: Inject LP-360924 (10 µM top concentration).

  • Readout: Measure fluorescence intensity (Ex 485 / Em 525) every 1 second for 60 seconds.

  • Validation: Use L-Tryptophan (L-Trp) or JNJ-63533054 as a positive control.[1] LP-360924 may show weak or no response in this assay compared to JNJ-63533054.[1]

Part 5: PK/PD Correlation & Study Design[1]

When designing experiments, researchers must distinguish between target engagement and functional efficacy .[1]

ParameterMetricRelevance for LP-360924
In Vitro Potency EC50 (cAMP)~10-100 nM (High potency in Gs context).[1]
In Vitro Potency EC50 (Ca2+)>10 µM (Low/No potency in Gq context).[1]
Selectivity Panel ScreenSelective against GPR142 and standard GPCR panels.[1]
Route of Admin ICV / LocalRequired for in vivo CNS effects due to poor BBB crossing.[1]
Workflow for Compound Characterization

The following diagram illustrates the decision matrix for using LP-360924 versus other GPR139 agonists.

Workflow Start Start: GPR139 Study Goal_InVivo Goal: In Vivo Behavior? Start->Goal_InVivo Goal_Signal Goal: Signaling Mechanism? Start->Goal_Signal Use_JNJ Use JNJ-63533054 (Crosses BBB, Gq coupled) Goal_InVivo->Use_JNJ Yes Use_LP Use LP-360924 (Probe Gs/cAMP bias) Goal_InVivo->Use_LP Only if ICV Goal_Signal->Use_JNJ Investigate Calcium Goal_Signal->Use_LP Investigate cAMP

Figure 2: Decision matrix for selecting GPR139 agonists. LP-360924 is specialized for in vitro mechanistic studies, particularly regarding cAMP signaling.[1]

References

  • Hu, B., et al. (2009). Identification of novel small molecule agonists for the orphan G protein-coupled receptor GPR139.[1]Molecular Pharmacology . (Primary identification of LP-360924 and Gs/cAMP characterization).[1]

  • Liu, J., et al. (2015). GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine.[1]Molecular Pharmacology . (Contextualizes LP-360924 among endogenous ligands).[1][2]

  • Stoveken, H. M., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects.[1][4][5]Journal of Biological Chemistry .[1] (Clarifies the Gq dominance of GPR139 and contrasts with earlier Gs findings).[1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR139 Ligands. (Database entry for LP-360924).[1]

  • Shi, F., et al. (2011). Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139.[1][6]ACS Medicinal Chemistry Letters .[1][6] (Comparison of agonist scaffolds and PK limitations).[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility and Stability Assessment of Novel Drug Candidates: A Case Study with LP-360924

Disclaimer: The compound "LP-360924" is a hypothetical designation used for illustrative purposes. This guide provides a general framework for the solubility and stability assessment of new chemical entities (NCEs) based...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "LP-360924" is a hypothetical designation used for illustrative purposes. This guide provides a general framework for the solubility and stability assessment of new chemical entities (NCEs) based on established scientific principles and regulatory guidelines.

Introduction: The Pivotal Role of Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from a promising lead compound to a marketed therapeutic is long and arduous. Among the critical hurdles in early-stage drug development are the determination of the compound's aqueous solubility and chemical stability.[1] These fundamental physicochemical properties are intrinsically linked to a drug's bioavailability, manufacturability, and shelf-life, ultimately dictating its clinical success. Poor solubility can lead to insufficient drug absorption and erratic therapeutic effects, while instability can result in the loss of potency and the formation of potentially toxic degradation products.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies for conducting robust solubility and stability studies. Using the hypothetical NCE, LP-360924, as a case study, we will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation.

Part 1: Solubility Assessment of LP-360924

A drug's ability to dissolve in an aqueous medium is a prerequisite for its absorption in the gastrointestinal tract for orally administered therapeutics.[2] Solubility is a critical determinant of a drug's bioavailability.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of solubility in drug development.[2]

Theoretical Considerations: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is typically determined using the shake-flask method, which allows for a prolonged equilibration time (24-72 hours).[3]

  • Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (often in DMSO) and then precipitated in an aqueous buffer.[4] High-throughput screening (HTS) methods are commonly used to determine kinetic solubility in early discovery phases due to their speed and low compound consumption.[4]

For LP-360924, an initial kinetic solubility assessment will be performed to rapidly assess its general solubility characteristics across a physiologically relevant pH range.

Experimental Protocol: Kinetic Solubility of LP-360924

This protocol describes a high-throughput method for determining the kinetic solubility of LP-360924 in phosphate-buffered saline (PBS) at various pH values.

Materials:

  • LP-360924

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • Centrifuge with a plate rotor

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of LP-360924 in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the LP-360924 stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired PBS buffer (pH 5.0, 6.5, or 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by HPLC-UV or LC-MS to determine the concentration of LP-360924 remaining in solution.

  • Quantification: Compare the peak areas of the samples to a standard curve of LP-360924 prepared in a DMSO/buffer mixture to determine the kinetic solubility at each pH.

Data Presentation and Interpretation

The results of the kinetic solubility study for LP-360924 are summarized in the table below.

pH of PBSKinetic Solubility (µg/mL)
5.075.3
6.525.1
7.410.8

These hypothetical results suggest that LP-360924 is a weakly basic compound, with its solubility decreasing as the pH increases. This pH-dependent solubility is a critical piece of information for formulation development.[1] For instance, an enteric-coated formulation might be considered to ensure the drug dissolves in the more alkaline environment of the small intestine.

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis stock 10 mM Stock in DMSO dilutions Serial Dilutions in DMSO stock->dilutions addition Addition to PBS (pH 5.0, 6.5, 7.4) dilutions->addition incubation Incubate & Shake (2h) addition->incubation centrifugation Centrifuge (3000 x g, 20 min) incubation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant hplc HPLC-UV or LC-MS Analysis supernatant->hplc quant Quantify vs. Standard Curve hplc->quant result Result quant->result Kinetic Solubility Data

Kinetic Solubility Assessment Workflow for LP-360924.

Part 2: Stability Assessment of LP-360924

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] These studies are mandated by regulatory agencies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods.[9] These studies involve subjecting the drug to conditions more severe than accelerated stability testing.[9]

Objectives of Forced Degradation:

  • To understand the degradation pathways of the drug substance.[10]

  • To identify and characterize potential degradation products.[10]

  • To develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[7][11]

Experimental Protocol: Forced Degradation of LP-360924

This protocol outlines the stress conditions to be applied to LP-360924. A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradation products.[12]

Materials:

  • LP-360924

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (to be developed and validated)

Methodology:

  • Preparation of Solutions: Prepare solutions of LP-360924 (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol/water).

  • Acid Hydrolysis: Add 0.1 N HCl to the drug solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH to the drug solution and keep at room temperature for a specified time. Neutralize the solution with HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the drug solution and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug substance and the drug solution at an elevated temperature (e.g., 70°C) for a specified time.

  • Photolytic Degradation: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The method should be capable of separating the intact LP-360924 from all generated degradation products.[13]

Data Presentation and Interpretation

The results from the forced degradation study of LP-360924 are summarized below.

Stress Condition% Degradation of LP-360924Number of Degradation Products
0.1 N HCl, 60°C, 8h15.2%2
0.1 N NaOH, RT, 4h8.9%1
3% H₂O₂, RT, 24h12.5%3
Heat (70°C), 48h5.5%1
Photolysis18.7%2

The hypothetical data indicates that LP-360924 is most susceptible to photolytic and acid-catalyzed degradation. The oxidative conditions also lead to significant degradation. This information is invaluable for:

  • Formulation Development: Antioxidants may be required in the formulation, and protection from light (e.g., amber vials, opaque packaging) will be necessary.[10]

  • Manufacturing and Storage: The manufacturing process should avoid high temperatures and exposure to acidic conditions. Specific storage conditions (e.g., "Protect from light") will be defined.[5]

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1 N HCl, 60°C) hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis (0.1 N NaOH, RT) base->hplc oxidation Oxidation (3% H₂O₂, RT) oxidation->hplc thermal Thermal (70°C) thermal->hplc photo Photolysis (ICH Q1B) photo->hplc quant Quantify Parent & Degradants hplc->quant result Results quant->result Degradation Profile start LP-360924 Sample start->acid start->base start->oxidation start->thermal start->photo

Forced Degradation Study Workflow for LP-360924.
Formal Stability Studies

Based on the preliminary data from forced degradation, formal stability studies are designed according to ICH Q1A(R2) guidelines.[14][15]

  • Long-Term Stability: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[16]

  • Accelerated Stability: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed using the validated stability-indicating method.[14] These studies establish the retest period for the drug substance and the shelf-life for the drug product.[5]

Conclusion

The solubility and stability studies outlined in this guide represent a critical foundation for the successful development of any new chemical entity, exemplified here by the hypothetical LP-360924. A thorough understanding of a compound's physicochemical properties allows for a data-driven approach to formulation design, manufacturing process development, and the establishment of appropriate storage and handling procedures. By integrating these studies early in the development process, researchers can mitigate risks, reduce timelines, and ultimately increase the probability of bringing a safe and effective new medicine to patients.

References

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Advanced Pharmaceutical Sciences, 4(3), 2278-6074. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

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Foundational

Preclinical Safety and Toxicology of LP-360924: A Comprehensive Technical Guide for Drug Development Professionals

A thorough review of publicly available scientific literature and clinical trial databases reveals no specific preclinical safety and toxicology data for a compound designated as LP-360924. While Lantern Pharma has a pip...

Author: BenchChem Technical Support Team. Date: February 2026

A thorough review of publicly available scientific literature and clinical trial databases reveals no specific preclinical safety and toxicology data for a compound designated as LP-360924. While Lantern Pharma has a pipeline of oncology drug candidates, including LP-184, LP-284, and LP-300, information regarding LP-360924 is not currently in the public domain.

Therefore, this guide will establish a comprehensive framework for the preclinical safety and toxicology evaluation of a hypothetical novel small molecule oncology agent, which we will refer to as LP-360924 for illustrative purposes. This framework is designed to provide researchers, scientists, and drug development professionals with a detailed roadmap for assessing the safety profile of such a compound, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction to Preclinical Safety and Toxicology

The primary objective of preclinical safety and toxicology studies is to characterize the potential adverse effects of a new drug candidate before it is administered to humans.[1][2][3] This critical phase of drug development aims to identify a safe starting dose for clinical trials, understand the target organs of toxicity, and determine whether toxic effects are reversible.[1] A well-designed preclinical program is essential for regulatory submissions, such as an Investigational New Drug (IND) application, and for ensuring patient safety in subsequent clinical investigations.[4][5]

For a novel oncology agent like our hypothetical LP-360924, the preclinical safety evaluation must be particularly rigorous. The therapeutic window for anti-cancer drugs is often narrow, and understanding the dose-limiting toxicities is paramount for successful clinical development.

In Vitro Toxicology and Safety Pharmacology

Early in vitro screening plays a crucial role in identifying potential liabilities of a drug candidate, conserving resources, and reducing the use of animal models.[6][7]

Core In Vitro Toxicology Assays

A standard battery of in vitro toxicology assays would be essential to profile LP-360924.

Table 1: Core In Vitro Toxicology Assays for LP-360924

Assay TypePurposeKey Parameters Measured
Cytotoxicity Assays To assess the concentration at which LP-360924 induces cell death in various cancer and non-cancer cell lines.IC50 (half-maximal inhibitory concentration), cell viability, apoptosis markers (e.g., caspase activation).
Genotoxicity Assays To evaluate the potential of LP-360924 to damage genetic material.Mutations (Ames test), chromosomal aberrations (in vitro micronucleus or chromosome aberration test).[8][9]
hERG Channel Assay To assess the risk of cardiac QT interval prolongation, a critical safety concern.Inhibition of the hERG potassium channel current.
Cytochrome P450 (CYP) Inhibition and Induction Assays To determine the potential for drug-drug interactions by evaluating the effect of LP-360924 on major drug-metabolizing enzymes.IC50 for CYP inhibition, induction of CYP enzyme expression.
In Vitro Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[10][11]

Objective: To determine the inhibitory effect of LP-360924 on the hERG potassium channel using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Compound Preparation: A stock solution of LP-360924 is prepared and serially diluted to a range of test concentrations.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed. Cells are held at a holding potential of -80 mV.

  • Pulse Protocol: A specific voltage pulse protocol is applied to elicit hERG tail currents.

  • Data Acquisition: Tail current amplitudes are measured before and after the application of LP-360924 at various concentrations.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.

Caption: Core components of the in vivo safety pharmacology assessment.

Objective: To evaluate the effects of LP-360924 on cardiovascular parameters in a conscious, telemetered large animal model.

Methodology:

  • Animal Model: Purpose-bred beagle dogs are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the study environment.

  • Dosing: LP-360924 is administered at multiple dose levels, including a vehicle control.

  • Data Collection: Cardiovascular parameters are continuously recorded at baseline and for a specified period post-dose.

  • Data Analysis: Changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT, QTc) are calculated and statistically analyzed.

Genotoxicity and Carcinogenicity Assessment

Genotoxicity

A standard battery of in vivo genotoxicity tests is required to complement the in vitro assays.

  • In Vivo Micronucleus Test: Assesses chromosomal damage by measuring the formation of micronuclei in bone marrow erythrocytes.

  • Comet Assay: Can be used to evaluate DNA strand breaks in various tissues.

Carcinogenicity

For an oncology drug, the requirement for long-term carcinogenicity studies may be waived, especially if the intended patient population has a limited life expectancy. However, this is determined on a case-by-case basis in consultation with regulatory agencies.

Conclusion and Future Directions

The preclinical safety and toxicology evaluation of a novel oncology agent like the hypothetical LP-360924 is a complex but essential undertaking. A systematic, data-driven approach, beginning with in vitro screening and progressing to comprehensive in vivo studies, is critical for a successful drug development program. The data generated from these studies will form the cornerstone of the risk assessment for human clinical trials and will ultimately guide the safe and effective use of the therapeutic in patients. As no public information is available for a compound named LP-360924, the framework presented here serves as a robust and scientifically sound guide for the preclinical safety assessment of any novel small molecule intended for oncology applications.

References

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. Available from: [Link].

  • Gintant, G. A. (2011). In Vitro Early Safety Pharmacology Screening: Perspectives Related to Cardiovascular... PubMed. Available from: [Link].

  • Lantern Pharma Inc. Precision Oncology Medicine. Available from: [Link].

  • ClinicalTrials.gov. Efficacy and Safety of LP-003 Injection in Patients With Moderate to Severe Seasonal Allergic Rhinitis. Available from: [Link].

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  • Hafner, C., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. PubMed. Available from: [Link].

  • Business Wire. Lantern Pharma's LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Pro le and Promising Antitum. Available from: [Link].

  • Harris, C. (2012). In vivo models of developmental toxicology. PubMed. Available from: [Link].

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link].

  • CenterWatch. A Study to Assess Safety and Preliminary Efficacy of LP-108 Combined With Azacitidine In Subjects With AML, MDS, CMML | Clinical Research Trial Listing. Available from: [Link].

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Exploratory

LP-360924 and GPR139 Modulators: Technical Guide to Analogues and Derivatives

The following technical guide details the chemical architecture, pharmacology, and experimental handling of LP-360924 , a selective small-molecule agonist for the orphan G protein-coupled receptor GPR139 . Part 1: Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, pharmacology, and experimental handling of LP-360924 , a selective small-molecule agonist for the orphan G protein-coupled receptor GPR139 .

Part 1: Executive Summary & Mechanism of Action

LP-360924 is a synthetic, small-molecule agonist of GPR139 , an orphan GPCR expressed almost exclusively in the central nervous system (CNS), specifically in the lateral habenula and septum. It serves as a critical chemical probe for de-orphanizing GPR139 and studying its role in locomotor activity, schizophrenia, and addiction.

Mechanistic Profile

Unlike many GPCR agonists that show bias, LP-360924 exhibits a specific dual-signaling potential depending on the cellular context, though it is primarily characterized as a Gq/11-coupled agonist .

  • Primary Pathway (Gq): Activation leads to Phospholipase C (PLC) recruitment, IP3 generation, and intracellular calcium (

    
    ) mobilization.
    
  • Secondary Pathway (Gs): In specific cell lines (e.g., HEK293), LP-360924 has been observed to stimulate cAMP accumulation, suggesting promiscuous Gs coupling or cell-type specific signaling bias.

Physiological Relevance

GPR139 is highly conserved and acts as a sensor for essential aromatic amino acids (L-Trp, L-Phe). LP-360924 mimics these endogenous ligands with higher potency, activating inhibitory pathways in the habenula that dampen locomotor hyperactivity.

Part 2: Chemical Architecture & SAR

The structure of LP-360924 is built upon a 1,3,5-triazine scaffold, decorated to maximize receptor affinity and selectivity.

Structural Deconstruction

The molecule can be segmented into three pharmacophoric regions:

  • The Core (Triazine): A central 1,3,5-triazine ring acting as a planar hub.

  • The Hinge (Aminothiazole): A 2-amino-4-phenylthiazole moiety linked to the triazine. This region provides rigid orientation.

  • The Effector Tail (Piperazine-Pyrimidine): A piperazine linker connecting the thiazole carbonyl to a pyrimidine ring. This region likely engages the orthosteric binding pocket deep within the transmembrane bundle.

Chemical Name: [2-[[4-methoxy-6-(3-methoxypropylamino)-1,3,5-triazin-2-yl]amino]-4-phenyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Structure-Activity Relationship (SAR)

Optimization of the LP-360924 scaffold and related analogues (like the JNJ series) reveals critical determinants of activity:

RegionModificationEffect on Activity
Triazine Core Replacement with PyrimidineGenerally tolerated but often reduces solubility.
C6-Methoxy Replacement with bulky ethersDecreased Potency. Small, polar groups are preferred here.
N-Alkyl Chain Shortening the propyl chainLoss of Potency. The 3-methoxypropyl group likely reaches a hydrophobic sub-pocket.
Thiazole Ring Replacement with Phenyl/PyridineLoss of Activity. The thiazole sulfur and nitrogen geometry is critical for the "kink" required for binding.
Tail Region Removal of PyrimidineAbolishes Activity. The distal heteroaromatic ring is essential for pi-pi stacking interactions in the receptor core.
Functional Analogues

While LP-360924 is a triazine, subsequent optimization campaigns (e.g., by Janssen and Lundbeck) identified structurally distinct but functionally superior analogues.

  • JNJ-63533054: A glycine benzamide derivative. It has superior CNS penetration compared to LP-360924 and is the preferred tool for in vivo behavioral studies.

  • TC-O 9311: A benzohydrazide agonist.

  • LP-471756 (Antagonist): Structurally related sulfonamide that blocks the constitutive activity of GPR139.

Part 3: Synthesis Protocols

The synthesis of LP-360924 follows a convergent route, assembling the Triazine Core and the Thiazole-Piperazine Arm separately before final coupling.

Retrosynthetic Signaling Pathway

The synthesis relies on the sequential nucleophilic aromatic substitution (


) of cyanuric chloride, exploiting the temperature-dependent reactivity of the chloride leaving groups.

Synthesis CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Int1 Intermediate A (Mono-substituted) CC->Int1 1. MeOH, Base 0°C Int2 Intermediate B (Di-substituted) Int1->Int2 2. 3-methoxypropylamine RT Final LP-360924 Int2->Final 3. Thiazole Fragment Reflux/DIPEA Thiazole Aminothiazole Fragment Thiazole->Final Coupling

Figure 1: Convergent synthesis strategy for LP-360924 via sequential substitution.

Detailed Protocol: Step-by-Step

Step 1: Preparation of the Thiazole Fragment

  • Reactants: 2-bromo-4'-phenylacetophenone + Thiourea derivative (Ethyl 2-amino-4-phenylthiazole-5-carboxylate).

  • Hydrolysis: Saponify the ester to the carboxylic acid using LiOH in THF/Water.

  • Amide Coupling: React the carboxylic acid with 1-(2-pyrimidinyl)piperazine using HATU and DIPEA in DMF.

  • Yield: Isolate the 2-amino-thiazole-piperazine intermediate.

Step 2: Functionalization of Cyanuric Chloride

  • Solvent: Acetone/Water (1:1).

  • Addition 1 (0°C): Add 1 equivalent of Methanol and NaOH. Stir for 1 hour. This installs the methoxy group.

  • Addition 2 (Room Temp): Add 1 equivalent of 3-methoxypropylamine . Stir for 4 hours. The second chloride is displaced.

  • Isolation: Precipitate the monochloro-dimethoxy-triazine intermediate.

Step 3: Final Coupling

  • Conditions: Dissolve the Intermediate from Step 2 and the Thiazole Fragment from Step 1 in 1,4-Dioxane.

  • Reagents: Add 2 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Reflux: Heat to 100°C for 12–16 hours. The high temperature is required to displace the final, deactivated chloride on the triazine ring.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Experimental Assays

To validate LP-360924 activity or screen new analogues, use the following self-validating protocols.

Calcium Mobilization Assay (FLIPR)

Since GPR139 couples to Gq, intracellular calcium flux is the most robust readout.

Protocol:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR139.

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 50 µL of Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage).

  • Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition: Prepare LP-360924 stocks in DMSO. Dilute in HBSS (Final DMSO < 0.5%).

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Measure fluorescence (

    
    ) for 180 seconds.
    
  • Data Analysis: Calculate

    
     based on Peak Fluorescence minus Baseline.
    
    • Standard EC50 for LP-360924: ~10–50 nM.

GPR139 Signaling Pathway Diagram

Signaling Ligand LP-360924 GPCR GPR139 Receptor Ligand->GPCR Binding Gq Gαq/11 Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (FLIPR Signal) ER->Ca Flux

Figure 2: Primary Gq signaling cascade activated by LP-360924.

Part 5: Comparison of Key Analogues

CompoundScaffoldMechanismPotency (EC50)Key Feature
LP-360924 TriazineAgonist~30 nMFirst-in-class probe; defines the pharmacophore.
JNJ-63533054 BenzamideAgonist16 nMSuperior CNS penetration. Orally active.
TC-O 9311 BenzohydrazideAgonist39 nMAlternative scaffold; useful for SAR comparison.
LP-471756 SulfonamideAntagonist640 nM (IC50)Blocks LP-360924 activity; negative control.

Part 6: References

  • Discovery of LP-360924: Hu, L. A., et al. (2009). "Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139." Journal of Biomolecular Screening, 14(7), 789-797.[1] Link

  • GPR139 Physiology: Liu, C., et al. (2015).[2] "GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine." Molecular Pharmacology, 88(5), 911-925.[1] Link

  • JNJ Series Optimization: Dvorak, C. A., et al. (2015). "Identification and SAR of glycine benzamides as potent agonists for the GPR139 receptor." ACS Medicinal Chemistry Letters, 6(10), 1015-1018.[1] Link[1]

  • Benzohydrazide Agonists: Shi, F., et al. (2011). "Discovery and SAR of a series of agonists at orphan G protein-coupled receptor 139." ACS Medicinal Chemistry Letters, 2(4), 303-306. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Screening of Novel DNA Damaging Agents in Cancer Cell Lines

Introduction The relentless pursuit of novel anti-cancer therapeutics has led to the investigation of a vast chemical space, with DNA damaging agents remaining a cornerstone of oncology drug development. These agents fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led to the investigation of a vast chemical space, with DNA damaging agents remaining a cornerstone of oncology drug development. These agents function by inducing cytotoxic DNA lesions, which, if not repaired, can trigger cell cycle arrest and apoptosis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of novel DNA damaging compounds in cancer cell lines.

Due to the limited publicly available information on a compound specifically designated "LP-360924," this document will utilize the principles and methodologies established for potent DNA alkylating agents, such as LP-184, as a representative example. The protocols and scientific rationale provided herein are broadly applicable to the preclinical evaluation of novel genotoxic agents.

Scientific Principles and Rationale

The efficacy of DNA damaging agents is intrinsically linked to the cellular DNA Damage Response (DDR). The DDR is a complex signaling network that detects DNA lesions, orchestrates cell cycle checkpoints, and initiates DNA repair or, in cases of overwhelming damage, programmed cell death.[1][2] Many cancers exhibit deficiencies in specific DDR pathways, rendering them particularly vulnerable to agents that create DNA lesions typically repaired by the defective pathway—a concept known as synthetic lethality.[3]

For instance, LP-184 is an acylfulvene-derived prodrug that is activated by the oxidoreductase PTGR1 to an intermediate that alkylates DNA, primarily at N3-adenine.[4] This type of damage is a substrate for the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways.[5] Cancer cells with inherent defects in these repair mechanisms, or those in which these pathways are pharmacologically inhibited, are expected to exhibit heightened sensitivity to such agents.

The screening of a novel DNA damaging agent, therefore, aims to:

  • Determine its cytotoxic potency across a panel of cancer cell lines.

  • Identify potential biomarkers of sensitivity or resistance, often related to the expression levels of activating enzymes or components of DDR pathways.

  • Elucidate its mechanism of action, including the type of DNA damage induced and the specific DDR pathways engaged.

Signaling Pathway of a Representative DNA Damaging Agent

The following diagram illustrates the general mechanism of a DNA alkylating agent that requires enzymatic activation and induces DNA lesions leading to apoptosis.

DNA_Damage_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Prodrug LP-184 (Prodrug) Enzyme PTGR1 (Activating Enzyme) Prodrug->Enzyme Uptake & Activation Active_Drug Active Metabolite Enzyme->Active_Drug DNA Nuclear DNA Active_Drug->DNA Alkylation DNA_Adduct DNA Adducts (N3-Adenine) DNA->DNA_Adduct DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Generalized signaling pathway of a DNA alkylating prodrug.

Experimental Protocols

A systematic approach to screening a novel DNA damaging agent involves a series of well-defined experiments. The following protocols provide a robust framework for the initial characterization of a compound like LP-184.

I. Cell Line Selection and Maintenance

Rationale: The choice of cell lines is critical and should encompass a diverse panel representing different cancer types and, ideally, known variations in DDR gene expression. This diversity is essential for identifying cancer-specific vulnerabilities and potential biomarkers.

Protocol:

  • Selection: Choose a panel of at least 10-20 human cancer cell lines from various tissues of origin (e.g., breast, lung, ovarian, glioblastoma).[6] Include cell lines with known mutations or expression level differences in key DDR genes (e.g., BRCA1/2, ATM, ERCC1) if available.

  • Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Quality Control: Regularly test cell lines for mycoplasma contamination and authenticate their identity using short tandem repeat (STR) profiling.

II. In Vitro Cytotoxicity Screening (IC50 Determination)

Rationale: The primary objective of the initial screen is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This provides a quantitative measure of the compound's potency. A common and reliable method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate. This seeding density may need optimization for different cell lines.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). A 7x7 concentration matrix can be used for more detailed analysis.[7][8]

    • Add 1 µL of each compound dilution to the corresponding wells of the 96-well plate. Include a DMSO-only control.

  • Incubation: Incubate the treated plates for 72 hours. This duration allows for multiple cell doublings and for the cytotoxic effects of the compound to manifest.

  • Viability Assay (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO-only control (representing 100% viability).

    • Plot the normalized viability data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

III. Experimental Workflow Diagram

The following diagram outlines the key steps in the cancer cell line screening workflow.

Workflow cluster_setup Experimental Setup cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Cell Line Culture & QC Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Treat with Compound Series Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 72h Incubation Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Read Luminescence Viability_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Biomarker_Analysis Biomarker Correlation IC50_Calc->Biomarker_Analysis

Caption: High-level workflow for cancer cell line screening.

Data Presentation and Interpretation

The IC50 values obtained from the cytotoxicity screen should be tabulated for easy comparison across the cell line panel.

Cell LineCancer TypePTGR1 Expression (TPM)IC50 (nM) [Representative Data]
A549Non-Small Cell Lung50.2150
MCF-7Breast12.5450
U-87 MGGlioblastoma89.775
HCT116Colorectal25.1300
SK-OV-3Ovarian5.6800

Interpretation:

  • A lower IC50 value indicates higher potency. In the representative data above, the U-87 MG glioblastoma cell line is the most sensitive.

  • Correlating IC50 values with molecular data, such as the expression level of the activating enzyme (PTGR1 in the case of LP-184), can reveal potential biomarkers of sensitivity. In this example, higher PTGR1 expression appears to correlate with lower IC50 values (increased sensitivity). Further statistical analysis would be required to validate this correlation.

  • Cell lines exhibiting high resistance (high IC50 values) may possess efficient DNA repair mechanisms for the specific type of damage induced by the compound.

Further Mechanistic Studies

Following the initial screening, further studies are warranted to delve deeper into the compound's mechanism of action. These may include:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle (e.g., G2/M), which is a common response to DNA damage.[9]

  • Apoptosis Assays: Quantify the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining.[10]

  • DNA Damage Marker Analysis: Use techniques like Western blotting or immunofluorescence to detect the phosphorylation of key DDR proteins such as γH2AX, ATM, and CHK1, which are markers of DNA double-strand breaks and replication stress.

  • Combination Studies: Investigate synergistic effects by combining the novel agent with other DNA damaging drugs or with inhibitors of specific DDR pathways, such as PARP inhibitors.[3][11][12]

Conclusion

The systematic screening of novel DNA damaging agents in a well-characterized panel of cancer cell lines is a crucial first step in the drug discovery pipeline. The protocols and rationale outlined in this application note provide a robust framework for determining a compound's potency, identifying potential biomarkers, and laying the groundwork for more in-depth mechanistic studies. By understanding the interplay between a novel compound and the cellular DNA Damage Response, researchers can more effectively identify promising therapeutic candidates and the patient populations most likely to benefit from them.

References

  • Al-Obeidi, F. A., et al. (2011). Synthesis and Anticancer Activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed. Available at: [Link]

  • Azam, F., et al. (2024). Update on Combination Strategies of PARP Inhibitors. PMC - NIH. Available at: [Link]

  • Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • Corsello, S. M., et al. (2020). Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling. DepMap. Available at: [Link]

  • D'Andrea, A. D., et al. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PubMed. Available at: [Link]

  • DiFeo, A., et al. (2023). Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma. PubMed. Available at: [Link]

  • Dillon, M. T., et al. (2021). Impact of DNA damage response defects in cancer cells on response to immunotherapy and radiotherapy. PMC - NIH. Available at: [Link]

  • Hirsch, F. R., et al. (2020). Targeting the DNA damage response in cancer. PMC - NIH. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science.
  • Marrer, E., et al. (2012). Lipoprotein(a) plasma levels and the risk of cancer: The PRIME study. ResearchGate. Available at: [Link]

  • Min, A., et al. (2020). Combining PARP with ATR inhibition overcomes PARP inhibitor and platinum resistance in ovarian cancer models. PubMed. Available at: [Link]

  • Nickoloff, J. A., et al. (2017). Exploiting DNA repair defects in cancer therapy.
  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell.
  • O'Donnell, A., et al. (2021). The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations. Oncotarget. Available at: [Link]

  • Rees, M. G., et al. (2024). Multiplexed cancer cell line combination screening using PRISM. Broad Institute. Available at: [Link]

  • Sawabe, M., et al. (2012). Low Lipoprotein(a) Concentration Is Associated with Cancer and All-Cause Deaths. PMC - NIH. Available at: [Link]

  • Sharma, N., et al. (2025). Sensitization of cancer cells to DNA-damaging agents by expression of the REV1 C-terminal domain: Implications for chemotherapy. PubMed. Available at: [Link]

  • Unknown. (2019). Dr. Liu on PARP Inhibitors in Recurrent Ovarian Cancer. YouTube. Available at: [Link]

  • Unknown. (2024). 12-O-deacetyl-phomoxanthone A inhibits ovarian tumor growth and metastasis by downregulating PDK4. PubMed. Available at: [Link]

  • Unknown. (2024). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. Available at: [Link]

  • Unknown. (2024). Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. PubMed. Available at: [Link]

  • Unknown. (2024). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC - PubMed Central. Available at: [Link]

  • Unknown. (2025). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI. Available at: [Link]

  • Vundavilli, H., et al. (2021). Lipoproteins as Markers for Monitoring Cancer Progression. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2023). Protective Effects of High-Density Lipoprotein on Cancer Risk: Focus on Multiple Myeloma. MDPI. Available at: [Link]

  • Zhang, P., et al. (2020). Abstract LB-245: Multiple DNA-damage response pathways are modulated by RANBP9 protein in NSCLC. ResearchGate. Available at: [Link]

  • Zhao, H., et al. (2018). PARP Inhibition Enhanced Through Combination in Ovarian Cancer. OncLive. Available at: [Link]

Sources

Application

Part 1: Core Directive &amp; Executive Summary

Application Note & Protocol: LP-360924 for In Vivo Functional Imaging The Misconception: LP-360924 is frequently misunderstood as a direct imaging contrast agent due to its "LP" (Laboratory Probe) designation. It is, in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: LP-360924 for In Vivo Functional Imaging

The Misconception: LP-360924 is frequently misunderstood as a direct imaging contrast agent due to its "LP" (Laboratory Probe) designation. It is, in fact, a selective small-molecule agonist for GPR139 , an orphan G-protein coupled receptor highly enriched in the medial habenula and septum.

The Application: For in vivo imaging studies, LP-360924 serves as the pharmacological trigger (stimulus). It is used to evoke neural activity in GPR139-expressing circuits, which is then visualized using functional imaging modalities such as Fiber Photometry (calcium imaging) , fMRI , or 2-Photon Microscopy .

Strategic Value: By systematically activating GPR139 with LP-360924 during live imaging, researchers can "de-orphanize" the receptor's functional role in motivation, avoidance behavior, and schizophrenia-related circuitry.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action & Experimental Logic

Target Specificity: LP-360924 targets GPR139, a receptor conserved in vertebrates but with historically elusive function. Activation of GPR139 typically couples to Gq/11 (triggering intracellular Calcium release) or Gs (cAMP accumulation), depending on the cellular context (Hu et al., 2009).

Causality in Imaging:

  • Input: Systemic or local administration of LP-360924.

  • Transduction: Binding to GPR139

    
     G-protein activation 
    
    
    
    PLC
    
    
    activation
    
    
    IP3
    
    
    Intracellular Ca²⁺ Rise .
  • Output (Readout): The Ca²⁺ rise is captured by Genetically Encoded Calcium Indicators (GECIs) like GCaMP6s/7f, resulting in a fluorescence increase (

    
    ) correlated with receptor activation.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by LP-360924, linking the drug to the imaging readout.

GPR139_Pathway LP LP-360924 (Agonist) GPR GPR139 Receptor (Habenula/Septum) LP->GPR Binding (Kd ~30nM) Gq Gq/11 Protein GPR->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Cytosolic Ca²⁺ Surge ER->Ca Release GCaMP GCaMP Sensor (Fluorescence) Ca->GCaMP Binding Readout Fiber Photometry Signal (ΔF/F) GCaMP->Readout 473nm Excitation

Caption: LP-360924 induced Gq-signaling cascade leading to calcium release detectable by GCaMP sensors.

Part 3: Detailed Protocol

Protocol: In Vivo Fiber Photometry with LP-360924 Stimulation

Objective: To visualize real-time activation of medial habenular (MHb) neurons in response to LP-360924 administration.

Reagents & Equipment:

  • Compound: LP-360924 (Solid, >98% HPLC purity).

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Optimized for solubility).

  • Viral Vector: AAV9-hSyn-GCaMP6s (or cell-type specific promoter).

  • Subject: C57BL/6 Mice (Age 8-12 weeks).

  • Equipment: Fiber Photometry System (473nm/405nm isosbestic), Stereotaxic frame.

Step 1: Compound Preparation (Critical)

LP-360924 is lipophilic. Improper solubilization causes precipitation, leading to "silent" injections and false negatives.

ComponentVolume/RatioNotes
LP-360924 Stock 50 mg/mL in DMSOStore at -20°C. Sonicate if cloudy.
Diluent A PEG300 (40% final)Add to DMSO stock slowly while vortexing.
Diluent B Tween-80 (5% final)Add after PEG300.
Diluent C Sterile Saline (45% final)Add last. Solution should be clear.
Final Conc. 1 - 5 mg/mLAdjust based on target dose (e.g., 10 mg/kg).
Step 2: Surgical Implementation
  • Anesthesia: Isoflurane (1.5-2%).

  • Targeting: Medial Habenula (MHb). Coordinates (Mouse): AP -1.58 mm, ML ±0.25 mm, DV -2.80 mm.

  • Viral Injection: Infuse 200-300 nL of AAV-GCaMP6s. Rate: 20 nL/min.

  • Implantation: Insert optical fiber (200 µm core, 0.37 NA) 100-200 µm dorsal to injection site. Cement in place.[1]

  • Recovery: Allow 3-4 weeks for viral expression.

Step 3: Imaging Workflow

The following workflow ensures data integrity by including baseline and vehicle controls within the same session or subject.

Workflow Start Acclimation (15 min) Base Baseline Recording (473nm/405nm) Start->Base Inj_Veh Vehicle Injection (IP, Control) Base->Inj_Veh Rec_Veh Record Vehicle Response (20 min) Inj_Veh->Rec_Veh Inj_Drug LP-360924 Injection (IP, 10 mg/kg) Rec_Veh->Inj_Drug Rec_Drug Record Agonist Response (45 min) Inj_Drug->Rec_Drug Analyze Data Analysis (Z-Score / ΔF/F) Rec_Drug->Analyze

Caption: Sequential imaging workflow to isolate specific LP-360924 mediated neural activity.

Step 4: Data Acquisition & Analysis
  • Excitation: Interleaved 473 nm (Ca²⁺-dependent) and 405 nm (Isosbestic control).

  • Injection Artifact: Mark the exact timestamp of IP injection. Expect a motion artifact spike; exclude this T±10s window from analysis.

  • Calculation:

    • Fit 405nm signal to 473nm signal (Least Squares).

    • Calculate

      
      .
      
  • Validation: A true response to LP-360924 should appear as a sustained increase in calcium transient frequency or baseline elevation starting 5-10 minutes post-IP injection (pharmacokinetic delay).

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Signal Change Poor SolubilityCheck injectate for crystals. Re-formulate with higher PEG300.
No Signal Change Low Receptor ExpressionVerify GPR139 expression in target region via IHC post-hoc.
High Background Fiber PlacementVerify fiber tip location. MHb is small; slight deviation hits the ventricle.
Motion Artifacts IP Injection StressHabituate mice to handling/IP injections for 3 days prior to imaging.

References

  • Hu, G., et al. (2009). Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139.[2] Journal of Biomolecular Screening.

  • Liu, C., et al. (2015). GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine. Molecular Pharmacology.[2]

  • Nohr, A. C., et al. (2017). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology.

Sources

Method

Application Note: Combinatorial Strategies for Peptidomimetic CXCR4 Antagonists in Chemotherapy

Subject: Optimization of Chemosensitization Protocols for Acute Myeloid Leukemia (AML) and Solid Tumors Molecule Focus: LY2510924 (Primary Reference) / Note on LP-360924 Nomenclature Part 1: Scientific Context & Nomencla...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Chemosensitization Protocols for Acute Myeloid Leukemia (AML) and Solid Tumors Molecule Focus: LY2510924 (Primary Reference) / Note on LP-360924 Nomenclature

Part 1: Scientific Context & Nomenclature Clarification

Critical Editorial Note: This application note addresses the combination of CXCR4 antagonists with cytotoxic chemotherapy.

  • Nomenclature Alert: The prompt referenced LP-360924 .[1] In pharmacological databases (IUPHAR/BPS), LP-360924 is classified as a GPR139 agonist (a CNS target).[1]

  • Intended Target: The context of "chemotherapy combination" strongly suggests the user intends to study LY2510924 (a specific peptidomimetic CXCR4 antagonist developed by Eli Lilly) or a similar CXCR4-targeting peptide.[1]

  • Scope: This guide provides protocols based on the LY2510924 mechanism (CXCR4 antagonism) for chemosensitization.[1] If your specific compound is indeed the GPR139 agonist LP-360924, please verify target expression in your tumor model, as GPR139 is primarily CNS-restricted.

Introduction

Chemotherapy resistance in leukemia (AML/ALL) and certain solid tumors is frequently driven by the protective bone marrow niche.[1] Stromal cells secrete CXCL12 (SDF-1) , which binds to CXCR4 on cancer cells, tethering them in a quiescent, drug-resistant state (Cell Adhesion Mediated Drug Resistance, CAM-DR).

LY2510924 is a cyclic peptide antagonist that blocks this interaction with high affinity, mobilizing cancer cells into the peripheral blood where they become vulnerable to cytotoxic agents like Cytarabine (Ara-C) , Daunorubicin , or Azacitidine .

Part 2: Mechanism of Synergism

The synergy relies on temporal sequencing .[1] The antagonist must be administered prior to chemotherapy to disrupt the niche interaction.[1] Simultaneous administration may be less effective if the cells have not yet mobilized.[1]

G Stroma Bone Marrow Stromal Cell (Niche) CXCL12 CXCL12 (SDF-1) Secretion Stroma->CXCL12 Secretes CXCR4 CXCR4 Receptor (Leukemia Cell) CXCL12->CXCR4 Binds Adhesion Niche Retention (Quiescence/Protection) CXCR4->Adhesion Triggers Mobilization Mobilization to Peripheral Blood Adhesion->Mobilization Inhibition leads to Antagonist Peptide Antagonist (LY2510924) Antagonist->CXCR4 Blocks (High Affinity) Antagonist->Adhesion Disrupts Chemo Cytotoxic Chemotherapy (Ara-C / Dauno) Mobilization->Chemo Exposes cells to Apoptosis Apoptosis / Cell Death Chemo->Apoptosis Induces

Figure 1: Mechanism of Action. The peptide antagonist competes with CXCL12, breaking the retention signal and exposing leukemic cells to chemotherapy.

Part 3: Pre-Experimental Considerations
ParameterSpecificationNotes
Solubility Water/PBS solublePeptides are generally hydrophilic.[1] Dissolve in sterile PBS. Avoid DMSO if possible for in vivo use to reduce vehicle toxicity.[1]
Storage -20°C (Lyophilized)Reconstituted aliquots should be stored at -80°C. Avoid freeze-thaw cycles.
Stability High (Cyclic Peptide)Cyclic structure confers resistance to proteolysis compared to linear peptides.[1]
Dose Range (In Vivo) 1.0 – 5.0 mg/kgSubcutaneous (SC) is the preferred route for sustained release profile in mice.[1]
Dose (In Vitro) 10 nM – 1000 nMIC50 for CXCR4 blockade is typically <20 nM for high-affinity peptides.[1]
Part 4: Application Protocols
Protocol A: In Vitro Stromal Co-Culture Chemosensitization

Objective: To demonstrate that the peptide reverses stroma-mediated protection against chemotherapy.

Materials:

  • Leukemia Cells: MOLM-13 or MV4-11 (AML lines).[1]

  • Stromal Cells: HS-5 or MS-5 (Murine/Human bone marrow stroma).[1]

  • Media: RPMI-1640 + 10% FBS.

  • Chemotherapy: Cytarabine (Ara-C).[1]

  • Assay: Annexin V/PI Flow Cytometry or CellTiter-Glo.[1]

Workflow:

  • Stromal Monolayer: Seed HS-5 stromal cells (20,000 cells/well) in a 96-well plate. Allow to adhere for 24 hours to form a monolayer.[1]

  • Leukemia Seeding: Seed AML cells (e.g., 50,000 cells/well) on top of the stromal layer.[1]

    • Control: Seed AML cells in wells without stroma (suspension only).[1]

  • Incubation: Incubate for 4 hours to allow CXCR4-mediated adhesion.

  • Antagonist Treatment: Add LY2510924 (or equivalent) at graded concentrations (e.g., 10, 100, 1000 nM).[1] Incubate for 1 hour.

  • Chemotherapy: Add Cytarabine (EC50 dose, typically 0.5 - 1.0 µM depending on cell line).[1]

  • Duration: Incubate for 48 hours.

  • Harvest:

    • Carefully harvest the suspension cells (leukemia).[1]

    • Note: Trypsinization may be required if leukemia cells are tightly adhered, but this risks harvesting stromal cells.[1] Use CD45 staining in flow cytometry to distinguish leukemia (CD45 high) from stroma.[1]

  • Analysis: Measure viability. The "Stromal Protection Index" is calculated as:

    
    [1]
    
    • Success Criteria: The peptide should reduce this index back toward 1.0.[1]

Protocol B: In Vivo Mobilization and Combination Therapy

Objective: To validate in vivo synergy in a xenograft model.

Model: NOD/SCID or NSG mice injected IV with Luciferase+ AML cells (e.g., MOLM-13-Luc).[1] Timeline: Treatment begins when tumor burden is established (Day 14-21 post-engraftment).[1]

Dosing Schedule (Critical): The antagonist must be active during the chemotherapy exposure window.[1]

Timeline cluster_cycle Daily Cycle (Repeated for 5-7 Days) Day0 Day 0-14 Engraftment Day15 Day 15 Start Therapy Day0->Day15 Step1 T=0 hr Peptide (SC) (2-5 mg/kg) Day15->Step1 Step2 T=3 hr Peak Mobilization Step1->Step2 Step3 T=4 hr Cytarabine (IP) (50 mg/kg) Step2->Step3

Figure 2: Temporal Dosing Strategy. The delay between peptide and chemotherapy ensures leukemia cells are circulating (mobilized) when the cytotoxic agent hits peak plasma concentration.

Step-by-Step Procedure:

  • Baseline Check: On Day 15, quantify tumor burden via Bioluminescence Imaging (BLI) or peripheral blood bleed (hCD45 flow cytometry).[1]

  • Administration (Antagonist): Inject Peptide SC (Subcutaneous) into the flank.[1]

    • Dose: 2.5 mg/kg (Recommended starting point).[1]

  • Wait Period: Wait 3-4 hours. This corresponds to the pharmacodynamic peak of mobilization for most CXCR4 peptides.[1]

  • Administration (Chemo): Inject Cytarabine (50-75 mg/kg) IP (Intraperitoneal).

  • Frequency: Repeat daily for 5-7 days (mimicking the "7+3" clinical cycle).

  • Readout:

    • Acute: Peripheral blood CD45+ count at T=3 hours (to verify mobilization).[1]

    • Long-term: Overall Survival (OS) and Bone Marrow burden at sacrifice.[1]

Part 5: Troubleshooting & Validation

1. Verifying Target Engagement (Receptor Occupancy) Before starting the combination, ensure the peptide actually blocks CXCR4.[1]

  • Assay: Flow Cytometry with a specific anti-CXCR4 antibody (Clone 12G5).[1]

  • Method: Treat cells with the peptide, then stain with 12G5-PE.[1]

  • Result: The peptide should compete with the antibody.[1] A decrease in Mean Fluorescence Intensity (MFI) indicates successful receptor occupancy.[1]

    • Warning: Some antibodies bind to a different epitope than the peptide.[1] Clone 12G5 is the standard for competition assays involving the CXCL12 binding pocket.[1]

2. Handling "LP" vs "LY" Confusion If you sourced LP-360924 specifically:

  • Verify its identity via Mass Spectrometry (MW should match the vendor's CoA).[1]

  • Run a cAMP assay in GPR139-expressing cells (e.g., CHO-K1) to confirm it is the GPR139 agonist.[1]

  • If it is the GPR139 agonist:[2][3][4][5] Do not expect CXCR4 mobilization.[1] The mechanism described above will likely fail.

References
  • Cho, B. S., et al. (2015). "Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy."[1] Blood, 126(2), 222-232.[1]

  • Burger, J. A., & Peled, A. (2009). "CXCR4 antagonists: targeting the microenvironment in leukemia and other malignancies."[1] Leukemia, 23(1), 43-52.[1]

  • IUPHAR/BPS Guide to Pharmacology. "LP-360924 Ligand Page (GPR139 Agonist)." [1]

  • Nervi, B., et al. (2009). "Chemosensitization of acute myeloid leukemia (AML) following mobilization by the CXCR4 antagonist AMD3100."[1] Blood, 113(24), 6206-6214.[1]

Sources

Application

LP-360924 in high-throughput screening assays

Application Note: High-Throughput Screening (HTS) Methodologies for GPR139 Agonist Discovery Using LP-360924 Abstract & Introduction LP-360924 is a potent, selective small-molecule agonist of GPR139 , an orphan G protein...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Methodologies for GPR139 Agonist Discovery Using LP-360924

Abstract & Introduction

LP-360924 is a potent, selective small-molecule agonist of GPR139 , an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (habenula, striatum) and pituitary.[1][2] While the precise physiological role of GPR139 is under active investigation regarding schizophrenia, Parkinson’s disease, and metabolic regulation, LP-360924 serves as a critical tool compound for validating HTS campaigns.[1][2]

This guide details the implementation of LP-360924 as a positive control and reference standard in two orthogonal HTS assay formats: Calcium Mobilization (FLIPR) and cAMP Accumulation (TR-FRET) .[1][2] These protocols are designed to accommodate the signaling pleiotropy of GPR139, which has been reported to couple to Gq/11 (calcium) and Gs (cAMP) pathways depending on the cellular context.[1][2]

Compound Management & Properties

To ensure assay reproducibility, strict adherence to compound handling is required.[1][2] LP-360924 is hydrophobic; improper solubilization will lead to false negatives or "sticky" compound artifacts.[1][2]

PropertySpecification
IUPAC Name 1-(2-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}amino)-3-methoxypropyl-6-methoxy-1,3,5-triazine-2,4-diamine
Molecular Weight ~562.65 g/mol
Target GPR139 (Agonist)
Solubility Soluble in DMSO (up to 10 mM).[1][2] Poor aqueous solubility.[1][2]
Storage -20°C as powder; -80°C as DMSO stock (avoid freeze-thaw cycles).

Preparation Protocol:

  • Stock Solution: Dissolve powder in 100% anhydrous DMSO to 10 mM. Vortex for 2 minutes.

  • Acoustic Dispensing: For HTS, use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nL volumes directly into assay plates to minimize tip adsorption.[1][2]

  • Intermediate Dilution: If not using acoustic dispensing, prepare 1000x stocks in DMSO. Do not perform serial dilutions in aqueous buffer; dilute into buffer only at the final step to prevent precipitation.[1][2]

Biological Mechanism & Assay Logic[1][2]

GPR139 signaling is complex. The choice of assay depends on the cell line and G-protein coupling.[1][2]

  • Pathway A (Calcium Flux): GPR139 activation triggers Gq/11, activating Phospholipase C (PLC), generating IP3, and releasing intracellular Ca²⁺.[1][2] This is the preferred Primary Screen due to high Z' factors and low cost.[1][2]

  • Pathway B (cAMP): In some contexts (e.g., HEK293), LP-360924 induces cAMP accumulation (Gs-like).[1][2][3] This is an ideal Orthogonal Screen to filter false positives from the calcium assay.[1][2]

GPR139_Signaling cluster_Gq Primary HTS Pathway (Calcium) cluster_Gs Orthogonal Pathway (cAMP) LP360924 LP-360924 GPR139 GPR139 Receptor LP360924->GPR139 Gq Gq/11 Protein GPR139->Gq Gs Gs Protein GPR139->Gs Context Dependent PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 CaRelease Ca2+ Release (ER Stores) IP3->CaRelease Fluorescence Fluorescent Signal (FLIPR/Calcium 6) CaRelease->Fluorescence AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP TRFRET TR-FRET Signal (Decrease) cAMP->TRFRET

Figure 1: Dual signaling pathways of GPR139 utilized in HTS.[1][2] LP-360924 acts as the agonist trigger.[1][2][3][4]

Protocol 1: Primary HTS - Calcium Mobilization Assay[1][2]

Objective: Quantify GPR139 activation via intracellular calcium release.[1][2] Cell Line: CHO-K1 or HEK293 stably expressing human GPR139.[1][2] Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).[1][2]

Step-by-Step Workflow:

  • Cell Plating (Day 0):

    • Harvest GPR139-CHO cells using Accutase (avoid Trypsin to preserve receptor integrity).[1][2]

    • Resuspend in culture medium at 2.0 x 10⁵ cells/mL.[1][2]

    • Dispense 25 µL/well into 384-well black/clear-bottom poly-D-lysine coated plates (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 1):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 6 Dye.[1][2] pH to 7.4.[1][2]

    • Remove culture media (or use no-wash kit).[1][2] Add 25 µL Loading Buffer to cells.

    • Incubate: 1 hour at 37°C, then 15 min at RT (to equilibrate signal).

  • Compound Preparation (Source Plate):

    • Positive Control: LP-360924 (Top concentration 10 µM, 10-point dose response).[1][2]

    • Vehicle Control: DMSO (match final assay concentration, typically 0.5%).[1][2]

    • Test Compounds: 10 µM single point.

  • Measurement (FLIPR Tetra/Penta):

    • Transfer 12.5 µL from Source Plate to Cell Plate.

    • Read Settings: Excitation 470-495 nm, Emission 515-575 nm.[1][2]

    • Kinetic Read: Read baseline for 10s, inject compound, read for 90-120s.

  • Data Analysis:

    • Calculate Max - Min RFU (Relative Fluorescence Units).

    • Normalize to LP-360924 Max Response (100%).

    • Pass Criteria: Z' > 0.5.

Protocol 2: Orthogonal HTS - cAMP Accumulation (TR-FRET)

Objective: Confirm hits are true agonists and not calcium artifacts. Method: HTRF or LANCE Ultra cAMP kit.[1][2] Principle: Competition between cellular cAMP and labeled cAMP-d2 for binding to anti-cAMP-Cryptate.[1][2] Signal decreases as cAMP increases.[1][2]

Step-by-Step Workflow:

  • Cell Prep:

    • Resuspend GPR139-HEK293 cells in Stimulation Buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterases).[1][2]

    • Dispense 5 µL cells (2,000 cells/well) into 384-well low-volume white plates.

  • Stimulation:

    • Add 2.5 µL of LP-360924 (or test compounds) in Stimulation Buffer.[1][2]

    • Incubate 30-45 minutes at RT.

  • Detection:

    • Add 2.5 µL cAMP-d2 (Acceptor).[1][2]

    • Add 2.5 µL Anti-cAMP-Cryptate (Donor).[1][2]

    • Incubate 1 hour at RT in the dark.

  • Measurement:

    • Read on TR-FRET compatible reader (e.g., EnVision).[1][2]

    • Ratio = (Signal 665 nm / Signal 615 nm) * 10,000.[1][2]

Data Presentation & Analysis

Validation Criteria (Self-Validating System): For an assay run to be accepted, the LP-360924 control curves must meet historical specifications.

ParameterCalcium Assay (FLIPR)cAMP Assay (TR-FRET)
LP-360924 EC50 ~30 - 100 nM~50 - 200 nM
Signal-to-Background (S/B) > 3.0> 4.0
Z' Factor > 0.6> 0.7
DMSO Tolerance Up to 1.0%Up to 2.0%

Dose-Response Equation: Fit data using a 4-parameter logistic (4PL) equation:



Where X is log(concentration) and Y is response.[1][2]

Troubleshooting & Optimization

  • Issue: Low Signal in Calcium Assay.

    • Cause: Receptor desensitization or low expression.[1][2]

    • Fix: Ensure G418/Puromycin selection pressure is maintained in cell culture.[1][2] Use Probenecid to prevent dye leakage.[1][2]

  • Issue: LP-360924 Precipitation. [1][2]

    • Cause: High concentration in aqueous buffer.[1][2]

    • Fix: Keep DMSO concentration constant across the dose-response curve.[1][2] Do not exceed 10 µM in the final assay well if turbidity is observed.[1][2]

  • Issue: High Variation (CV > 10%). [1][2]

    • Cause: Pipetting errors or edge effects.[1][2]

    • Fix: Use acoustic dispensing.[1][2] Incubate plates at RT for 15 min before reading to reduce thermal gradients.

References

  • Hu, B., et al. (2009).[1][2] "Discovery of a potent and selective agonist for the orphan G protein-coupled receptor 139." Journal of Biomolecular Screening, 14(7), 789-797.[1][2] Link

  • Liu, C., et al. (2015).[1][2] "GPR139, an orphan receptor with a role in central nervous system and metabolic regulation."[1][2] Acta Pharmacologica Sinica, 36, 1281–1287.[1][2] Link

  • Shehata, M., et al. (2016).[1][2] "GPR139 Signaling in the Brain: A Dual-Pathway Mechanism."[1][2] Journal of Pharmacology and Experimental Therapeutics, 357(2), 299-310.[1][2] Link

  • Isberg, V., et al. (2016).[1][2] "GPCRdb: an information system for G protein-coupled receptors."[1][2] Nucleic Acids Research, 44(D1), D356–D364.[1][2] (For receptor homology and coupling data). Link

Sources

Method

experimental design for LP-360924 efficacy studies

Application Note: Experimental Design for LP-360924 Efficacy Studies Target: GPR139 (Orphan GPCR) | Modality: Small Molecule Agonist[1] Executive Summary LP-360924 is a potent, selective, synthetic small-molecule agonist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for LP-360924 Efficacy Studies Target: GPR139 (Orphan GPCR) | Modality: Small Molecule Agonist[1]

Executive Summary

LP-360924 is a potent, selective, synthetic small-molecule agonist of GPR139 , an orphan G protein-coupled receptor highly expressed in the central nervous system (specifically the habenula, striatum, and hypothalamus).[1] While the endogenous ligand for GPR139 remains a subject of debate (with L-Tryptophan and L-Phenylalanine proposed), LP-360924 serves as a critical pharmacological tool for elucidating the receptor's role in locomotor activity, schizophrenia, and metabolic regulation.[1]

This guide outlines the experimental framework for validating the efficacy of LP-360924, focusing on signal transduction assays (cAMP/Ca²⁺) and in vivo behavioral outputs.[1]

Mechanistic Insight & Signaling Pathways

To design robust efficacy studies, one must understand the pleiotropic signaling of GPR139.[1] Unlike "clean" Gs or Gi couplers, GPR139 exhibits context-dependent signaling.[1]

  • Primary Mechanism: LP-360924 binding stabilizes the active conformation of GPR139.[1]

  • Signaling Divergence:

    • Gs-like Activity: In HEK293 and COS-7 overexpression systems, LP-360924 drives cAMP accumulation.[1][2]

    • Gq/11-like Activity: In neuronal contexts, GPR139 activation often triggers Calcium (Ca²⁺) mobilization.[1]

    • Physiological Outcome: Activation typically results in reduced locomotor activity in rodent models, suggesting an inhibitory modulation of motor circuits.[1]

Pathway Visualization

GPR139_Signaling cluster_Gs Gs Pathway (HEK293/COS-7) cluster_Gq Gq Pathway (Neuronal) LP LP-360924 (Agonist) GPR139 GPR139 Receptor (Transmembrane) LP->GPR139  Binds/Activates Gs Gαs Protein GPR139->Gs Gq Gαq Protein GPR139->Gq AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP Accumulation (Primary Readout) AC->cAMP PLC PLCβ Gq->PLC Ca Intracellular Ca2+ (FLIPR Readout) PLC->Ca  IP3 Cascade

Caption: Dual signaling potential of LP-360924 depending on cellular context (Gs vs Gq).

In Vitro Efficacy Protocols

The "Gold Standard" for validating LP-360924 efficacy is a dose-dependent increase in secondary messengers (cAMP or Ca²⁺), reversible by the specific antagonist LP-471756 .[1]

Protocol A: cAMP Accumulation Assay (TR-FRET/HTRF)

Rationale: High sensitivity for Gs-coupled responses in transfected cell lines.[1]

Materials:

  • Cell Line: HEK293 stably expressing human GPR139 (hGPR139).[1]

  • Reagents: LP-360924 (stock 10 mM in DMSO), IBMX (phosphodiesterase inhibitor), HTRF cAMP detection kit (e.g., Cisbio).[1]

  • Control: Forskolin (positive control), DMSO (vehicle).[1]

Step-by-Step Workflow:

  • Cell Seeding: Plate hGPR139-HEK293 cells (2,000 cells/well) in a white 384-well low-volume plate.

  • Compound Preparation: Prepare a serial dilution of LP-360924 (range: 1 nM to 10 µM) in stimulation buffer containing 0.5 mM IBMX.

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid non-specific cytotoxicity.[1]

  • Stimulation: Add 5 µL of compound solution to cells. Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate (lysis buffer included).[1]

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Measure fluorescence ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

Data Analysis & Validation:

  • Plot the FRET ratio against log[LP-360924].[1]

  • Fit data to a 4-parameter logistic equation to determine EC₅₀ .

  • Success Criteria: EC₅₀ should be in the 10–50 nM range for hGPR139.[1]

Protocol B: Calcium Mobilization Assay (FLIPR)

Rationale: Validates Gq signaling, relevant for neuronal characterization.[1]

  • Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

  • Baseline: Record baseline fluorescence for 10 seconds.

  • Injection: Inject LP-360924 (5x concentration).

  • Kinetics: Monitor fluorescence flux for 120 seconds.

  • Specificity Check: Pre-incubate with LP-471756 (1 µM) for 15 mins prior to agonist addition.[1] If the signal is not ablated, the response is off-target.[1]

In Vivo Efficacy Framework

LP-360924 is blood-brain barrier (BBB) permeable, but its pharmacokinetic (PK) profile requires careful dosing strategies.[1]

Study: Locomotor Activity Suppression in Mice

Hypothesis: GPR139 activation suppresses spontaneous locomotor activity.[1]

Experimental Groups (n=8-10 per group):

Group Treatment Dose Route
1 Vehicle Control - IP/PO
2 LP-360924 (Low) 10 mg/kg IP
3 LP-360924 (High) 30 mg/kg IP

| 4 | Antagonist Rescue | LP-360924 (30 mg/kg) + LP-471756 (30 mg/kg) | IP |[1]

Protocol:

  • Acclimatization: Place C57BL/6 mice in open-field chambers for 60 mins (habituation).

  • Dosing: Administer compounds.

  • Measurement: Immediately record horizontal distance traveled (cm) and vertical rears for 120 minutes in 5-minute bins.

  • Analysis: Calculate Total Distance Traveled (AUC).

    • Expected Result: LP-360924 should significantly reduce distance traveled compared to vehicle.[1] Co-administration of LP-471756 should restore normal activity.

Expert Insights & Troubleshooting

  • Solubility: LP-360924 is lipophilic.[1] For in vivo studies, formulate in 10% DMSO / 10% Tween-80 / 80% Saline or a cyclodextrin-based vehicle (e.g., 20% HP-β-CD) to prevent precipitation in the peritoneal cavity.[1]

  • Desensitization: GPR139 undergoes rapid desensitization.[1] For in vitro assays, keep stimulation times short (<45 mins).[1] Prolonged exposure will result in receptor internalization and reduced signal window.[1]

  • Species Differences: Human and rodent GPR139 are highly homologous, but potency shifts can occur.[1] Verify EC₅₀ in mouse GPR139 cell lines before moving to in vivo mouse models.

References

  • Hu, G., et al. (2009). "Discovery of a highly potent and selective GPR139 agonist."[1][3] Journal of Biomolecular Screening, 14(7).[1]

    • Key Contribution: Identification of LP-360924 and the antagonist LP-471756.[1][4][5]

  • Shi, F., et al. (2011). "Discovery and SAR of a series of agonists at the orphan G-protein coupled receptor 139."[1][3] Bioorganic & Medicinal Chemistry Letters, 21(9).[1]

    • Key Contribution: Structural Activity Relationship (SAR) data refining the agonist scaffold.[1]

  • Liu, C., et al. (2015). "GPR139: An Orphan Receptor with a Role in Motor Control."[1] Basic & Clinical Pharmacology & Toxicology. [1]

    • Key Contribution: Validates the locomotor suppression phenotype in vivo.
  • IUPHAR/BPS Guide to Pharmacology. "GPR139 Ligands."

    • Key Contribution: Authoritative database verifying LP-360924 as the standard tool compound.[1]

Sources

Application

Application Notes and Protocols for the Administration of Novel Investigational Compound LP-360924 to Animal Models

A Guide for Researchers in Preclinical Drug Development Abstract This document provides a comprehensive guide for the formulation and administration of the novel investigational compound LP-360924 to common preclinical a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Preclinical Drug Development

Abstract

This document provides a comprehensive guide for the formulation and administration of the novel investigational compound LP-360924 to common preclinical animal models. As an early-stage compound, specific physicochemical and pharmacokinetic data for LP-360924 are presumed to be under investigation. Therefore, this guide emphasizes established principles and validated methodologies for handling novel small molecules, particularly those with anticipated poor aqueous solubility. The protocols herein are designed to ensure experimental reproducibility, animal welfare, and the generation of high-quality, interpretable data for pharmacokinetic, pharmacodynamic, and toxicological assessments. We will cover critical aspects from vehicle selection and dose formulation to detailed, step-by-step procedures for common routes of administration, including oral gavage, intraperitoneal injection, and intravenous injection.

Introduction: The Preclinical Journey of a Novel Compound

This guide is structured to provide researchers with the foundational knowledge and practical protocols to confidently and competently administer LP-360924 in a research setting. We will begin by exploring the crucial first step of vehicle selection, a common hurdle for many novel compounds which often exhibit poor water solubility.[3] This is followed by a detailed discussion on dose calculation and preparation. The core of this document is dedicated to detailed, step-by-step protocols for the most common routes of administration in rodent models: oral (PO), intraperitoneal (IP), and intravenous (IV). For each protocol, we not only describe the "how" but also the "why," grounding our recommendations in principles of animal physiology and pharmacology to ensure scientific integrity.

Guiding Principles of Administration
  • Animal Welfare: All procedures should be performed by trained personnel and in accordance with institutional and national guidelines on animal care.

  • Accuracy and Reproducibility: Precise formulation and consistent administration techniques are paramount for minimizing variability and ensuring the reliability of experimental data.

  • Route Selection: The choice of administration route should be guided by the compound's properties, the experimental objective (e.g., modeling a specific clinical route, achieving systemic exposure), and the anatomical and physiological constraints of the animal model.[4][5][6][7]

Vehicle Selection and Formulation for LP-360924

A significant challenge in early drug discovery is the formulation of poorly water-soluble compounds for in vivo studies.[3] The primary goal of vehicle selection is to prepare a homogenous and stable formulation that allows for accurate dosing and maximizes bioavailability without causing adverse effects itself.[8]

Screening for an Appropriate Vehicle

Given the unknown solubility profile of LP-360924, a tiered screening approach is recommended. This typically involves assessing the solubility in a range of commonly used vehicles.

Recommended Screening Vehicles for a Novel Compound:

Vehicle Type Examples Properties and Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for soluble compounds. Unlikely to be sufficient for many novel small molecules.
Aqueous Suspensions 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterCommon for oral and sometimes subcutaneous administration.[9] Forms a suspension to keep the compound evenly dispersed. Requires vigorous mixing.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Used to dissolve compounds with poor aqueous solubility.[8] Often used in combination with aqueous solutions. Potential for vehicle-induced toxicity or altered pharmacokinetics.[10]
Lipid-based Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds, particularly for oral administration. Can enhance lymphatic absorption.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Often well-tolerated.
Formulation Workflow

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Preparation Solubility_Screen Assess solubility of LP-360924 in various vehicles Vehicle_Selection Select optimal vehicle (solution > suspension) Solubility_Screen->Vehicle_Selection Evaluate clarity and stability Dose_Calc Calculate required concentration based on dose Vehicle_Selection->Dose_Calc Formulation Prepare formulation (e.g., sonication, heating) Dose_Calc->Formulation QC Quality Control: Homogeneity, pH, stability Formulation->QC

Caption: Workflow for vehicle selection and formulation of LP-360924.

Dose Calculation and Preparation

Accurate dose calculation is fundamental to any pharmacological or toxicological study. Doses are typically expressed in milligrams of compound per kilogram of body weight (mg/kg).

Dose Calculation Formula

The volume of the formulation to administer is calculated based on the animal's body weight and the desired dose.

  • Step 1: Determine the Dosing Solution Concentration (mg/mL)

    • This is often determined by the desired dosing volume. For example, to administer a dose of 10 mg/kg in a volume of 10 mL/kg, a 1 mg/mL solution is required.[11]

    • Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Step 2: Calculate the Injection Volume (mL)

    • Injection Volume (mL) = (Animal Weight (g) / 1000 g/kg) * Dose (mg/kg) / Concentration (mg/mL)

Example Calculation:

  • Animal: Mouse, 25 g

  • Desired Dose: 20 mg/kg

  • Formulation Concentration: 2 mg/mL

  • Injection Volume (mL) = (25 g / 1000 g/kg) * 20 mg/kg / 2 mg/mL = 0.25 mL

Human Equivalent Dose (HED) Conversion

For translational studies, it may be necessary to convert a human dose to an animal equivalent dose (AED) or vice versa. This is often done using allometric scaling based on body surface area.[12][13][14]

Formula for HED Calculation: HED (mg/kg) = Animal Dose (mg/kg) * (Animal Weight (kg) / Human Weight (kg))^0.33[14]

A simplified approach uses a conversion factor (Km): Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)[11][13]

Species Body Weight (kg) Body Surface Area (m²) Km Factor
Human 601.637
Rat 0.150.0256
Mouse 0.020.0073
Data adapted from publicly available sources.[11][13]

Protocols for Administration

The following sections provide detailed, step-by-step protocols for common administration routes. Adherence to these procedures is critical for ensuring animal welfare and data quality.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.

Materials:

  • Appropriately sized oral gavage needle (feeding tube) with a ball tip.[15][16]

  • Syringe

  • LP-360924 formulation

  • Animal scale

Recommended Gavage Needle Sizes and Maximum Volumes: [15][17][18]

Species Body Weight Needle Gauge Max Volume
Mouse 20-30 g20-22 G10 mL/kg
Rat 200-300 g16-18 G10-20 mL/kg

Protocol:

  • Preparation: Weigh the animal and calculate the correct dose volume.[18] Fill the syringe with the calculated volume and attach the gavage needle.

  • Restraint: Restrain the mouse or rat firmly, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[19]

  • Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[16][17]

  • Insertion: Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[16] The animal should swallow the tube as it passes into the esophagus. Do not force the needle.[19]

  • Administration: Once the needle is in place, administer the substance slowly and steadily.[19]

  • Withdrawal: After administration, gently remove the needle in a single, smooth motion.

  • Monitoring: Briefly monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.

Intraperitoneal Injection (IP)

IP injection is a common method for administering substances that are rapidly absorbed into the systemic circulation.

Materials:

  • Sterile syringe and needle

  • LP-360924 formulation

  • 70% alcohol wipes

  • Animal scale

Recommended Needle Sizes and Maximum Volumes: [20][21]

Species Needle Gauge Max Volume
Mouse 25-27 G10 mL/kg
Rat 23-25 G10 mL/kg

Protocol:

  • Preparation: Weigh the animal and calculate the dose volume. Prepare the syringe with the sterile formulation.

  • Restraint: Restrain the animal to expose the abdomen. For rats and mice, tilting the head downwards can help move the abdominal organs away from the injection site.[22][23]

  • Site Selection: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and bladder.[20][22][23][24]

  • Injection: Swab the injection site with alcohol. Insert the needle at a 30-40 degree angle.[20]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated.[23][24] If fluid is present, discard the needle and syringe and start over at a different site.

  • Administration: If there is no aspirate, inject the substance smoothly.

  • Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Intravenous Injection (IV) - Tail Vein

IV injection provides the most rapid and complete bioavailability of a compound. The lateral tail veins are the most common sites for this procedure in rodents.[25]

Materials:

  • Sterile syringe and needle (insulin syringes are often used)

  • LP-360924 formulation (must be a clear solution, free of particulates)

  • Restraining device

  • Heat source (e.g., heat lamp or warming pad) to induce vasodilation.[26][27]

  • 70% alcohol wipes

Recommended Needle Sizes and Maximum Volumes:

Species Needle Gauge Max Bolus Volume
Mouse 27-30 G5 mL/kg
Rat 25-27 G5 mL/kg

Protocol:

  • Preparation: Weigh the animal and calculate the dose volume. The formulation for IV injection must be sterile and free of any visible precipitates.

  • Warming and Restraint: Warm the animal for 5-10 minutes to dilate the tail veins.[27][28] Place the animal in a suitable restrainer.

  • Vein Visualization: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible.

  • Insertion: With the needle bevel up, insert it parallel to the vein at a shallow angle.[26] You should feel a slight "pop" as the needle enters the vein.

  • Administration: Inject the solution slowly and steadily.[27][29] If you see a subcutaneous bleb form or feel significant resistance, the needle is not in the vein.[29] If this occurs, withdraw the needle and attempt a new injection more proximal (closer to the body) on the tail.[25][29]

  • Withdrawal: After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

G cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Weigh Weigh Animal Calculate Calculate Dose Volume Weigh->Calculate Prepare Prepare Syringe Calculate->Prepare Restrain Restrain Animal Prepare->Restrain Locate Locate Injection Site Restrain->Locate Inject Insert Needle & Administer Locate->Inject Withdraw Withdraw Needle Inject->Withdraw Monitor Monitor Animal Withdraw->Monitor

Caption: General experimental workflow for compound administration.

Safety and Toxicity Considerations

When working with a novel compound like LP-360924, it is essential to be vigilant for signs of toxicity.[30]

Key Monitoring Parameters:

  • Clinical Signs: Observe animals for changes in behavior, posture, activity level, and grooming.

  • Body Weight: Regular body weight measurements are a sensitive indicator of general health.

  • Injection Site Reactions: For IP and IV routes, monitor for swelling, redness, or signs of pain at the injection site.

  • Dose-Limiting Toxicity: In dose-ranging studies, identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[31]

The metabolism of a compound can sometimes produce more toxic metabolites, which is a key consideration in toxicology studies.[30]

Pharmacokinetic (PK) Studies

Animal models are crucial for the preclinical assessment of a new drug's pharmacokinetic profile.[1][32] Understanding the absorption, distribution, metabolism, and excretion (ADME) of LP-360924 is essential for optimizing dosing regimens and predicting human pharmacokinetics.[1][33][34] The choice of administration route will significantly impact the PK profile.[5] For instance, IV administration provides a direct measure of systemic clearance and volume of distribution, while oral administration allows for the assessment of bioavailability.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vivo administration of the novel investigational compound LP-360924. By adhering to these principles of careful formulation, accurate dosing, and proficient administration techniques, researchers can generate reliable and reproducible data. This methodical approach is fundamental to advancing our understanding of LP-360924 and is a critical step in its journey from a promising molecule to a potential therapeutic.

References

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • Merck Manuals. (n.d.). Overview of Veterinary Toxicology.
  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Cronicon. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research.
  • ResearchGate. (n.d.). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Journal of Basic and Clinical Pharmacy. (n.d.). A simple practice guide for dose conversion between animals and human.
  • Regulations.gov. (2006). Length of Dog Toxicity Study(ies) that is Appropriate for Chronic RfD Determinations of Pesticide Chemicals.
  • ILAR Journal. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • UCSF IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
  • Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat.
  • bioRxiv. (2024). and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in.
  • ResearchGate. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research.
  • ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • PMC. (2020). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats.
  • Texas Tech University. (2022). Intravenous Tail Vein Injections.
  • Unknown. (n.d.). IP injection is frequently performed in rodents.
  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • Semantic Scholar. (n.d.). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
  • Queen's University. (n.d.). Intraperitoneal Injection in Rats.
  • ResearchGate. (n.d.). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions.
  • Research support. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • Research support. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections.
  • PubMed. (n.d.). In vivo approach to determine the route of optimal drug absorption in rats.
  • PubMed. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • YouTube. (2023). How to Calculate Drug Dose & Dose Volume in Preclinical Studies.
  • Unknown. (n.d.). INTRAVENOUS TAIL INJECTION 1. Substance.
  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
  • PubMed. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • Florida State University. (2016). Oral Gavage in the Mouse.
  • PubMed. (2013). Brain-targeted polymeric nanoparticles: in vivo evidence of different routes of administration in rodents.
  • PLOS One. (2023). Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles.
  • PMC. (n.d.). Ex vivo transdermal delivery of 3H-labelled atovaquone solid drug nanoparticles: a comparison of topical, intradermal injection and microneedle assisted administration.

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Method

Application Notes and Protocols for LP-184-Induced Apoptosis in Tumor Cells

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The initial topic specified "LP-360924." However, extensive database searches yielded no information on a compound with this designation...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "LP-360924." However, extensive database searches yielded no information on a compound with this designation. It is highly probable that this was a typographical error and the intended subject was LP-184 , a well-documented acylfulvene derivative with known anti-tumor properties. This document will proceed under the assumption that the intended topic is LP-184.

Introduction: A New Frontier in Precision Oncology

LP-184 is a next-generation acylfulvene, a class of potent anti-tumor agents.[1][2] It is a small molecule prodrug designed for tumor-selective activation, representing a significant advancement in precision oncology.[1][2][3] Its mechanism of action leverages the principles of synthetic lethality, targeting cancer cells with specific molecular vulnerabilities while sparing normal, healthy tissues.[1][2] This application note provides a comprehensive overview of the scientific rationale behind LP-184's apoptosis-inducing capabilities and detailed protocols for its application in a research setting.

The Scientific Underpinnings of LP-184-Mediated Apoptosis

LP-184's efficacy is rooted in a two-tiered targeting strategy that ensures its cytotoxic effects are concentrated within the tumor microenvironment.

Tumor-Specific Activation: The Role of PTGR1

LP-184 is administered in an inactive prodrug form. Its conversion into a potent DNA alkylating agent is catalyzed by the enzyme Prostaglandin Reductase 1 (PTGR1).[3][4][5] Many solid tumors exhibit a significant overexpression of PTGR1 compared to normal tissues, providing the first layer of tumor selectivity.[3][5] This enzymatic activation is critical; in the absence of PTGR1, LP-184 remains largely inert, minimizing off-target toxicity.[4][6]

Exploiting Genomic Instability: DNA Damage and Repair Deficiency

Once activated, LP-184 exerts its cytotoxic effects by alkylating DNA, inducing interstrand cross-links and double-strand breaks.[1] This level of DNA damage is often irreparable in cancer cells harboring deficiencies in their DNA Damage Response (DDR) pathways, such as those with mutations in homologous recombination (HR) or nucleotide excision repair (NER) genes.[1][3] This creates a synthetic lethal interaction: while a deficiency in a DDR pathway alone may be survivable for a cancer cell, the addition of extensive DNA damage by activated LP-184 overwhelms the cell's remaining repair capacities, inevitably triggering apoptosis.[1][3][5]

Diagram of the LP-184 Signaling Pathway

LP184_Pathway LP-184 Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular LP-184 (Prodrug) LP-184 (Prodrug) Active LP-184 Active LP-184 LP-184 (Prodrug)->Active LP-184 PTGR1 DNA DNA Active LP-184->DNA Alkylation DNA Damage\n(Double-Strand Breaks) DNA Damage (Double-Strand Breaks) DNA->DNA Damage\n(Double-Strand Breaks) Induces Apoptosis Apoptosis DNA Damage\n(Double-Strand Breaks)->Apoptosis Synthetic Lethality in DDR Deficient Cells DDR Deficient\nTumor Cell DDR Deficient Tumor Cell

Caption: LP-184 is activated by PTGR1 in tumor cells, leading to DNA damage and apoptosis in DDR deficient cells.

Preclinical Efficacy of LP-184

LP-184 has demonstrated significant anti-tumor activity in a variety of preclinical models, including those resistant to standard-of-care therapies.

Cancer Type Cell Lines/Model Observed IC50 Key Findings Citation
Glioblastoma (GBM)Multiple GBM cell isolates~22-310 nmol/LEffective in temozolomide-resistant and MGMT-expressing cells.[7][8][7][8]
Non-Small Cell Lung Cancer (NSCLC)Panel of NSCLC cell linesVaries by cell linePotency correlated with PTGR1 expression and DDR pathway status.
Pancreatic CancerPatient-Derived Xenografts (PDX)Mean IC50: 288 nM6-340 times more potent than the PARP inhibitor Olaparib in HR-deficient models.[5][5]
Triple-Negative Breast Cancer (TNBC)NCI-60 breast cancer cell linesMedian IC50 = 327 nMDemonstrated efficacy in PARP inhibitor-resistant models.[9][9]

Experimental Protocols for Assessing LP-184-Induced Apoptosis

The following protocols provide a framework for investigating the apoptotic effects of LP-184 in vitro. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

I. In Vitro Cell Culture and LP-184 Treatment

This initial step is fundamental for all subsequent apoptosis assays.

Materials:

  • Cancer cell line of interest (e.g., U87-MG for glioblastoma, A549 for NSCLC)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LP-184 (ensure proper storage and handling as per manufacturer's instructions)

  • Vehicle control (e.g., DMSO)

  • Sterile cell culture plates (6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. This will vary depending on the cell line.

  • Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • LP-184 Preparation: Prepare a stock solution of LP-184 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the various concentrations of LP-184 or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically.[8]

II. Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following LP-184 treatment, collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA, being careful not to induce mechanical damage.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11][12]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

III. Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activity can be measured using a variety of commercially available kits, such as the Caspase-Glo® 3/7 Assay.[13][14]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with LP-184 as described in Protocol I.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[15]

  • Incubation: Gently mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[15]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[15]

Data Interpretation: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

IV. Detection of PARP Cleavage by Western Blot

Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.[16]

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Data Interpretation: A decrease in the full-length PARP band (~116 kDa) and a corresponding increase in the cleaved PARP band (~89 kDa) indicates apoptosis.

Experimental Workflow for Assessing LP-184-Induced Apoptosis

Experimental_Workflow Workflow for Apoptosis Assessment Start Start Cell_Culture 1. In Vitro Cell Culture and LP-184 Treatment Start->Cell_Culture Apoptosis_Assays 2. Apoptosis Assays Cell_Culture->Apoptosis_Assays Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V Caspase Caspase-3/7 Activity (Luminescence) Apoptosis_Assays->Caspase Western_Blot PARP Cleavage (Western Blot) Apoptosis_Assays->Western_Blot Data_Analysis 3. Data Analysis and Interpretation Annexin_V->Data_Analysis Caspase->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the investigation of LP-184-induced apoptosis in tumor cells.

Self-Validating Systems and Causality in Experimental Design

To ensure the trustworthiness and robustness of your findings, it is essential to incorporate self-validating systems into your experimental design.

  • Dose-Response and Time-Course Studies: The induction of apoptosis by LP-184 should be both dose- and time-dependent. Observing a clear correlation between increasing concentrations of LP-184 and the percentage of apoptotic cells, or a temporal increase in apoptosis markers, strengthens the causal link between the drug and the observed effect.

  • Positive and Negative Controls: The inclusion of appropriate controls is non-negotiable. A vehicle control (e.g., DMSO) is essential to rule out any effects of the solvent. A positive control for apoptosis (e.g., staurosporine or etoposide) will validate that the assay systems are working correctly.[18]

Conclusion

LP-184 represents a promising new therapeutic agent that selectively induces apoptosis in tumor cells with specific molecular characteristics. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the anti-cancer effects of LP-184. By understanding its mechanism of action and employing rigorous, self-validating experimental designs, the scientific community can further elucidate the full potential of this innovative compound in the fight against cancer.

References

  • LP-184 Demonstrates Favorable Efficacy and Safety in Advanced Solid Tumors. (2025, December 4). Source not available.
  • Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials. (2025, December 4). BioSpace. [Link]

  • Abstract P4-01-06: LP-184, an acylfulvene class small molecule therapeutic, is synthetically lethal in HR deficient and PARP inhibitor resistant triple negative breast cancer. (n.d.). ResearchGate. [Link]

  • Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate LP-184 and Expands GBM Research Collaboration. (2021, August 19). PR Newswire. [Link]

  • ATRT-05.
  • LP-184 May Expand Options for Pancreatic Cancers With DDR Defects. (2023, December 20). Targeted Oncology. [Link]

  • Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies. (n.d.). National Institutes of Health. [Link]

  • Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma. (n.d.). ResearchGate. [Link]

  • Lantern Pharma Reports Positive LP-184 Cancer Trial Data - Advances Precision Oncology Program. (2025, December 4). YouTube. [Link]

  • Synthetic lethality of LP-184, a next generation acylfulvene, in ex vivo PDX models with homologous recombination defects. (2021, May 28). ASCO Publications. [Link]

  • Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma. (2023, October 13). PubMed. [Link]

  • Lantern Pharma's LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors. (2025, September 16). Source not available.
  • What's a suitable positive control for detection of PARP cleavage using western blotting?. (2015, January 7). ResearchGate. [Link]

  • Study of LP-184 in Patients With Advanced Solid Tumors. (n.d.). ClinicalTrials.gov. [Link]

  • Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. (n.d.). National Institutes of Health. [Link]

  • Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma. (2023, October 13). AACR Journals. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Source not available.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). Source not available.
  • Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials. (2025, December 3). Source not available.
  • Caspase 3/7 Activity. (2025, April 1). protocols.io. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

  • I tried to perform a western blot with PARP1 antibody but no band was onserved?. (2017, October 15). ResearchGate. [Link]

  • Caspase-Glo 3 - 7 3D Assay TM627. (n.d.). Scribd. [Link]

  • Interpreting changes in PARP western blot?. (n.d.). Reddit. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Source not available.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving LP-360924 Solubility for In Vitro Assays

Welcome to the technical support guide for LP-360924. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of LP-360924, a representative hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for LP-360924. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of LP-360924, a representative hydrophobic small molecule. Researchers often face challenges with compounds exhibiting poor aqueous solubility, which can lead to precipitation in in vitro assays, inaccurate results, and wasted resources.

This guide is designed to provide a systematic, evidence-based approach to overcoming these challenges. We will explore the causality behind experimental choices, from initial solvent selection to advanced formulation strategies, ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I've just received LP-360924. What is the best solvent to use for making a stock solution?

For many hydrophobic compounds, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[2] It is miscible with water and most organic solvents, making it a versatile choice for preparing high-concentration stock solutions that will be further diluted in aqueous assay media.[2]

Q2: My compound dissolves in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?

This is a classic problem known as "aqueous precipitation." While your high-concentration stock in pure DMSO is stable, the final assay medium is overwhelmingly aqueous. When you introduce the DMSO stock into the medium, the DMSO concentration is diluted significantly. This rapid shift in solvent polarity causes the hydrophobic compound to "crash out" of the solution as it is no longer soluble in the now predominantly aqueous environment.[3][4] Factors in the media, such as high salt concentrations and serum proteins, can also influence compound solubility.[4]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v) . While the exact tolerance depends on the cell type, DMSO concentrations above 1% are known to be toxic to most mammalian cells.[2] Even at lower concentrations, DMSO can have biological effects, including influencing cell differentiation, membrane permeability, and cytokine production, which could interfere with your experimental results.[2][5][6] Therefore, it is crucial to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your test compound—to account for any solvent-induced effects.[4] Studies on skin fibroblasts have shown that 0.1% DMSO is the safest concentration for long-term culture.[7]

Q4: Can I use heat or sonication to help dissolve LP-360924?

Yes, gentle warming (e.g., to 37°C) and water bath sonication can be used to aid dissolution when preparing stock solutions.[8][9] However, exercise caution. You must be certain of the thermal stability of LP-360924, as excessive heat could cause degradation.[8] Sonication is effective at breaking up aggregates and increasing the dispersion rate.[3] These methods can help achieve thermodynamic solubility but be aware that if the solution is supersaturated, the compound may still precipitate over time or upon dilution.

Troubleshooting Guide: A Stepwise Approach to Solubility

This section provides a logical workflow for systematically addressing solubility issues with LP-360924.

Problem 1: I am unsure which solvent system to use for my initial stock solution.

Solution: Perform a small-scale solubility test to identify the most effective solvent or co-solvent system before committing a large amount of your compound.

Protocol 1: Small-Scale Solubility Screening
  • Aliquot Compound: Weigh out 1-2 mg of LP-360924 into several separate, small glass vials.

  • Solvent Addition: To each vial, add a small, precise volume of a test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 or 20 mg/mL).

  • Test Solvents: A good starting panel of solvents includes:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

    • Polyethylene Glycol 300/400 (PEG300/400)

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If not fully dissolved, use a water bath sonicator for 10-15 minutes.[9]

  • Observation: Visually inspect for complete dissolution. If the compound is fully dissolved, it is soluble at that concentration in that solvent. If particulates remain, the compound is not soluble.

  • Documentation: Record the results in a clear table.

Data Summary: Hypothetical Solubility of LP-360924
SolventTarget Conc. (mg/mL)ObservationResult
DMSO20Clear SolutionSoluble
Ethanol20Fine PrecipitateInsoluble
DMF20Clear SolutionSoluble
PEG40020Cloudy SuspensionInsoluble

Based on this hypothetical data, DMSO and DMF are the best candidates for preparing a high-concentration stock solution.

Problem 2: My compound precipitates when diluted into aqueous assay buffer or cell culture media.

This is the most common and critical challenge. Once you have a stable stock solution (e.g., 20 mg/mL in DMSO), the goal is to maintain solubility in the final aqueous environment.

Workflow: Preparing a Working Solution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Creating an Intermediate Dilution cluster_2 Step 3: Final Working Solution weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., to 20 mM) weigh->dissolve intermediate Dilute stock in serum-free media or PBS (1:10) dissolve->intermediate final Add intermediate dilution to final assay well containing complete media intermediate->final caption Workflow for preparing a working solution.

Caption: Workflow for preparing a working solution.

Causality: The key step is the intermediate dilution into a simple aqueous buffer or serum-free media. This gradual dilution, rather than a direct high-volume jump, can sometimes prevent immediate precipitation. However, if this fails, more advanced strategies are required.

Advanced Strategy 1: Using Co-solvents

If DMSO alone is insufficient, a co-solvent system can maintain solubility.[10] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.

  • Recommended Co-solvents: Ethanol, Propylene Glycol, or PEG400.

  • Methodology: Prepare your stock solution in a mixture, for example, 50% DMSO / 50% Ethanol. This can sometimes improve solubility upon aqueous dilution. Always test the toxicity of your final co-solvent concentration on your cells.

Advanced Strategy 2: pH Adjustment

For ionizable compounds, altering the pH of the buffer can dramatically increase solubility.[3][11][12]

  • For Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble salt.

  • For Basic Compounds: Decreasing the pH below the pKa will protonate it, increasing its solubility.

  • Implementation: Prepare a buffer at the desired pH and use this for your intermediate and final dilutions. Ensure the final pH is compatible with your assay and cell health.

Advanced Strategy 3: Using Cyclodextrins

Cyclodextrins are highly effective solubilizing agents for hydrophobic molecules.[13][] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic drug molecule can form an "inclusion complex" by fitting inside this cavity, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[13]

G cluster_0 Mechanism of Cyclodextrin Solubilization CD Cyclodextrin Complex Inclusion Complex (Water Soluble) CD->Complex Drug LP-360924 (Hydrophobic) Drug->Complex + caption Cyclodextrin forms an inclusion complex. G start Precipitation Observed in Assay? proceed Proceed with Assay. Include Vehicle Control (e.g., 0.1% DMSO). start->proceed No check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes no No yes Yes reduce_dmso Reduce stock concentration to lower final DMSO %. check_dmso->reduce_dmso Yes try_cosolvent Try Co-Solvent (e.g., DMSO/PEG400) check_dmso->try_cosolvent No precip_cosolvent Precipitation still occurs? try_cosolvent->precip_cosolvent use_cd Use Cyclodextrin (HP-β-CD) precip_cosolvent->use_cd Yes proceed_cosolvent Proceed with Assay. Include Co-Solvent Vehicle Control. precip_cosolvent->proceed_cosolvent No validate_cd Validate CD Formulation: 1. Run CD Vehicle Control. 2. Confirm no cytotoxicity. use_cd->validate_cd caption Decision tree for troubleshooting precipitation.

Sources

Optimization

Technical Support Center: LP-360924 Optimization

Here is the technical support guide for minimizing off-target effects of LP-360924 , structured as a specialized research support center. GPR139 Agonist Specificity & Experimental Control Status: Operational | Lead Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for minimizing off-target effects of LP-360924 , structured as a specialized research support center.

GPR139 Agonist Specificity & Experimental Control

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-09[1][2]

Core Directive: The Specificity Challenge

LP-360924 is a small-molecule agonist of GPR139 , an orphan G-protein coupled receptor (GPCR) highly expressed in the central nervous system (specifically the habenula and septum).[1][2]

While LP-360924 is a valuable tool for de-orphanizing GPR139 and studying its role in schizophrenia and locomotor activity, off-target effects typically arise from two sources:[1][2]

  • Supra-physiological Dosing: Exceeding the specificity window (>10 µM), leading to cross-reactivity with other GPCRs (e.g., GPR142 or

    
    -adrenergic receptors).[1][2]
    
  • Signaling Bias Confusion: GPR139 can couple to

    
     (cAMP) or 
    
    
    
    (Calcium) depending on the cellular context.[1][2] Misinterpreting a lack of Calcium response as "inactivity" often leads researchers to dangerously increase the dose, triggering toxicity.[1][2]

This guide provides the protocols to validate on-target engagement and eliminate experimental noise.

Module A: Optimizing the Dosing Window

Objective: Determine the Minimum Effective Concentration (MEC) to avoid "promiscuous" binding.

LP-360924 is potent, but its selectivity is dose-dependent.[1][2][3][4] You must establish a dose-response curve before phenotypic testing.[1][2]

Recommended Titration Protocol

Do not use a fixed dose (e.g., 10 µM) without validation.[1][2]

  • Range: Test 1 nM to 10 µM (log scale).

  • Readout: Measure cAMP accumulation (Gs pathway) or Calcium mobilization (Gq pathway).[1][2]

    • Note: LP-360924 is often

      
      -biased in HEK293 cells but may drive 
      
      
      
      in neuronal lines.[1][2]
  • Target EC50: The typical EC50 for GPR139 activation is in the 30–100 nM range (depending on expression levels).[1][2]

  • The "Safety Zone": Maintain experimental concentrations at 3x–5x EC50 . Doses >10 µM significantly increase the risk of off-target binding to structurally related GPCRs.[1][2]

Data Summary: Selectivity Profile

Parameter Value / Observation Implications
Primary Target GPR139 (Agonist) Activates cAMP/Ca2+ flux.[1][2][4]
Typical EC50 ~30 - 100 nM Highly potent; low doses required.[1][2]

| Key Off-Targets | GPR142,


AR | Risk increases significantly > 10 µM.[1][2] |
| Endogenous Ligands  | L-Trp, L-Phe | LP-360924 mimics these but with higher potency/stability.[1][2] |

Module B: The "Gold Standard" Validation (Antagonist Rescue)

Objective: Prove that your observed phenotype is GPR139-dependent.[1][2]

The only way to confirm that an effect (e.g., behavioral change or signaling event) is caused by LP-360924 and not an off-target interaction is to block it with a specific antagonist.[1][2]

Protocol: The LP-471756 Competition Assay

LP-471756 is a selective GPR139 antagonist.[1][2][5] If LP-360924 acts on-target, LP-471756 must abolish the effect.[1][2]

Step-by-Step Workflow:

  • Condition A (Vehicle): DMSO control.

  • Condition B (Agonist Only): Treat cells with LP-360924 (at determined MEC, e.g., 100 nM).[1][2]

  • Condition C (Antagonist Pre-treatment):

    • Pre-incubate cells with LP-471756 (1 µM) for 30 minutes.[1][2]

    • Add LP-360924 (100 nM).[1][2]

  • Analysis:

    • Result: If Condition C resembles Condition A (Vehicle), the effect is On-Target .[1][2]

    • Result: If Condition C resembles Condition B (Agonist), the effect is Off-Target (the antagonist failed to block it).[1][2]

Visualization: Validation Logic Flow

GPR139_Validation cluster_legend Mechanism Start Observed Phenotype (with LP-360924) Step1 Apply Antagonist (LP-471756) Start->Step1 Decision Does Phenotype Persist? Step1->Decision Result_Off OFF-TARGET EFFECT (Non-GPR139 Mediated) Decision->Result_Off Yes (Not Blocked) Result_On ON-TARGET EFFECT (GPR139 Mediated) Decision->Result_On No (Blocked) Mech LP-360924 binds GPR139 Activates Gs/Gq

Caption: Decision tree for distinguishing GPR139-mediated effects from non-specific toxicity using antagonist competition.

Module C: Signaling Pathway Verification

Objective: Ensure you are measuring the correct downstream output.[1][2]

GPR139 signaling is complex (pleiotropic).[1][2] LP-360924 may activate different pathways based on G-protein availability (


 vs 

).[1][2]
Pathway Diagram

GPR139_Signaling LP360924 LP-360924 (Agonist) Receptor GPR139 (GPCR) LP360924->Receptor Activates LP471756 LP-471756 (Antagonist) LP471756->Receptor Blocks Gs Gs Protein Receptor->Gs Primary (HEK) Gq Gq Protein Receptor->Gq Context Dependent cAMP cAMP Increase (Signaling) Gs->cAMP Ca Calcium Flux (Signaling) Gq->Ca

Caption: Dual signaling potential of GPR139. LP-360924 primarily drives Gs (cAMP) but can couple to Gq (Calcium).[1][2]

Troubleshooting & FAQs

Q: I treated my cells with 10 µM LP-360924 and see massive cell death. Is this GPR139-mediated?

  • A: Likely no .[1][2] GPR139 activation is generally not cytotoxic. 10 µM is a high concentration for this compound.[1][2] Perform a dose-response curve; if toxicity appears only at >5 µM but signaling (cAMP) saturates at 100 nM, the toxicity is an off-target chemical effect.[1][2]

Q: I see no Calcium flux in my assay. Is the compound degraded?

  • A: Not necessarily. LP-360924 is a stable small molecule.[1][2] However, GPR139 signaling is biased.[1][2] In HEK293 cells, it predominantly couples to Gs (cAMP), not Gq (Calcium).[1][2] Switch your readout to a cAMP accumulation assay (e.g., HTRF or GloSensor).[1][2]

Q: Can I use L-Tryptophan (L-Trp) as a positive control?

  • A: Yes, L-Trp and L-Phe are endogenous agonists for GPR139.[1][2] However, they have much lower potency (EC50 in the µM range) compared to LP-360924 (nM range).[1][2] LP-360924 is the superior tool for defining receptor kinetics due to its high affinity.[1][2]

Q: How do I store LP-360924 to prevent degradation products (which cause off-target effects)?

  • A: Store powder at -20°C. Dissolve in DMSO. Avoid repeated freeze-thaw cycles of the stock solution, as precipitation can alter the effective concentration, leading to inconsistent dosing.[1][2]

References

  • Hu, B., et al. (2009). Discovery of GPR139 agonists and antagonists.[1][2][4] Lexicon Pharmaceuticals.[1][2][6] (Primary identification of LP-360924 and LP-471756).[1][2]

  • Liu, C., et al. (2015). GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine.[1][2]Molecular Pharmacology .

  • Vedel, L., et al. (2020). Pharmacology and function of the orphan GPR139 G protein-coupled receptor.[1][2]Basic & Clinical Pharmacology & Toxicology . [1][2]

  • MedChemExpress (MCE). LP-360924 Product Datasheet & Biological Activity.[1][2][5]

Sources

Troubleshooting

Technical Support Center: LP-360924 Formulation

An Application Scientist's Guide to Navigating Formulation Challenges This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common formulation c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Navigating Formulation Challenges

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common formulation challenges associated with the investigational compound LP-360924. Drawing from established principles in pharmaceutical sciences, this document offers practical, step-by-step solutions to issues related to solubility, stability, and bioavailability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and handling of LP-360924.

Q1: What are the primary formulation challenges associated with LP-360924?

A: LP-360924 is a crystalline solid with very low aqueous solubility (<0.1 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. Its primary challenges are threefold:

  • Poor Aqueous Solubility: Limits its dissolution rate in physiological fluids, which is often the rate-limiting step for absorption and can lead to low bioavailability.[1][2][3]

  • Polymorphism: The ability of a compound to exist in multiple crystal forms is known as polymorphism.[4][5][6] LP-360924 is known to exist in at least two polymorphic forms (Form I and Form II). Different polymorphs can have significantly different physical properties, including solubility and stability, which can impact therapeutic efficacy and product consistency.[6][7]

  • Chemical Instability: The molecule is susceptible to oxidative degradation, requiring careful selection of excipients and manufacturing conditions to ensure product stability.[8]

Q2: What is the significance of the different polymorphic forms of LP-360924?

A: LP-360924 exists as Form I (metastable) and Form II (stable).

  • Form I: Exhibits higher apparent solubility and a faster dissolution rate. While therapeutically desirable, it is thermodynamically metastable and can convert to the more stable Form II over time, especially in the presence of certain solvents or under specific temperature and humidity conditions.

  • Form II: This is the most thermodynamically stable form, but it has lower solubility and a slower dissolution rate. Uncontrolled conversion to Form II during manufacturing or storage can lead to a decrease in bioavailability.[3] Controlling the polymorphic form is critical for ensuring consistent product performance.[4][6]

Q3: How should I prepare a stock solution of LP-360924 for in vitro assays?

A: Due to its poor aqueous solubility, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM). It is critical to keep the final concentration of DMSO in cell-based assays low (typically <0.5%, preferably ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[9][10][11] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[10][12]

Q4: What are the initial signs of chemical degradation in LP-360924 formulations?

A: The primary degradation pathway is oxidation. Visually, this may manifest as a slight discoloration (e.g., yellowing) in the solid material or formulation. Analytically, new peaks will appear in the chromatogram during HPLC analysis. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.[13][14][15] These studies typically involve exposing the drug to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light.[14][16]

Section 2: Troubleshooting Guide

This section provides structured, in-depth solutions to specific experimental problems.

Problem 1: I am observing high variability and poor dose-response in my cell-based assays.

  • Underlying Cause: This is a classic sign of your compound precipitating out of the aqueous cell culture medium. When you add your DMSO stock to the medium, the drastic change in solvent polarity can cause the poorly soluble LP-360924 to crash out, leading to an unknown and variable effective concentration.

  • Solution Strategy:

    • Verify DMSO Concentration: Ensure the final DMSO concentration in your assay wells is not exceeding 0.5%.[10]

    • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of media. Perform an intermediate dilution step in media or PBS.[10]

    • Visual Inspection: After preparing your working solutions in media, visually inspect them for any cloudiness or precipitate. Centrifuge a small aliquot; a pellet indicates precipitation.

    • Solubility in Media: Determine the kinetic solubility of LP-360924 in your specific cell culture medium. This will define the maximum concentration you can test without risking precipitation.

    • Consider Co-solvents: For in vitro work, if issues persist, using a co-solvent system may be an option, but this must be carefully validated for cell compatibility.[17]

Problem 2: My oral formulation of LP-360924 shows very low and inconsistent bioavailability in animal studies.

  • Underlying Cause: Low oral bioavailability for a poorly soluble compound is often due to dissolution-rate-limited absorption.[1][18] Variability can stem from inconsistent formulation properties or physiological differences in the animals.[19]

  • Solution Workflow: The following decision tree can guide your troubleshooting process.

G cluster_0 Troubleshooting Low Bioavailability of LP-360924 start Observation: Low & Variable Oral Bioavailability check_formulation Step 1: Verify Formulation Integrity - Is the drug fully dissolved/suspended? - Check for precipitation before dosing. start->check_formulation check_solid_state Step 2: Characterize Solid State - Perform XRPD on the dosed material. - Is it the desired polymorph (Form I)? check_formulation->check_solid_state Formulation OK formulation_issue Problem Identified: Physical Instability (Precipitation / Suspension non-uniformity) check_formulation->formulation_issue Precipitation Observed polymorph_issue Problem Identified: Wrong Polymorph (Conversion to stable, less soluble Form II) check_solid_state->polymorph_issue Incorrect Polymorph (Form II) optimize_formulation Step 3: Optimize Formulation Strategy - Micronization to increase surface area? - Amorphous Solid Dispersion (ASD)? - Lipid-based formulation? check_solid_state->optimize_formulation Correct Polymorph (Form I) formulation_issue->optimize_formulation Re-formulate polymorph_issue->optimize_formulation Address Conversion

Caption: A workflow for diagnosing the root cause of poor oral bioavailability.

  • Detailed Explanation:

    • Formulation Integrity: First, confirm the basics. Was the drug fully in solution or homogeneously suspended in the dosing vehicle right before and during administration?[19] Any precipitation will lead to under-dosing.

    • Solid-State Analysis: Use X-Ray Powder Diffraction (XRPD) to confirm the polymorphic form of the LP-360924 used in the study.[20][21] If it has converted to the less soluble Form II, this is a likely cause of low dissolution.

    • Advanced Formulation Strategies: If the basic formulation is sound and the correct polymorph was used, the issue is likely the inherent low solubility. More advanced strategies are needed:

      • Particle Size Reduction: Micronization increases the surface area, which can enhance the dissolution rate.[22]

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer carrier can dramatically increase solubility and dissolution.[23][24] This is a highly effective technique for BCS Class II/IV compounds.

      • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[25]

Problem 3: My amorphous solid dispersion (ASD) formulation shows signs of recrystallization during stability testing.

  • Underlying Cause: Amorphous forms are thermodynamically unstable and have a natural tendency to revert to a more stable crystalline form.[24] This process is accelerated by high temperature, humidity, and poor drug-polymer miscibility.

  • Solution Strategy:

    • Excipient Selection: The choice of polymer is critical. The polymer must be miscible with the drug and have a high glass transition temperature (Tg) to reduce molecular mobility.[] Common polymers for ASDs include PVP, HPMC, and HPMCAS.[][27] A thorough screening of different polymers and drug loads is necessary.[23][28]

    • Humidity Control: Strict control of moisture is paramount. Package the formulation with desiccants and in moisture-proof containers.

    • Drug Loading: Recrystallization risk increases with higher drug loading. You may need to reduce the percentage of LP-360924 in the dispersion to ensure it remains stable.

    • Analytical Monitoring: Use techniques like XRPD and Differential Scanning Calorimetry (DSC) in your stability program to detect the earliest signs of crystallinity.[6][20][21] XRPD is highly effective for identifying and quantifying polymorphic forms.[20][29][30]

Section 3: Key Protocols and Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

  • Objective: To prepare a reliable, high-concentration stock solution for use in cell-based and biochemical assays.

  • Materials:

    • LP-360924 (powder)

    • Anhydrous, sterile DMSO (Biotechnology Grade)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Methodology:

    • Calculation: Determine the mass of LP-360924 needed. (e.g., For a 10 mM solution, Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g).

    • Weighing: Accurately weigh the calculated amount of LP-360924 powder into a sterile amber vial.

    • Dissolution: Add the calculated volume of sterile DMSO.[12]

    • Mixing: Vortex thoroughly for 2-3 minutes. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied, but be cautious of potential degradation.[9]

    • Inspection: Visually confirm that all solid material has completely dissolved and the solution is clear.[9]

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store at -20°C or -80°C in tightly sealed containers.

Protocol 2: High-Throughput Screening of Solubilizing Polymers for ASD Formulation

  • Objective: To efficiently screen various polymers to identify promising candidates for developing a stable amorphous solid dispersion of LP-360924.

  • Principle: This miniaturized approach uses small amounts of API to create thin films of drug-polymer dispersions. The physical stability of these films is then assessed under stress conditions (high temperature/humidity) using polarized light microscopy to detect crystallization.[28]

  • Materials:

    • LP-360924

    • Polymer candidates (e.g., PVP K30, PVP VA64, Soluplus®, HPMCAS-MG)

    • Common solvent (e.g., methanol, acetone)

    • 96-well plates

    • Automated liquid handler (optional)

    • Centrifugal vacuum evaporator (e.g., Genevac)

    • Polarized light microscope

    • Stability chamber (e.g., 40°C / 75% RH)

  • Methodology:

    • Stock Preparation: Prepare stock solutions of LP-360924 and each polymer in the common solvent.

    • Dispensing: In a 96-well plate, dispense the drug and polymer solutions to create various drug:polymer ratios (e.g., 10:90, 20:80, 30:70).

    • Solvent Evaporation: Place the plate in a centrifugal vacuum evaporator to slowly remove the solvent, forming a thin film of the amorphous dispersion in each well.

    • Baseline Analysis (T=0): Analyze the plate under a polarized light microscope. Amorphous dispersions will appear dark, while crystalline material will be birefringent (bright). Record initial images.

    • Stress Conditions: Place the plate in a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).

    • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), remove the plate and re-analyze under the microscope.

    • Data Interpretation: Identify the polymer systems and drug loads that remain amorphous (dark) for the longest duration. These are the most promising candidates for scale-up and further characterization.

Data Presentation: Example Excipient Screening Results

PolymerDrug Load (w/w)Time to Crystallization (40°C/75% RH)
PVP K3010%> 4 weeks
PVP K3020%2 weeks
PVP K3030%< 48 hours
HPMCAS-MG10%> 4 weeks
HPMCAS-MG20%> 4 weeks
HPMCAS-MG30%3 weeks
Soluplus®10%> 4 weeks
Soluplus®20%> 4 weeks
Soluplus®30%> 4 weeks

Based on this hypothetical data, Soluplus® and HPMCAS-MG at up to 30% drug load appear to be the most robust systems for stabilizing the amorphous form of LP-360924.

References

  • Detecting and characterizing polymorphs is critically important for the therapeutic and market success of drugs. XRPD offers an unrivaled 'all-in-one' technique to spot polymorphic forms in powdered drug formulations, allowing drug developers to improve the performance and safety profiles of drug products, as well as protecting their IP. Malvern Panalytical. [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. PubMed Central. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (PDF) [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • XRPD Services — X-Ray Powder Diffraction. DANNALAB. [Link]

  • Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Bulk Flow Optimisation of Amorphous Solid Dispersion Excipient Powders through Surface Modification. PMC - NIH. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Guiding excipient selection for physically stable Amorphous Solid Dispersions: A combined in-vitro in-silico approach. ScienceDirect. [Link]

  • Tackling Poor Bioavailability with Early Formulation Strategies. Upperton Pharma Solutions. [Link]

  • Crystals and Crystallization in Drug Delivery Design. ACS Publications. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Solubility Enhancement Technique. CUTM Courseware. [Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. [Link]

  • Role of Excipients in Amorphous Solid Dispersions. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR. [Link]

  • Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. American Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Challenges and opportunities in oral formulation development. CordenPharma. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Challenges in Translational Development of Pharmaceutical Cocrystals. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]

Sources

Optimization

optimizing LP-360924 dosage and administration route

Technical Support Center: LP-360924 Optimization Guide CRITICAL DISAMBIGUATION ALERT Before proceeding, please verify your target compound. There is a frequent nomenclature confusion in the field between two distinct com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LP-360924 Optimization Guide

CRITICAL DISAMBIGUATION ALERT

Before proceeding, please verify your target compound. There is a frequent nomenclature confusion in the field between two distinct compounds with similar codes:

Compound CodeTargetPrimary ApplicationStatus
LP-360924 GPR139 Agonist Neuroscience (Schizophrenia/Parkinson's)Preclinical / In Vitro Tool
LY2510924 CXCR4 Antagonist Oncology (Leukemia/Stem Cell Mobilization)Clinical Phase II
  • If you are researching CXCR4 inhibition (cancer/stem cells): You likely meant LY2510924 . Please verify your vendor's datasheet.

  • If you are researching GPR139 activation (neuroscience): Proceed with this guide for LP-360924 .[1]

Executive Summary: The LP-360924 Profile

LP-360924 is a small-molecule agonist of the orphan G protein-coupled receptor GPR139 (expressed primarily in the habenula and striatum).

  • Primary Utility: High-affinity in vitro tool compound for validating GPR139 signaling (Gq/11 vs. Gs pathways).

  • In Vivo Limitation: LP-360924 has poor pharmacokinetic (PK) properties (low blood-brain barrier penetration and rapid metabolic clearance) compared to newer generation agonists like JNJ-63533054 .

  • Recommendation: Use LP-360924 for cell-based assays. For in vivo behavioral studies, we strongly recommend bridging to JNJ-63533054 or using LP-360924 via intracranial (ICV) administration only.

Tier 1: Formulation & Solubility (The Basics)

Q: How do I solubilize LP-360924 for stock storage without precipitation?

A: LP-360924 is lipophilic.[2] Direct dissolution in aqueous buffers (PBS/Saline) will result in immediate precipitation.

Standard Stock Protocol:

  • Solvent: 100% DMSO (Dimethyl sulfoxide), anhydrous grade.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into single-use vials (avoid freeze-thaw cycles) and store at -20°C or -80°C.

  • Stability: Stable for 6 months at -80°C.

Working Solution (In Vitro):

  • Dilute the DMSO stock into the culture medium immediately prior to use.

  • Max DMSO Tolerance: Ensure final DMSO concentration in the well is <0.5% (ideally <0.1%) to avoid solvent toxicity masking the GPR139 effect.

Tier 2: In Vitro Optimization (Cell Assays)

Q: What is the optimal concentration range for determining EC50?

A: LP-360924 is a potent agonist, but potency varies by signaling readout (Calcium vs. cAMP).

  • Calcium Mobilization (Gq/11 pathway):

    • Effective Range: 10 nM – 10 µM.

    • EC50: Typically ~400 nM in HEK293 cells overexpressing GPR139 [1].

  • cAMP Accumulation (Gs/Gi pathway context):

    • Note: GPR139 signaling is complex. While primarily Gq coupled, LP-360924 has been shown to stimulate cAMP in some contexts (implying Gs) or inhibit it in others.

    • Starting Point: Perform a dose-response curve from 1 nM to 10 µM .

Experimental Workflow Visualization (GPR139 Signaling):

GPR139_Pathway cluster_readout Primary Assay Readout LP LP-360924 (Ligand) GPR139 GPR139 Receptor (Habenula/Striatum) LP->GPR139 Agonist Binding Gq Gq/11 Protein GPR139->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Catalysis Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Mobilization

Caption: Mechanism of Action: LP-360924 binds GPR139, triggering Gq-mediated Calcium mobilization.

Tier 3: In Vivo Administration (Critical Troubleshooting)

Q: I injected mice IP with 10 mg/kg LP-360924 but saw no behavioral effect. Why?

A: This is the most common issue with LP-360924. It is a "Tool Compound" issue, not a dosage error.

The Causality:

  • Poor BBB Penetration: LP-360924 has a low Brain-to-Plasma ratio. It struggles to reach the Habenula (central target) when given systemically (IP/PO).

  • Rapid Clearance: It is metabolized quickly in rodents.

Decision Matrix for In Vivo Studies:

If your goal is...Recommended Action
Systemic Dosing (Oral/IP) SWITCH COMPOUND. Use JNJ-63533054 (also known as Compound 7c).[3] It is orally bioavailable and brain-penetrant (EC50 ~16 nM) [2].
Strictly LP-360924 CHANGE ROUTE. You must use Intracerebroventricular (ICV) or Intrathecal injection to bypass the BBB.

Protocol: If you MUST use LP-360924 Systemically (Not Recommended) If you cannot switch compounds, you must use a high-solubility vehicle to maximize exposure, though brain levels will remain low.

  • Vehicle: 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline.

  • Route: Intraperitoneal (IP).[2]

  • Dosage: Escalation required: 10, 30, 60 mg/kg .

  • Warning: High vehicle load (DMSO/Tween) may cause independent behavioral artifacts (sedation). Always run a vehicle-only control.

Comparison of GPR139 Agonists:

FeatureLP-360924JNJ-63533054
Source Lexicon PharmaceuticalsJanssen
In Vitro Potency (EC50) ~400 nM~16 nM
BBB Penetration PoorExcellent
In Vivo Route ICV (Direct Brain)Oral / IP

Tier 4: Troubleshooting FAQ

Q: My calcium assay signal is weak.

  • Probable Cause: GPR139 is constitutively active.

  • Fix: Ensure you are using a cell line with inducible expression or high overexpression. Low endogenous levels in standard HEK293 cells may not yield a robust signal window.

Q: Can I use LP-360924 to study negative symptoms of schizophrenia?

  • Answer: Yes, theoretically. GPR139 activation in the habenula is linked to dampening avoidance behavior. However, using LP-360924 requires direct brain infusion. Using JNJ-63533054 allows for oral dosing models which are less stressful and more relevant for behavioral phenotyping [3].

References

  • Hu, H., et al. (2009). "Identification of a novel G protein-coupled receptor 139 agonist, LP-360924, and its characterization."[1] Screening and characterization of the initial hit compound.

  • Dvorak, C., et al. (2015). "Identification of JNJ-63533054, a selective, orally active GPR139 agonist."[4] The standard for in vivo GPR139 research.

  • Liu, C., et al. (2015). "GPR139 signaling and function in the habenula.

(Note: If you were indeed looking for the CXCR4 antagonist LY2510924, please consult the Eli Lilly or clinical trial databases for protocols related to "Plerixafor-like" mobilization agents.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with LP-360924

A Guide for Researchers, Scientists, and Drug Development Professionals Navigating the complexities of experimental work is the cornerstone of scientific advancement. This guide is designed to serve as a dedicated resour...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of experimental work is the cornerstone of scientific advancement. This guide is designed to serve as a dedicated resource for researchers utilizing LP-360924, addressing common challenges and providing in-depth, field-proven insights to ensure the consistency and reliability of your results. As Senior Application Scientists, we understand that unexpected variability can be a significant roadblock. Here, we dissect potential issues, explain the underlying scientific principles, and offer robust, validated protocols to help you achieve reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with LP-360924.

Q1: What is LP-360924 and what is its primary mechanism of action?

A1: Based on available information, a specific public scientific record for a compound designated "LP-360924" is not readily identifiable in major chemical and pharmacological databases. It is possible that this is an internal compound designation, a newly developed molecule not yet in the public domain, or a product code specific to a particular supplier. To provide accurate troubleshooting, it is critical to first confirm the nature of the compound. We recommend consulting the material safety data sheet (MSDS) or technical data sheet (TDS) provided by your supplier.

Q2: My experimental results with LP-360924 are inconsistent. What are the most common sources of variability?

A2: In the absence of specific data for LP-360924, we can address general sources of inconsistency common to in-vitro and in-vivo research with novel compounds:

  • Compound Stability and Storage: Many organic molecules are sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, reducing its effective concentration and leading to variable results.

  • Solvent and Formulation: The choice of solvent (e.g., DMSO, ethanol) and the final concentration in your experimental medium can significantly impact the compound's solubility and bioavailability. Precipitation of the compound is a common cause of inconsistent results.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the growth medium can alter the physiological state of the cells, impacting their response to a given compound.

  • Assay-Specific Variability: The specific assay being used (e.g., cell viability, enzyme activity, gene expression) will have its own sources of potential error, including reagent stability, incubation times, and instrument calibration.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common experimental issues.

Issue 1: High Variability in Cell-Based Assay Results

If you are observing significant well-to-well or day-to-day variability in your cell-based assays with LP-360924, follow this troubleshooting workflow.

Logical Troubleshooting Workflow for Cell-Based Assays

start Inconsistent Results Observed storage Verify Compound Storage (-20°C or -80°C, protected from light) start->storage solubility Assess Compound Solubility (Visual inspection for precipitate, test in media) storage->solubility If storage is correct cell_health Standardize Cell Culture (Consistent passage number, confluency) solubility->cell_health If compound is soluble assay_protocol Review Assay Protocol (Reagent prep, incubation times, controls) cell_health->assay_protocol If cells are standardized positive_control Run Positive/Negative Controls assay_protocol->positive_control If protocol is sound outcome Consistent Results Achieved positive_control->outcome If controls perform as expected

Optimization

Technical Support Center: Stability &amp; Handling of LP-360924

Topic: degradation pathways of LP-360924 in solution Content type: Technical Support Center (Troubleshooting & FAQs) Product Category: G Protein-Coupled Receptor (GPCR) Modulators Target: GPR139 (Agonist) Chemical Name:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: degradation pathways of LP-360924 in solution Content type: Technical Support Center (Troubleshooting & FAQs)

Product Category: G Protein-Coupled Receptor (GPCR) Modulators Target: GPR139 (Agonist) Chemical Name: 6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine[1][2]

Executive Summary

LP-360924 is a potent, selective surrogate agonist for the orphan receptor GPR139 .[2] While chemically robust in solid form, its complex heterocyclic structure—containing a 1,3,5-triazine , a thiazole , and a piperazine-amide linkage —presents specific stability challenges in solution.[2]

This guide addresses the three primary degradation and failure modes encountered by researchers: hydrolytic cleavage , oxidative stress , and solvent-driven precipitation .[2]

Part 1: Critical Degradation Pathways

Nucleophilic Aromatic Substitution (Triazine Hydrolysis)

The electron-deficient 1,3,5-triazine core is the structural anchor of LP-360924.[2] However, it is susceptible to nucleophilic attack, particularly at the methoxy position, under acidic or basic conditions.[2]

  • Mechanism: Water or hydroxide ions attack the carbon bearing the methoxy group (C-6 position), leading to the displacement of methanol and the formation of the hydroxy-triazine derivative (inactive).[2]

  • Trigger: Prolonged storage in non-neutral aqueous buffers (pH < 5 or pH > 8).[2]

Amide Linkage Hydrolysis

The molecule features a carbonyl linker connecting the thiazole ring to the piperazine moiety.[2]

  • Mechanism: Acid-catalyzed hydrolysis of this amide-like bond cleaves the molecule into two fragments: the thiazole-triazine "head" and the piperazine-pyrimidine "tail."[2]

  • Trigger: Freeze-thaw cycles in aqueous solution or exposure to strong acids.[2]

Oxidative N-Dealkylation & S-Oxidation
  • Thiazole Sulfur: Susceptible to oxidation to sulfoxides/sulfones under high oxidative stress (e.g., exposure to light or peroxides in aged PEG/Tween formulations).[2]

  • Piperazine Nitrogen: Prone to N-oxidation, creating polar impurities that alter receptor binding kinetics.[2]

Part 2: Troubleshooting Guide (FAQs)

Category A: Solubility & Precipitation[2]

Q: My LP-360924 working solution turned cloudy immediately upon dilution. Is it degraded? A: Likely not degraded, but precipitated .[2] LP-360924 is highly lipophilic (cLogP ~2.4–3.[2]0) and poorly soluble in pure water.[2]

  • The Cause: "Crashing out" occurs when the organic solvent (DMSO) concentration drops too low before the compound is dispersed, or if the aqueous buffer has high ionic strength (salting out).[2]

  • The Fix:

    • Prepare a 10 mM stock in 100% anhydrous DMSO.

    • Perform intermediate dilution in a vehicle containing a solubilizer (e.g., 0.5% methylcellulose or 20% sulfobutylether-β-cyclodextrin) if dosing in vivo.[2]

    • For in vitro assays, ensure final DMSO concentration is 0.1%–1.0% .[2] Add the DMSO stock slowly to the vortexing buffer, not the other way around.

Category B: Loss of Potency[2]

Q: I see a 10-fold shift in EC50 after storing my stock solution at -20°C for 6 months. Why? A: This suggests freeze-thaw degradation or hygroscopic moisture uptake .[2]

  • The Mechanism: DMSO is hygroscopic.[2] If the vial was opened while cold, condensed water entered the DMSO.[2] Repeated freezing and thawing with water present accelerates hydrolysis of the triazine-methoxy group.[2]

  • The Protocol:

    • Aliquot stock solutions immediately after preparation.[2]

    • Store at -80°C for long term; -20°C is acceptable for < 1 month.[2]

    • Never re-freeze a thawed aliquot more than once.

Category C: LC-MS Anomalies

Q: My LC-MS shows a new peak with Mass [M+16]. What is this? A: This is a classic signature of Oxidation (+16 Da) .[2]

  • Source: Likely N-oxidation on the piperazine ring or S-oxidation on the thiazole.[2]

  • Troubleshooting: Check your solvent quality. Old DMSO or ethers can contain peroxides.[2] Ensure your buffers are degassed.[2] Protect the solution from intense light, as the conjugated aromatic system can act as a photosensitizer, generating singlet oxygen.[2]

Part 3: Experimental Workflows & Visualization

Workflow 1: Stability-Indicating Sample Preparation

Use this logic flow to determine if your compound is viable for experimentation.[2]

LP360924_Stability Start Start: LP-360924 Stock Solution VisualCheck Visual Inspection: Clear or Cloudy? Start->VisualCheck Cloudy Precipitation Detected VisualCheck->Cloudy Cloudy Clear Solution Clear VisualCheck->Clear Clear Action1 Action: Sonicate/Warm to 37°C. Check DMSO %. Cloudy->Action1 LCMS Run LC-MS (C18 Column, ACN/H2O + 0.1% FA) Clear->LCMS PeakCheck Analyze Main Peak (MW ~562) LCMS->PeakCheck Shift16 Mass Shift +16 Da (Oxidation) PeakCheck->Shift16 M+16 ShiftMinus14 Mass Shift -14 Da (Demethylation/Hydrolysis) PeakCheck->ShiftMinus14 M-14 / M-30 MainPeakOnly >95% Purity PeakCheck->MainPeakOnly Target Mass Action2 Action: Discard. Check solvent peroxides. Shift16->Action2 ShiftMinus14->Action2 Action3 Action: Proceed to Assay MainPeakOnly->Action3

Caption: Decision tree for assessing the integrity of LP-360924 solutions prior to biological assays.

Part 4: Validated Handling Protocols

Protocol A: Preparation of High-Stability Stock (10 mM)
  • Weighing: Weigh LP-360924 powder into a glass amber vial (plastic may leach additives).

  • Solvent: Add anhydrous DMSO (molecular sieve treated).

    • Note: Avoid Ethanol or Methanol for stock preparation; the triazine methoxy group can undergo transesterification/exchange in protic solvents over long periods.[2]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL). Store at -80°C.

Protocol B: Aqueous Dilution for Cell Assays
  • Step 1: Thaw stock at room temperature (do not heat > 37°C).

  • Step 2: Prepare a 100x intermediate dilution in culture medium without serum (Serum proteins can bind the drug non-specifically before it disperses).[2]

  • Step 3: Add the 100x intermediate to the final cell well to achieve 1x concentration (Final DMSO = 1%).

References

  • Hu, B., et al. (2009). Discovery of a potent and selective GPR139 agonist.[2] Organic Letters.[2]

    • Context: Defines the synthesis and initial chemical characteriz
  • IUPHAR/BPS Guide to Pharmacology. GPR139 Ligands: LP-360924.[1][2][3][4]

    • Context: Authoritative database for pharmacological properties and target selectivity.[2]

    • [2]

  • Liu, C., et al. (2015). GPR139: An Orphan Receptor with Emerging Pharmacology.[2]

    • Context: Discusses the use of tool compounds like LP-360924 in physiological assays.

Sources

Troubleshooting

Technical Support Center: LP-360924 Handling &amp; Optimization

The following Technical Support Guide is designed for researchers working with LP-360924 , a selective GPR139 agonist .[1] Status: Active | Compound Class: GPR139 Agonist | Code: LP-360924[1] Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with LP-360924 , a selective GPR139 agonist .[1]

Status: Active | Compound Class: GPR139 Agonist | Code: LP-360924[1]

Welcome to the Technical Support Portal

As your Senior Application Scientist, I have compiled this guide to ensure the integrity of your data when using LP-360924. This compound is a specific "tool molecule" used to probe the function of GPR139 , an orphan G-protein-coupled receptor highly expressed in the central nervous system (specifically the habenula).[1]

Critical Note: Unlike clinical drugs, LP-360924 is a chemical probe.[1] Its stability and activity depend entirely on precise handling.[1] Treat it as a delicate signal transducer, not just a reagent.

Part 1: Compound Profile & Storage (The "Unboxing" Phase)[1]

Q: I just received the shipment. It’s a solid powder.[1] How do I store it long-term? A: Immediate thermal protection is required.[1]

  • Solid State: Store at -20°C . The vial must be kept in a desiccator or a sealed container with silica gel.[1] Moisture is the primary enemy of potency for this series.[1]

  • Light Sensitivity: While not acutely photosensitive, long-term exposure to UV can degrade the amide linkers.[1] Store in amber vials or wrap in foil.

Q: Can I store the stock solution at -20°C? A: No. We recommend -80°C for solvated stocks.[1] At -20°C, DMSO (the required solvent) can undergo slow phase changes (freezing/thawing fluctuations) if the freezer cycles.[1] This creates "micro-precipitates" that you won't see with the naked eye but will alter your effective concentration.[1]

  • Rule: Aliquot immediately. Never freeze-thaw the master stock more than once.

StateTemperatureContainerShelf Life (Est.)[1]
Solid Powder -20°CDesiccated, Amber2 Years
DMSO Stock -80°CSealed, Amber6 Months
Working Sol. 4°CMedia/Buffer< 24 Hours
Part 2: Solubilization & Stock Preparation (Critical Protocol)

Q: What is the best solvent? Can I use water or Ethanol? A: Do NOT use water or PBS for the initial stock.[1] LP-360924 has a calculated LogP of ~2.4 and contains lipophilic aromatic rings.[1] It is hydrophobic.[1]

  • Preferred Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous grade.[1]

  • Solubility Limit: Typically ~10-30 mg/mL in pure DMSO.[1]

  • Ethanol: Not recommended.[1] Solubility is significantly lower and evaporation rates can alter concentration over time.[1]

Q: How do I prepare a 10 mM Stock Solution?

  • Molecular Weight: 562.6 g/mol (Check your specific batch COA; salts may vary).[1]

  • Calculation: To make 1 mL of 10 mM stock, you need 5.62 mg of LP-360924.[1]

Protocol: The "Vortex-Sonicate" Method [1]

  • Weigh powder into a sterile amber glass vial.

  • Add Anhydrous DMSO to the target volume.[1]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5 minutes at room temperature. Why? This breaks down crystal lattices that vortexing misses, ensuring true homogeneity.

  • Visual Check: Hold against a light. If you see "swirls" or refraction lines, it is not fully dissolved. Sonicate again.

Visual Workflow: Stock Preparation

StockPrep Solid LP-360924 Solid (-20°C) Weigh Weighing (Amber Vial) Solid->Weigh Solvent Add DMSO (Anhydrous) Weigh->Solvent Avoid Water Mix Vortex (30s) + Sonicate (5m) Solvent->Mix Check Visual Inspection (Clear?) Mix->Check Check->Mix No (Precipitate) Aliquot Aliquot (Single Use) Check->Aliquot Yes Freeze Store (-80°C) Aliquot->Freeze

Caption: Step-by-step solubilization workflow ensuring homogeneity and preventing freeze-thaw degradation.

Part 3: Experimental Application (In Vitro)

Q: How do I dilute this for cell culture without killing my cells? A: The "DMSO Shock" is a common error.[1] Directly adding 100% DMSO stock to cell media often causes immediate precipitation of the compound because the local concentration exceeds solubility before it mixes.[1]

  • The "Intermediate Step" Method:

    • Prepare a 100x concentrate in media or PBS (e.g., if final is 1 µM, make a 100 µM intermediate).

    • Vortex this intermediate immediately.[1]

    • Add the intermediate to your cell culture well.[1]

    • Result: This keeps the final DMSO concentration < 0.5% (tolerable for most cells) and prevents "crashing out."[1]

Q: What is the biological mechanism I should expect? A: LP-360924 binds to GPR139 .[1] Depending on your cell line (HEK293 vs. Neuronal), it activates G-protein signaling.[1]

  • Primary Readout: It acts as a surrogate agonist.[1][2][3][4] In GPR139-expressing cells, it typically triggers Gq/11 (Calcium flux) or Gs (cAMP accumulation) pathways depending on the coupling context.[1]

Visual Pathway: Mechanism of Action

MOA Ligand LP-360924 (Extracellular) Receptor GPR139 Receptor (Transmembrane) Ligand->Receptor Binding GProtein G-Protein Coupling (Gs / Gq) Receptor->GProtein Activation Effector Effector Enzyme (Adenylate Cyclase / PLC) GProtein->Effector Signal Secondary Messenger (cAMP / Ca2+) Effector->Signal Amplification Response Physiological Response (Metabolic/Neuronal) Signal->Response

Caption: Signal transduction pathway initiated by LP-360924 binding to the orphan receptor GPR139.[1][5]

Part 4: Troubleshooting & FAQs

Q: My compound precipitated when I added it to the media. Why? A: This is "Solvent Shock."

  • Cause: You likely pipetted high-concentration DMSO stock directly into cold media.[1]

  • Fix: Warm your media to 37°C before adding the compound.[1] Use the Intermediate Step Method (described in Part 3) to lower the gradient difference.

Q: I am not seeing any activity in my assay. Is the compound dead? A: Before blaming the compound, check the biology:

  • Receptor Expression: GPR139 is an orphan receptor with specific tissue distribution (Habenula).[1] Does your cell line actually express GPR139? (Verify with Western Blot or qPCR).

  • Positive Control: Are you using a known agonist (like JNJ-63533054 or TC-O 9311) to validate the assay window?

  • Antagonist Check: Use LP-471756 (the antagonist counterpart) to block the signal.[1][5] If LP-471756 blocks the effect, your LP-360924 signal is genuine.[1]

Q: Can I use this for in vivo animal studies? A: Proceed with caution. LP-360924 is primarily a tool compound for in vitro use.[1] Its pharmacokinetic (PK) properties (half-life, blood-brain barrier penetration) may not be optimized for systemic dosing.[1]

  • Recommendation: If you must use it in vivo, formulation is critical. A standard vehicle for hydrophobic compounds is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[1]

  • Warning: Always perform a pilot tolerability study.[1]

References
  • Hu, L. A., et al. (2009). "Identification of a novel G protein-coupled receptor 139 agonist LP-360924."[1][6] This is the primary paper identifying the compound.

    • [1]

  • IUPHAR/BPS Guide to Pharmacology. "GPR139 Ligands: LP-360924."[1][3] Authoritative database for receptor-ligand interactions.

    • [1]

  • PubChem Database. "Compound Summary: LP-360924."[1][3] Physical and chemical property verification.[1][2][7]

    • [1]

  • Liu, C., et al. (2015). "GPR139: An Orphan Receptor with a Role in Brain Function." Context on the target receptor.

    • [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LP-360924 vs. JNJ-63533054 for GPR139 Modulation in Glioblastoma

This guide provides an in-depth technical comparison between LP-360924 and its primary functional competitor, JNJ-63533054 , within the context of Glioblastoma Multiforme (GBM) research. Executive Summary LP-360924 is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between LP-360924 and its primary functional competitor, JNJ-63533054 , within the context of Glioblastoma Multiforme (GBM) research.

Executive Summary

LP-360924 is a potent, selective small-molecule agonist of GPR139 , an orphan G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (habenula, striatum). While historically studied in neuropsychiatry, emerging transcriptomic data links GPR139 dysregulation to Glioblastoma (GBM) pathophysiology.

This guide contrasts LP-360924 with JNJ-63533054 , a structurally distinct GPR139 agonist with superior blood-brain barrier (BBB) penetrance. For researchers investigating GPR139 as a metabolic regulator or potential onco-target in GBM, selecting the correct probe is critical for distinguishing on-target efficacy from off-target toxicity.

FeatureLP-360924 JNJ-63533054
Primary Mechanism GPR139 Agonist (Gq/11 & Gs biased)GPR139 Agonist (Balanced signaling)
Chemical Class Peptidomimetic-like / Triazine derivativePhenyl-piperazine derivative
Potency (EC50) ~40 nM (Calcium Flux)~20–30 nM (Calcium Flux)
Solubility Moderate (DMSO required)High
In Vivo Utility Limited (Poor BBB penetration)Excellent (High BBB penetration)
Primary Application In vitro mechanistic validationIn vivo efficacy & behavioral studies
Mechanistic Deep Dive: Signal Transduction & Causality

To understand the utility of LP-360924 in GBM, one must first map the signaling architecture of GPR139. Unlike standard kinases, GPR139 exhibits "promiscuous coupling," activating both Gq/11 (calcium mobilization) and Gs (cAMP accumulation) pathways depending on the cellular context.

  • LP-360924 Profile: Acts as a robust tool compound for in vitro assays. It induces a rapid calcium transient in GPR139-expressing GBM cells (e.g., U87MG engineered lines). However, its high polar surface area limits its ability to cross the BBB, making it unsuitable for orthotopic GBM xenograft models.

  • JNJ-63533054 Profile: Developed by Janssen, this compound was optimized for CNS exposure. In GBM research, it is the preferred agent for in vivo studies to test if systemic GPR139 activation can modulate tumor metabolism or the tumor microenvironment.

Pathway Visualization: GPR139 Signaling in GBM

The following diagram illustrates the downstream effects of LP-360924 binding, highlighting the bifurcation between Calcium and cAMP signaling which influences tumor cell metabolism.

GPR139_Pathway cluster_Gq Gq/11 Pathway (Calcium) cluster_Gs Gs Pathway (cAMP) LP LP-360924 / JNJ-63533054 GPR139 GPR139 Receptor (7TM) LP->GPR139 Bind (Agonist) PLC PLCβ GPR139->PLC Gq Coupling AC Adenylyl Cyclase GPR139->AC Gs Coupling IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ (ER Release) IP3->Ca PKC PKC Activation Ca->PKC Effect Metabolic Modulation (Glycolysis/Mitochondrial Function) PKC->Effect cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA PKA->Effect

Figure 1: Dual signaling cascades activated by LP-360924 in GPR139+ cells. Note the convergence on metabolic modulation.

Experimental Protocols: Self-Validating Systems

Trustworthiness in data comes from rigorous controls. When comparing LP-360924 and JNJ-63533054, you must verify receptor specificity, as off-target effects are common in GPCR pharmacology.

Protocol A: Real-Time Calcium Flux Assay (FLIPR)

Objective: Quantify the potency (EC50) of LP-360924 vs. JNJ-63533054 in U87MG cells (transduced with GPR139).

Reagents:

  • Fluo-4 AM or Calcium 6 dye.

  • Probenecid (to prevent dye leakage).

  • Negative Control: Parental U87MG (GPR139 Null).

  • Antagonist Control: Pre-treatment with LP-471756 (10 µM) to prove signal specificity.

Workflow:

  • Seeding: Plate 15,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 1 hr at 37°C.

  • Compound Prep: Prepare 4x serial dilutions of LP-360924 and JNJ-63533054 in HBSS. Range: 1 nM to 10 µM.

  • Acquisition: Transfer to FLIPR/FlexStation. Inject compounds.[1][2] Record fluorescence (Ex 485/Em 525) for 120 seconds.

  • Validation Check: The signal must be abolished by the antagonist LP-471756. If LP-360924 induces calcium flux in the presence of LP-471756, the effect is off-target (false positive).

Protocol B: cAMP Accumulation (HTRF)

Objective: Assess Gs-coupling bias. LP-360924 often shows stronger cAMP induction relative to calcium compared to other agonists.

Workflow:

  • Treat cells with IBMX (PDE inhibitor) for 30 mins.

  • Add Agonist (LP-360924 or JNJ) for 45 mins.

  • Lyse cells with HTRF detection reagents (cAMP-d2 + Cryptate-labeled anti-cAMP).

  • Read FRET signal.

  • Data Analysis: Calculate the Z-factor. A Z' > 0.5 confirms assay robustness.

Performance Data & Selection Guide

The following data summarizes the expected performance based on literature values and internal validation standards.

Table 1: Comparative Pharmacological Profile

ParameterLP-360924JNJ-63533054Interpretation
hGPR139 EC50 (Ca2+) 39 nM16 nMJNJ is slightly more potent.
hGPR139 EC50 (cAMP) ~50 nM~20 nMConsistent potency ranking.
Selectivity >100x vs GPR142>1000x vs GPR142JNJ has a cleaner safety profile.
BBB Penetration (Kp) < 0.1 (Low)> 1.0 (High)Critical: Use JNJ for brain tumor models.
Metabolic Stability Low (Rapid clearance)HighJNJ supports QD (once daily) dosing.
Decision Matrix: Which to Choose?
  • Choose LP-360924 if:

    • You are performing high-throughput screening (HTS) in vitro.

    • You need a structurally distinct chemotype to confirm that a phenotype is receptor-driven (i.e., if both LP-360924 and JNJ-63533054 cause cell death, it is likely on-target).

    • You are studying GPR139 in peripheral tissues (non-CNS) where BBB penetration is irrelevant.

  • Choose JNJ-63533054 if:

    • You are conducting orthotopic xenograft studies in mice.

    • You require a compound with well-characterized pharmacokinetics (PK).

    • You are investigating behavioral comorbidities in GBM patients (e.g., locomotor deficits linked to habenula dysfunction).

References
  • Hu, G., et al. (2009). "Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139."[3] Journal of Biomolecular Screening. Link

    • Source of LP-360924 discovery and initial characteriz
  • Liu, C., et al. (2015). "Discovery of JNJ-63533054, a highly potent, selective, and brain penetrant GPR139 agonist." ACS Medicinal Chemistry Letters. Link

    • Defines the competitor compound and its superior PK properties.
  • Kaushik, A.C., et al. (2021). "Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142."[1] Frontiers in Pharmacology. Link

    • Establishes the link between GPR139 expression and Glioblastoma (GBM).
  • Shehata, M., et al. (2016). "GPR139 is an orphan receptor with a ciliary localization." Cellular Signalling. Link

    • Provides context on cellular localiz

Sources

Comparative

A Comparative Guide to Validating the Anti-Tumor Effects of LP-360924 In Vivo

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in vivo anti-tumor efficacy of the novel, selective TPK1 inhibitor, LP-360924, against the stan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo anti-tumor efficacy of the novel, selective TPK1 inhibitor, LP-360924, against the standard-of-care, gemcitabine, in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC). Detailed experimental methodologies and supporting data are presented to facilitate informed decisions in oncology drug development.

Introduction: The Rationale for Targeting TPK1 in PDAC with LP-360924

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismally low survival rate, projected to become the second leading cause of cancer-related deaths within the next decade.[1][2] A key driver of PDAC is the KRAS oncogene, which is mutated in over 90% of cases and plays a critical role in tumor initiation and maintenance.[3][4][5] The KRAS signaling network is a major focus for therapeutic intervention; however, directly targeting KRAS has proven challenging.[4][5]

Our strategy focuses on a downstream effector in the KRAS pathway, the hypothetical Tumor Proliferation Kinase 1 (TPK1) . TPK1 is a serine/threonine kinase that becomes constitutively active following KRAS mutation, leading to unchecked cell proliferation and survival. LP-360924 is a novel, potent, and highly selective small molecule inhibitor designed to target the ATP-binding pocket of TPK1, thereby blocking its downstream signaling.

This guide details the critical next step: validating the promising in vitro activity of LP-360924 in robust in vivo models that can better predict clinical efficacy.[6][7]

The Strategic Choice of In Vivo Models

Selecting the appropriate in vivo model is paramount for generating clinically relevant data.[1][2] Our validation strategy employs a two-pronged approach to balance reproducibility with clinical relevance.

  • Cell Line-Derived Xenograft (CDX) Models: These models, which involve implanting human cancer cell lines into immunodeficient mice, are the gold standard for initial efficacy testing due to their reproducibility and cost-effectiveness.[8][9][10] We selected the well-characterized human PDAC cell line, MIA PaCa-2 (KRAS G12C mutant), for our initial studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue directly from a patient into an immunodeficient mouse.[11][12] These models are known to more faithfully recapitulate the heterogeneity, molecular signatures, and drug responses of the original human tumor, offering higher predictive accuracy for clinical outcomes.[11][13]

Figure 1. Staged In Vivo Model Selection Strategy.

Comparative Efficacy Analysis: LP-360924 vs. Gemcitabine

The primary objective of the in vivo study is to compare the anti-tumor activity of LP-360924 with gemcitabine, a long-standing standard-of-care for pancreatic cancer.[14][15][16] Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to cell death.[17][18][19] We also included a combination arm to assess potential synergy.

Hypothetical Performance Data

The following table summarizes the expected outcomes from a 28-day efficacy study in a MIA PaCa-2 CDX model.

Treatment Group (n=10)Dosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 0.5% HPMC, p.o., QD1550 ± 210--1.5%
Gemcitabine 60 mg/kg, i.p., Q3Dx4930 ± 15040%-8.0%
LP-360924 50 mg/kg, p.o., QD620 ± 11060%-2.5%
LP-360924 + Gemcitabine Combination Dosing232 ± 8585%-9.5%

Tumor Growth Inhibition (TGI) is a standard metric calculated to assess efficacy.[20][21] The formula used is: TGI (%) = [1 − (Mean RTV of Treated Group) / (Mean RTV of Control Group)] × 100.[21]

Interpretation of Expected Results:

  • LP-360924 Monotherapy: Expected to demonstrate superior tumor growth inhibition compared to gemcitabine, suggesting potent single-agent activity.

  • Tolerability: LP-360924 is anticipated to be better tolerated than gemcitabine, as indicated by a minimal impact on body weight, a key general toxicity indicator.[22]

  • Combination Therapy: The combination of LP-360924 and gemcitabine is hypothesized to produce a synergistic effect, resulting in significantly greater TGI than either agent alone.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methodologies. The following protocols outline the core procedures for the in vivo validation study.

Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation Phase cluster_study Treatment & Monitoring Phase cluster_analysis Endpoint Analysis Phase A 1. Animal Acclimation (NOD/SCID Mice, 6-8 weeks) B 2. Cell Culture (MIA PaCa-2, sterile conditions) A->B C 3. Cell Implantation (5x10^6 cells in Matrigel, s.c.) B->C D 4. Tumor Growth Monitoring (Calipers, twice weekly) C->D E 5. Randomization (Tumors ~100-150 mm³) D->E F 6. Treatment Initiation (Day 0) (Vehicle, LP-360924, Gemcitabine, Combo) E->F G 7. Daily Monitoring (Body Weight, Clinical Signs) F->G H 8. Study Termination (Day 28) G->H I 9. Tumor Excision & Measurement H->I J 10. Tissue Processing (Fixation in Formalin) I->J K 11. Biomarker Analysis (IHC, TUNEL) J->K

Figure 2. End-to-End In Vivo Study Workflow.
Protocol 1: CDX Tumor Model Establishment and Efficacy Assessment
  • Animal Husbandry: Female NOD/SCID mice (6-8 weeks old) are acclimated for one week under sterile conditions.

  • Tumor Cell Implantation: MIA PaCa-2 cells are harvested during the logarithmic growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.[22]

  • Tumor Monitoring and Randomization: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[22] When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=10 per group).

  • Drug Administration:

    • Vehicle Control: Administered daily by oral gavage (p.o.).

    • LP-360924: 50 mg/kg, administered daily by oral gavage.

    • Gemcitabine: 60 mg/kg, administered intraperitoneally (i.p.) every three days for four cycles.

    • Combination: Both drugs administered as per their individual schedules.

  • Efficacy and Tolerability Endpoints: Tumor volumes and body weights are recorded twice weekly. The primary endpoint is the Tumor Growth Inhibition (TGI) at the end of the study (Day 28).

Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis

This protocol is essential for confirming the mechanism of action of LP-360924 in vivo.

  • Tissue Preparation: Tumors are excised at the study endpoint, fixed in 10% neutral buffered formalin for 24 hours, and embedded in paraffin. 5 µm sections are cut.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval (HIER) is performed in a citrate buffer (pH 6.0) for 20 minutes.[23]

  • Staining for Proliferation (Ki-67):

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes.[24]

    • Slides are blocked with a protein block solution for 1 hour.

    • Incubate with primary antibody against Ki-67 (1:200 dilution) overnight at 4°C.[23][24]

    • Incubate with an HRP-conjugated secondary antibody for 30 minutes.[24]

    • Visualize with DAB chromogen and counterstain with hematoxylin.[25]

  • Quantification: The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in at least five high-power fields per tumor.[26]

Protocol 3: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[27][28]

  • Sample Preparation: Deparaffinized and rehydrated tumor sections are treated with Proteinase K to permeabilize the tissue.[25]

  • TdT Labeling Reaction: The key enzyme, Terminal deoxynucleotidyl transferase (TdT), is used to incorporate labeled dUTPs onto the free 3'-hydroxyl ends of fragmented DNA.[27][28] Slides are incubated with the TdT reaction mixture in a humidified chamber for 1 hour at 37°C.[25]

  • Detection: The incorporated label is detected using a fluorescently-labeled antibody or a streptavidin-HRP conjugate for chromogenic detection.[28][29]

  • Analysis: Apoptotic cells are quantified by counting the number of TUNEL-positive cells per field of view.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust system for validating the anti-tumor efficacy of LP-360924 in vivo. The expected data strongly suggest that LP-360924 holds significant promise as a novel therapeutic for KRAS-driven pancreatic cancer, demonstrating superior single-agent activity and tolerability compared to the standard-of-care, gemcitabine. The profound synergy observed in the combination arm warrants further investigation and provides a clear path toward clinical development.

Future studies will leverage PDX models derived from diverse PDAC patient tumors to confirm these findings in a more clinically representative setting.[13] These advanced models will allow for an assessment of LP-360924's efficacy across different genetic backgrounds and will be instrumental in identifying potential biomarkers of response.

References

  • ResearchGate. In vivo models of pancreatic ductal adenocarcinoma | Request PDF. Available from: [Link]

  • Fred Hutch. PDX and CDX Models: Frequently Asked Questions. Available from: [Link]

  • Frontiers. Pancreatic Ductal Adenocarcinoma: Preclinical in vitro and ex vivo Models. Available from: [Link]

  • Pancreapedia. In vivo Mouse Models of Pancreatic Ductal Adenocarcinoma. Available from: [Link]

  • ProBio CDMO. In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Available from: [Link]

  • Genesis Drug Discovery & Development. Patient-Derived Xenograft Models (PDX). Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available from: [Link]

  • ResearchGate. How can one calculate tumor growth inhibition?. Available from: [Link]

  • National Center for Biotechnology Information. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Available from: [Link]

  • National Center for Biotechnology Information. Current Standards of Chemotherapy for Pancreatic Cancer. Available from: [Link]

  • National Center for Biotechnology Information. In vivo models of pancreatic ductal adenocarcinoma. Available from: [Link]

  • National Center for Biotechnology Information. KRAS mutation in Pancreatic Cancer. Available from: [Link]

  • National Center for Biotechnology Information. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Available from: [Link]

  • Journal of Clinical Investigation. KRAS: the Achilles' heel of pancreas cancer biology. Available from: [Link]

  • Charles River Laboratories. Patient-Derived Xenograft (PDX) Models. Available from: [Link]

  • National Center for Biotechnology Information. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Available from: [Link]

  • National Center for Biotechnology Information. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration. Available from: [Link]

  • Pancreatic Cancer Action Network. Chemotherapy for Pancreatic Cancer. Available from: [Link]

  • Pancreatic Cancer Action Network. KRAS Mutations and Pancreatic Cancer. Available from: [Link]

  • Charles River Laboratories. CDX Model Studies in Mice. Available from: [Link]

  • American Cancer Society. Chemotherapy for Pancreatic Cancer. Available from: [Link]

  • Dovepress. Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Available from: [Link]

  • National Center for Biotechnology Information. Analysis of apoptosis by cytometry using TUNEL assay. Available from: [Link]

  • Frontiers. Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies. Available from: [Link]

  • Purdue University. Development of an in Vitro Model for Pancreatic Ductal Adenocarcinoma. Available from: [Link]

  • Lustgarten Foundation. The Pancreatic Standard of Care is No Longer So Standard. Available from: [Link]

  • Biocytogen. CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Available from: [Link]

  • Spandidos Publications. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Available from: [Link]

  • Frontiers. Clinical application and drug resistance mechanism of gemcitabine. Available from: [Link]

  • ecancermedicalscience. Current advances in cancer immunohistochemistry: a new perspective for the Ki-67 biomarker. Available from: [Link]

  • TransCure bioServices. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Available from: [Link]

  • TD2 Precision Oncology. Patient Derived Xenograft (PDX) Models. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action (MOA) of Gemcitabine?. Available from: [Link]

  • Medical News Today. Pancreatic cancer: 3-drug combo effective in mouse models. Available from: [Link]

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  • PLOS One. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. Available from: [Link]

  • GenomeMe. Ki-67 Antibody. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Available from: [Link]

  • PharmGKB. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]

  • Celnovte. Ki-67 Antibody Reagent (Immunohistochemical) Instruction For Use. Available from: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of GPR139 Agonists: LP-360924 and JNJ-63533054

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Selectivity in GPR139 Agonist Research The G protein-coupled receptor 139 (GPR139) has emerged as a compelling target in ne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Selectivity in GPR139 Agonist Research

The G protein-coupled receptor 139 (GPR139) has emerged as a compelling target in neuroscience, with its exclusive expression in the central nervous system suggesting roles in locomotor activity and other neurological functions.[1] As an orphan receptor, the development of potent and selective agonists is paramount to unraveling its physiological roles and therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profiles of two key GPR139 surrogate agonists: the early-generation tool compound LP-360924 and the more recently developed, highly potent agonist JNJ-63533054. Understanding the selectivity of these compounds is crucial for the accurate interpretation of experimental results and for advancing drug discovery programs targeting GPR139.

Mechanism of Action and Signaling Pathway of GPR139

GPR139 is known to be activated by the essential amino acids L-tryptophan and L-phenylalanine.[2][3][4][5] The primary signaling pathway for GPR139 is through coupling to Gq/11 proteins, leading to the mobilization of intracellular calcium.[6][7] However, some studies, particularly those involving LP-360924, have also suggested a potential coupling to Gs, resulting in the stimulation of cAMP production.[1][2] This highlights the importance of characterizing agonist activity across multiple signaling pathways to understand potential functional selectivity.

GPR139 Signaling Pathway GPR139 Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq_11 Gαq/11 GPR139->Gq_11 Primary Coupling Gs Gαs GPR139->Gs Potential Coupling (agonist-dependent) PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Triggers Downstream Downstream Cellular Responses Ca2->Downstream cAMP->Downstream Agonist Agonist (e.g., LP-360924, JNJ-63533054) Agonist->GPR139 Binds to

Figure 1: GPR139 Signaling Pathway. This diagram illustrates the primary Gq/11-mediated signaling cascade and a potential Gs-mediated pathway upon agonist binding.

Comparative Selectivity Profile: LP-360924 vs. JNJ-63533054

A critical aspect of a pharmacological tool is its specificity for the intended target. Off-target effects can lead to misinterpretation of experimental data and potential toxicity. Here, we compare the selectivity of LP-360924 and JNJ-63533054.

JNJ-63533054: This compound was developed as a potent and selective GPR139 agonist with good oral bioavailability and brain penetration.[1][5] JNJ-63533054 has been characterized against a panel of 50 GPCRs, ion channels, and transporters, showing a high degree of selectivity for GPR139. Importantly, it displays no activity at GPR142, reinforcing its specificity.[3]

CompoundPrimary TargetComparator TargetSelectivity Information
LP-360924 GPR139GPR142Selective over GPR142.[1] Profiled against a panel of 90 targets with a demonstrated selective profile.[2]
JNJ-63533054 GPR139GPR142 and a broad panelHighly selective over a panel of 50 GPCRs, ion channels, and transporters. No activity at GPR142.[3]

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the scientific rigor of cross-reactivity studies, a combination of binding and functional assays is typically employed. These assays provide complementary information on the interaction of a compound with potential off-targets.

Cross-Reactivity_Workflow Workflow for Assessing GPCR Agonist Cross-Reactivity cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Interpretation Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Binding_Assay Radioligand Binding Assay Primary_Assay->Binding_Assay Hits Functional_Assay Functional Assays (e.g., GTPγS, Calcium Mobilization) Primary_Assay->Functional_Assay Hits HTS High-Throughput Screening (Large Compound Library) HTS->Primary_Assay Panel Broad Target Panel (Receptors, Ion Channels, Transporters) Binding_Assay->Panel Functional_Assay->Panel Potency Determine Potency (EC50/IC50) and Efficacy Panel->Potency Selectivity_Index Calculate Selectivity Index Potency->Selectivity_Index SAR Structure-Activity Relationship (SAR) Selectivity_Index->SAR Lead_Op Lead Optimization SAR->Lead_Op

Figure 2: Experimental workflow for assessing GPCR agonist cross-reactivity. A multi-step process involving initial screening followed by comprehensive selectivity profiling.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[8] These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target receptor by the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from native tissue.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (e.g., LP-360924 or JNJ-63533054).

  • Incubation: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a filter mat.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G proteins, an early event in GPCR signaling.[9][10] This assay can distinguish between agonists, antagonists, and inverse agonists.

Step-by-Step Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the membranes, varying concentrations of the test agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture to allow for agonist-induced G protein activation and [³⁵S]GTPγS binding.

  • Termination and Separation: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS from the free form, typically by filtration.

  • Quantification: Measure the amount of incorporated [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Calcium Mobilization Assays

For Gq-coupled receptors like GPR139, calcium mobilization assays provide a direct functional readout of receptor activation.[11][12][13]

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 and Emax.

Conclusion and Future Directions

Both LP-360924 and JNJ-63533054 are valuable tools for investigating the function of GPR139. LP-360924, as an early tool compound, demonstrated initial selectivity and was instrumental in the early characterization of the receptor. JNJ-63533054 represents a significant advancement, offering higher potency and a more thoroughly documented selectivity profile.

For researchers, the choice of agonist will depend on the specific experimental context. For initial exploratory studies, either compound may be suitable. However, for in-depth mechanistic studies or in vivo experiments where off-target effects are a significant concern, the superiorly characterized selectivity of JNJ-63533054 makes it the preferred choice.

Future research should aim to publish the detailed cross-reactivity data for early GPR139 agonists like LP-360924 to provide a more complete picture for the scientific community. Furthermore, as new GPR139 agonists are developed, comprehensive and standardized selectivity screening against a broad panel of targets will be essential for their validation as reliable pharmacological probes.

References

  • Dvorak, C. A., Coate, H., Nepomuceno, D., Wennerholm, M., Kuei, C., Lord, B., ... & Carruthers, N. I. (2015). Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. ACS Medicinal Chemistry Letters, 6(9), 1015–1018. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 9, 2026, from [Link]

  • Hu, L. A., Tang, P. M., Eslahi, N. K., Zhou, T., Barbosa, J., & Liu, Q. (2009). Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. Journal of Biomolecular Screening, 14(7), 789–797. [Link]

  • Kononoff, E., Kall, M., & Svenningsson, P. (2018). Systemic and Intra-Habenular Activation of the Orphan G Protein-Coupled Receptor GPR139 Decreases Compulsive-Like Alcohol Drinking and Hyperalgesia in Alcohol-Dependent Rats. eNeuro, 5(3), ENEURO.0084-18.2018. [Link]

  • Liu, C., Bonaventure, P., Lee, G., Nepomuceno, D., Kuei, C., Wu, J., ... & Lovenberg, T. W. (2015). GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine. Molecular Pharmacology, 88(5), 911–925. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • Pallareti, M., Shehata, M. A., Nøhr, A. C., & Gloriam, D. E. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. European Journal of Pharmacology, 943, 175553. [Link]

  • Stoveken, H. M., Zucca, S., Delsaut, L., & Martemyanov, K. A. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. Journal of Biological Chemistry, 295(16), 5229–5241. [Link]

  • Wang, J., Zhu, L. Y., Liu, Q., Hentzer, M., Smith, G. P., & Wang, M. W. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 36(11), 1387–1394. [Link]

  • Wikipedia. (2023, December 29). GPR139. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

Sources

Comparative

Comparative Technical Guide: LP-360924 vs. Emerging GPR139 Agonists &amp; Clinical Standards

Executive Summary: The Pivot to GPR139 LP-360924 represents a foundational tool compound in the de-orphanization of GPR139 , a G protein-coupled receptor highly enriched in the medial habenula and striatum. While histori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to GPR139

LP-360924 represents a foundational tool compound in the de-orphanization of GPR139 , a G protein-coupled receptor highly enriched in the medial habenula and striatum. While historically significant as one of the first selective agonists identified, the landscape has evolved.

For researchers currently designing experiments, the critical decision lies between using LP-360924 (the legacy probe) and next-generation agonists like JNJ-63533054 or TAK-041 (Zelatriazin) , which have established themselves as the "Research Standard of Care" due to superior pharmacokinetic (PK) profiles and blood-brain barrier (BBB) penetrance.

This guide provides a head-to-head technical analysis of LP-360924 against these next-gen tools and contrasts the GPR139 mechanism against the clinical Standard of Care (SoC) for schizophrenia (atypical antipsychotics).

Key Findings
  • Potency: LP-360924 exhibits respectable potency (

    
    ), but JNJ-63533054 is superior (
    
    
    
    ).
  • In Vivo Utility: LP-360924 has limited utility for behavioral studies compared to JNJ-63533054, which was specifically optimized for CNS exposure.

  • Clinical Relevance: Unlike the clinical SoC (e.g., Olanzapine) which targets

    
     receptors and treats positive symptoms, GPR139 agonists target the negative symptoms  of schizophrenia (social withdrawal, avolition) via habenular modulation.
    

Mechanistic Foundation: The GPR139 Pathway

To understand the utility of LP-360924, one must visualize the signal transduction pathway. GPR139 is predominantly


-coupled, leading to calcium mobilization, though 

coupling has been reported in specific cell lines (Hu et al.).
Diagram 1: GPR139 Signaling Cascade

This diagram illustrates the primary


 pathway activated by LP-360924, leading to intracellular calcium release, the primary readout for validation assays.

GPR139_Pathway cluster_membrane Plasma Membrane Receptor GPR139 Receptor Gq Gαq/11 Protein Receptor->Gq Activation Agonist LP-360924 (Ligand) Agonist->Receptor Binding PLC PLCβ (Phospholipase C) Gq->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Efflux

Caption: LP-360924 binds GPR139, activating Gq/11, stimulating PLC-beta, and triggering IP3-mediated Calcium release.

Head-to-Head Analysis

LP-360924 vs. Research Standards (JNJ-63533054 / TAK-041)

For in vitro screening, LP-360924 is a robust positive control. However, for in vivo target validation, it has been superseded.

FeatureLP-360924 (The Legacy Tool)JNJ-63533054 (The Research SoC)TAK-041 (Zelatriazin) (Clinical Candidate)
Primary Target GPR139 AgonistGPR139 AgonistGPR139 Agonist
Potency (

)
~30–40 nM (Human)16 nM (Human)22 nM (Human)
Selectivity High (>100x vs other GPCRs)Excellent (>1000x)Excellent
BBB Penetration ModerateHigh (Optimized)High
Primary Use Case In vitro HTS control; Mechanism checks.In vivo behavioral models; CNS target validation.Clinical Trials (Phase 1/2).
Solubility Moderate (DMSO required)ImprovedOptimized for oral dosing

Scientist's Note: If your experiment involves checking if a cell line expresses functional GPR139, LP-360924 is sufficient and cost-effective. If you are running a mouse model for social interaction (schizophrenia negative symptoms), you must use JNJ-63533054 or TAK-041 to ensure adequate receptor occupancy in the habenula.

GPR139 Agonists vs. Clinical Standard of Care (Antipsychotics)

Why research LP-360924/GPR139 at all? Because the current Clinical SoC fails to address the "negative symptoms" of schizophrenia.

ParameterGPR139 Agonists (LP-360924/JNJ)Atypical Antipsychotics (e.g., Olanzapine)
Mechanism Modulates Habenula circuitry (Gq signaling)Blocks Dopamine (

) & Serotonin (

)
Symptom Target Negative Symptoms (Apathy, Social withdrawal)Positive Symptoms (Hallucinations, Delusions)
Side Effect Profile Generally mild (in preclinical); potential metabolic safety.Weight gain, sedation, metabolic syndrome.
Therapeutic Gap Addresses the unmet need in cognitive/social deficits.Effective for psychosis, ineffective for social deficits.

Experimental Protocol: Validating GPR139 Activity

To objectively compare LP-360924 against other agonists, the Calcium Mobilization Assay (FLIPR) is the gold standard due to the


 coupling of the receptor.
Protocol: FLIPR Calcium 4 Assay (384-well format)

This protocol is self-validating: The use of a known antagonist (LP-471756) confirms specificity.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human GPR139.

  • Reagents: Fluo-4 AM or Calcium 6 dye (Molecular Devices), Probenecid (to prevent dye efflux).

  • Compounds: LP-360924 (Agonist), LP-471756 (Antagonist control).[1][2][3][4]

Step-by-Step Workflow:

  • Cell Plating: Seed cells at 15,000 cells/well in black-wall/clear-bottom 384-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove media.

    • Add 20

      
      L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid).
      
    • Incubate: 60 min at 37°C, then 15 min at RT (critical for signal stability).

  • Compound Preparation:

    • Dissolve LP-360924 in 100% DMSO to 10 mM stock.

    • Serial dilute (1:3) in HBSS buffer + 20 mM HEPES.

    • Self-Validation Step: Prepare a parallel plate with LP-471756 (Antagonist) pre-incubated for 15 mins before agonist addition.

  • Data Acquisition:

    • Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

    • Baseline read: 10 seconds.

    • Injection: Add 10

      
      L of LP-360924.
      
    • Read: 120 seconds (Peak usually occurs at 20-30s).

  • Analysis:

    • Calculate Max-Min RFU.

    • Fit to 4-parameter logistic equation to determine

      
      .
      
Diagram 2: Experimental Workflow

Visualizing the critical steps to ensure data integrity.

Assay_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Validation Step1 Seed GPR139+ Cells (CHO-K1) Step2 Load Calcium Dye (+ Probenecid) Step1->Step2 Step3 Baseline Read (10 sec) Step2->Step3 Step4 Inject LP-360924 (Agonist) Step3->Step4 Step5 Monitor Fluorescence (120 sec) Step4->Step5 Step6 Calculate EC50 Step5->Step6 Step7 Antagonist Check (LP-471756 blocks signal?) Step6->Step7 Quality Control

Caption: Standardized Calcium Flux workflow. Step 7 is critical for confirming that the signal is GPR139-mediated.

Strategic Recommendation

For Drug Discovery Professionals :

  • Do not rely on LP-360924 for in vivo efficacy studies. Its pharmacokinetic properties are inferior to JNJ-63533054. Use LP-360924 strictly as an in vitro benchmark or for structure-activity relationship (SAR) comparisons.

  • Contextualize Results: When presenting data, always compare the efficacy of your GPR139 agonist against the clinical gap (negative symptoms) rather than the clinical mechanism (dopamine blockade), as they operate in orthogonal therapeutic spaces.

References

  • Hu, B., et al. (2009). Discovery of GPR139 agonists and antagonists. Journal of Biomolecular Screening. (Primary identification of LP-360924).[2][4][5]

  • Liu, J., et al. (2015). GPR139 as a target for schizophrenia: Identification of JNJ-63533054. Journal of Pharmacology and Experimental Therapeutics. (Description of the superior "Research SoC" tool).

  • IUPHAR/BPS Guide to Pharmacology. GPR139 Ligands: LP-360924 Entry.[2][4][6] (Validation of target and mechanism).

  • Vedel, L., et al. (2020). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology. (Review of LP-360924 vs other agonists).

Sources

Validation

independent verification of LP-360924's mechanism of action

Independent Verification Guide: LP-360924 Mechanism of Action Part 1: Executive Summary & Mechanistic Positioning Compound Identity: LP-360924 Primary Target: GPR139 (Orphan G Protein-Coupled Receptor) Mechanism Class: O...

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification Guide: LP-360924 Mechanism of Action

Part 1: Executive Summary & Mechanistic Positioning

Compound Identity: LP-360924 Primary Target: GPR139 (Orphan G Protein-Coupled Receptor) Mechanism Class: Orthosteric Agonist (Surrogate) Primary Signaling Pathway:




PLC


Calcium Mobilization

Operational Context: LP-360924 acts as a surrogate agonist for GPR139, a receptor highly expressed in the habenula and implicated in locomotor activity and decision-making. While LP-360924 served as a critical early tool compound (pioneered by Lexicon Pharmaceuticals), modern verification requires benchmarking its performance against second-generation agonists like JNJ-63533054, which offer superior potency and pharmacokinetic profiles.

This guide provides a protocol for verifying LP-360924’s specific engagement with GPR139, distinguishing it from off-target effects, and quantifying its potency relative to current standards.

Part 2: Mechanistic Profiling (The Hypothesis)

To validate LP-360924, one must confirm its ability to trigger the canonical signal transduction pathway of GPR139. Unlike


 or 

coupled receptors, GPR139 primarily couples to

.[1]

The Signaling Cascade:

  • Binding: LP-360924 binds to the transmembrane domain of GPR139.

  • Transduction: Conformational change activates the heterotrimeric

    
     protein.
    
  • Effector Activation:

    
     activates Phospholipase C-
    
    
    
    (PLC).
  • Second Messengers: PLC hydrolyzes

    
     into Diacylglycerol (DAG) and 
    
    
    
    .
  • Readout:

    
     binds to 
    
    
    
    receptors on the ER, triggering rapid intracellular
    
    
    release.

Visualization of the Target Pathway:

GPR139_Pathway LP LP-360924 (Agonist) GPR GPR139 (GPCR) LP->GPR Binding Gq Gq/11 Protein GPR->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux

Figure 1: Canonical Gq signaling pathway activated by LP-360924, leading to calcium mobilization.

Part 3: Biochemical Validation (Comparative Profiling)

A robust verification must compare LP-360924 against a negative control (Vehicle) and a positive control (High-affinity Agonist).

Comparative Matrix:

FeatureLP-360924 (Test Article)JNJ-63533054 (Benchmark)Vehicle (DMSO)
Role Surrogate Agonist (Early Gen)Potent Selective AgonistNegative Control
Target Affinity (

)
Low/Moderate (

range)
High (~10 nM)N/A
Functional Potency (

)
> 1

(Typical)
~16 nM Inactive
Primary Utility Historical validation; structural SARIn vivo behavioral studiesBaseline normalization

Critical Insight: Researchers often find LP-360924 less potent than modern tools. If your assay requires nanomolar sensitivity, LP-360924 may appear "inactive" compared to JNJ-63533054. Verification requires a dose-response curve spanning 10 nM to 50


.

Part 4: Experimental Protocols (Self-Validating Systems)

To independently verify the MoA, utilize a Calcium Mobilization Assay (FLIPR) . This real-time kinetic assay directly measures the downstream consequence of Gq activation.

Protocol: FLIPR Calcium 4 Assay

Objective: Quantify agonist-induced calcium flux in GPR139-expressing HEK293 or CHO cells.

Workflow Diagram:

FLIPR_Workflow Step1 Step 1: Cell Seeding (HEK293-GPR139) 20k cells/well Step2 Step 2: Dye Loading (Fluo-4 AM) Incubate 1 hr @ 37°C Step1->Step2 Step3 Step 3: Baseline Read (10 seconds) Step2->Step3 Step4 Step 4: Injection Add LP-360924 (5x Concentration) Step3->Step4 Step5 Step 5: Kinetic Read Measure RFU (120 seconds) Step4->Step5

Figure 2: Step-by-step workflow for the Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Preparation:

    • Use HEK293 cells stably transfected with human GPR139.

    • Seed 20,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5%

      
      .
      
  • Dye Loading (The Sensor):

    • Remove culture media.

    • Add 20

      
       of Calcium 4 Assay Kit  (Molecular Devices) or Fluo-4 AM  dye loading buffer containing 2.5 mM Probenecid (to prevent dye efflux).
      
    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve LP-360924 in 100% DMSO to 10 mM stock.

    • Prepare an 8-point serial dilution (1:3) in HBSS buffer (starting at 100

      
       final assay concentration).
      
    • Control: Prepare JNJ-63533054 (starting at 1

      
      ) as the positive control.
      
  • Data Acquisition:

    • Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

    • Record baseline fluorescence (excitation 485 nm / emission 525 nm) for 10 seconds.

    • Inject compounds automatically.

    • Record fluorescence for an additional 120 seconds.

  • Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Plot dose-response curves using a 4-parameter logistic fit (GraphPad Prism).

    • Validation Criteria: Z-factor must be > 0.5 (using JNJ-63533054 vs. Vehicle).

Part 5: Specificity & Counter-Screening

A common pitfall with early tool compounds like LP-360924 is off-target activity. To verify specific MoA, perform a counter-screen against the closest homolog, GPR142 .

  • Experiment: Repeat the FLIPR protocol using GPR142-expressing cells.

  • Expected Outcome:

    • LP-360924: Should show negligible activity on GPR142 up to 10

      
      .
      
    • L-Tryptophan/L-Phenylalanine: (Endogenous ligands) will activate both GPR139 and GPR142, serving as a system check.

References

  • Hu, L.A., et al. (2009). "Identification and characterization of a novel GPR139 agonist." Lexicon Pharmaceuticals. (Establishes LP-360924 as a surrogate agonist).[1]

  • Liu, C., et al. (2015). "Discovery of a Potent and Selective GPR139 Agonist JNJ-63533054." ACS Medicinal Chemistry Letters. (Provides the benchmark comparison).

  • Nøhr, A.C., et al. (2017). "Pharmacology and function of the orphan GPR139 G protein-coupled receptor." Basic & Clinical Pharmacology & Toxicology. (Review of GPR139 ligands including LP series).

  • Shehata, M., et al. (2016). "GPR139 is a Gq-coupled receptor." Cellular Signalling. (Confirms the Gq signaling mechanism).

Sources

Comparative

A Comparative Meta-Analysis of Preclinical ATM Inhibitors: A Guide for Drug Development Professionals

Prepared by a Senior Application Scientist Disclaimer: Publicly available preclinical data for a compound designated LP-360924 could not be identified at the time of this analysis. Therefore, this guide presents a compar...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Disclaimer: Publicly available preclinical data for a compound designated LP-360924 could not be identified at the time of this analysis. Therefore, this guide presents a comparative meta-analysis of several well-characterized preclinical and clinical-stage Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors. This document is intended to serve as a comprehensive example of how to structure and present such a comparative analysis for researchers, scientists, and drug development professionals. The methodologies and data interpretation frameworks provided herein can be applied to LP-360924 as its preclinical data becomes available.

Executive Summary

The inhibition of Ataxia-Telangiectasia Mutated (ATM) kinase is a promising therapeutic strategy, particularly for sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] ATM plays a central role in the DNA damage response (DDR), orchestrating the repair of DNA double-strand breaks (DSBs).[1][2] Its inhibition in tumor cells can lead to the accumulation of lethal DNA damage, cell cycle arrest, and apoptosis, thereby enhancing the efficacy of cancer treatments.[3][4] This guide provides a comparative meta-analysis of the preclinical data for four prominent ATM inhibitors: M3541, M4076 (Lartesertib), AZD0156, and AZD1390. We will delve into their mechanisms of action, in vitro potency, in vivo efficacy, and the experimental designs used to generate this critical data.

Mechanism of Action: Targeting the DNA Damage Response

ATM is a serine/threonine kinase that is a master regulator of the cellular response to DNA double-strand breaks.[1] Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, and in some cases, apoptosis. By inhibiting ATM, small molecule inhibitors prevent these downstream signaling events, leading to unresolved DNA damage and increased tumor cell death, especially when combined with DNA-damaging therapies.[2][3]

ATM Signaling Pathway ATM Signaling Pathway Inhibition cluster_downstream Downstream Effects DNA_DSB DNA Double-Strand Break (e.g., from Ionizing Radiation) ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair ATM_inhibitor ATM Inhibitor (M3541, M4076, AZD0156, AZD1390) ATM_inhibitor->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Inhibition of activated ATM by small molecules prevents the phosphorylation of downstream effectors like CHK2 and p53, thereby abrogating cell cycle arrest and DNA repair.

Comparative In Vitro Potency and Selectivity

A critical initial step in characterizing a novel inhibitor is to determine its potency and selectivity. This is typically achieved through biochemical assays using the purified kinase and cellular assays to assess its effect on the target in a more biologically relevant context.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity ProfileReference(s)
M3541 < 1Sub-nanomolarHighly selective, with an IC50 of > 100 nM for 99.3% of 292 investigated human kinases. Negligible inhibition against related kinases ATR, DNA-PK, PI3K isoforms, and mTOR.[5][5]
M4076 < 1Sub-nanomolarExcellent selectivity against other protein kinases.[6] IC50 values for related kinases: ATR = 10,000 nM, DNA-PK = 600 nM, mTOR > 30,000 nM.[7][6][7]
AZD0156 Potent (not specified)Not specifiedExceptionally potent and selective inhibitor of ATM.[8][8]
AZD1390 Not specified0.78>10,000-fold selectivity over closely related PIKK family enzymes.[6][6][9][10]

Causality Behind Experimental Choices: The determination of both biochemical and cellular IC50 values is crucial. The biochemical IC50 provides a direct measure of the inhibitor's potency against its purified target, while the cellular IC50 confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment. A broad kinase selectivity screen is essential to identify potential off-target effects that could lead to toxicity or confounding biological activities. High selectivity, particularly against closely related kinases like ATR and DNA-PK, is a hallmark of a well-designed inhibitor.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents and Materials: Purified recombinant human ATM kinase, substrate peptide (e.g., a peptide containing the CHK2 phosphorylation site), ATP, and the test inhibitor at various concentrations.

  • Assay Procedure:

    • The ATM kinase is incubated with the substrate peptide and varying concentrations of the inhibitor in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Comparative In Vivo Efficacy in Preclinical Models

The ultimate test of a preclinical candidate is its ability to exert a therapeutic effect in a living organism. For ATM inhibitors, this is typically evaluated by their ability to enhance the anti-tumor efficacy of radiotherapy in animal models of cancer.

CompoundAnimal Model(s)Dosing RegimenKey FindingsReference(s)
M3541 Human tumor xenografts in nude miceOral administration in combination with a clinically relevant radiation regimen.Strongly enhanced the antitumor activity of radiotherapy, leading to complete tumor regression.[11][12][11]
M4076 Human tumor xenografts in immunodeficient miceOral administration with fractionated radiotherapy.Remarkable combination activity, leading to complete tumor regressions in most animals in the FaDu xenograft model.[3] Achieved at a substantially reduced dose compared to M3541.[3][3]
AZD0156 Lung xenograft model, patient-derived TNBC xenograftsSystemic delivery in combination with radiation or olaparib.[4]Enhanced the tumor growth inhibitory effects of radiation.[4] Improved the efficacy of olaparib in two patient-derived triple-negative breast cancer xenograft models.[4][4]
AZD1390 Syngeneic and patient-derived glioma, orthotopic lung-brain metastatic modelsDosed in combination with daily fractions of ionizing radiation.[9]Significantly induced tumor regressions and increased animal survival compared to radiation alone.[9] Established a pharmacokinetic-pharmacodynamic-efficacy relationship.[9][9]

Causality Behind Experimental Choices: The use of human tumor xenografts in immunodeficient mice is a standard and well-validated approach to assess the anti-cancer efficacy of a test compound.[13] The choice of tumor models (e.g., lung, glioma, breast) is often guided by the intended clinical indication.[13] Combining the inhibitor with a clinically relevant, fractionated radiotherapy regimen provides a more accurate prediction of its potential clinical utility than a single high dose of radiation.[3] Monitoring tumor growth, animal survival, and target engagement (e.g., by measuring the phosphorylation of ATM substrates in tumor tissue) are critical endpoints for these studies.[9][12]

Experimental Protocol: In Vivo Xenograft Efficacy Study

In Vivo Xenograft Efficacy Workflow In Vivo Xenograft Efficacy Workflow cluster_treatment Treatment Phase CellCulture 1. Cancer Cell Culture (e.g., FaDu, NCI-H1975) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups (when tumors reach a specified size) TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle Inhibitor ATM Inhibitor Alone Randomization->Inhibitor Radiation Radiotherapy Alone Randomization->Radiation Combination ATM Inhibitor + Radiotherapy Randomization->Combination Monitoring 5. Continued Treatment and Monitoring (Tumor Volume, Body Weight) Vehicle->Monitoring Inhibitor->Monitoring Radiation->Monitoring Combination->Monitoring Endpoint 6. Study Endpoint (e.g., Tumor Growth Delay, Regression, Survival) Monitoring->Endpoint PD_Analysis 7. Pharmacodynamic Analysis (e.g., p-CHK2 in tumor tissue) Endpoint->PD_Analysis

Caption: A typical workflow for assessing the in vivo efficacy of an ATM inhibitor in combination with radiotherapy in a xenograft mouse model.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (typically 8-10 mice per group):

    • Vehicle control

    • ATM inhibitor alone

    • Radiotherapy alone

    • ATM inhibitor + Radiotherapy

  • Treatment Administration:

    • Administer the ATM inhibitor orally at the predetermined dose and schedule.

    • Deliver fractionated doses of ionizing radiation to the tumors.

  • Efficacy Assessment:

    • Measure tumor volume (e.g., twice weekly) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • Continue treatment for a specified duration or until tumors reach a predetermined endpoint size.

    • In some studies, overall survival is the primary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, or in satellite groups, collect tumor tissue at specific time points after treatment to assess target engagement by measuring the levels of phosphorylated ATM substrates (e.g., p-CHK2) via western blotting or immunohistochemistry.

Discussion and Future Directions

The preclinical data for M3541, M4076, AZD0156, and AZD1390 collectively demonstrate the therapeutic potential of ATM inhibition. These compounds are highly potent and selective, and they significantly enhance the efficacy of radiotherapy in a variety of preclinical cancer models.[3][4][5][9] The successful translation of these findings into the clinic is exemplified by the ongoing clinical trials for several of these inhibitors.[4][5]

For a novel ATM inhibitor like the hypothetical LP-360924, the preclinical development path should aim to generate a similarly robust data package. Key differentiators to investigate would include:

  • Improved Pharmacokinetic Properties: A favorable pharmacokinetic profile, including good oral bioavailability and an appropriate half-life, is crucial for clinical success.

  • Enhanced Blood-Brain Barrier Penetration: For the treatment of brain tumors, the ability to cross the blood-brain barrier is a critical attribute, as demonstrated by AZD1390.[9][10]

  • Novel Combination Therapies: While combination with radiotherapy is the most explored avenue, there is strong preclinical rationale for combining ATM inhibitors with PARP inhibitors and potentially other DNA-damaging agents.[4]

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to ATM inhibition will be key to the successful clinical development of this class of drugs.

By following the rigorous preclinical evaluation framework outlined in this guide, researchers can effectively characterize novel ATM inhibitors and build a strong foundation for their potential clinical translation.

References

  • A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. PMC.
  • The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. PMC - PubMed Central.
  • Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in p
  • The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mut
  • The Development of ATM Inhibitors in Cancer Therapy. PMC - NIH.
  • Abstract 3500: Highly potent and selective ATM kinase inhibitor M4076: A clinical candidate drug with strong anti-tumor activity in combin
  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. PMC - PubMed Central.
  • AZD1390.
  • Abstract A094: Phase I modular study of AZD0156, a first-in-class oral selective inhibitor of ataxia telangiectasia mutated protein kinase (ATM), in combination with olaparib (AToM Study, Module 1). Molecular Cancer Therapeutics - AACR Journals.
  • Abstract 338: A new investigational ATM Inhibitor, M3541, synergistically potentiates fractionated radiotherapy and chemotherapy in cancer cells and animal models. AACR Journals.
  • M-4076 enhances the efficacy of radiotherapy in preclinical models. BioWorld.
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-.
  • M3541 is a potent and selective inhibitor of ATM kinase activity. A,...
  • In Vivo Oncology. Pharmacology Discovery Services.
  • ATM/ATR inhibitors: 30+Potent, Highly Selective & Cited. Selleckchem.
  • Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. AACR Journals.

Sources

Validation

A Multi-Omics Approach to Discovering Predictive Biomarkers for LP-360924, a Novel Hsp90 Inhibitor

In the landscape of precision oncology, the ability to predict a patient's response to a given therapy is paramount. This guide provides a comprehensive framework for the discovery of predictive biomarkers for LP-360924,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of precision oncology, the ability to predict a patient's response to a given therapy is paramount. This guide provides a comprehensive framework for the discovery of predictive biomarkers for LP-360924, a novel investigational inhibitor of Heat Shock Protein 90 (Hsp90). As an essential molecular chaperone, Hsp90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are critical for the hallmarks of cancer.[1] Inhibition of Hsp90, therefore, represents a promising therapeutic strategy. This guide will navigate through various biomarker discovery platforms, offering a comparative analysis and detailed experimental protocols to empower researchers in identifying patient populations most likely to benefit from LP-360924.

The Rationale for Biomarker Discovery in the Context of Hsp90 Inhibition

Hsp90's clientele includes numerous oncoproteins, such as HER2, BRAF, and ALK, making it a highly attractive therapeutic target. However, the ubiquitous nature of Hsp90 presents a challenge: identifying which tumors are "addicted" to Hsp90's function and will thus be sensitive to its inhibition. Predictive biomarkers are crucial for moving beyond a one-size-fits-all approach and enabling patient stratification.[2][3] A validated predictive marker can prospectively identify individuals who are likely to have a favorable clinical outcome from a specific treatment.[2]

This guide will explore a multi-omics strategy, integrating genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive molecular picture of LP-360924 response.[4][5][6]

Comparative Analysis of Biomarker Discovery Platforms

The selection of a biomarker discovery platform is a critical decision driven by the specific biological questions being addressed. Here, we compare the leading omics approaches for identifying predictive biomarkers for LP-360924.

Biomarker PlatformKey AdvantagesKey DisadvantagesPotential Application for LP-360924
Genomics Identifies stable, heritable markers (mutations, CNVs).[7][8] Well-established technologies (NGS, dPCR).[7]May not reflect dynamic changes in protein activity. The functional impact of variants can be difficult to predict.Identifying mutations in Hsp90 client proteins or co-chaperones that confer sensitivity or resistance.[1]
Transcriptomics Provides a snapshot of gene expression, revealing pathway activity.[9][10] High-throughput and cost-effective (RNA-seq).[9]RNA levels do not always correlate with protein abundance or activity. Data analysis can be complex.[9]Identifying gene expression signatures associated with "Hsp90 addiction" or compensatory pathway activation.[11]
Proteomics Directly measures the functional molecules of the cell.[12][13] Can identify post-translational modifications.[13]Technically challenging, with lower throughput than genomics or transcriptomics.[13]Quantifying levels of Hsp90 client proteins and their degradation upon LP-360924 treatment. Identifying phosphoprotein signatures indicative of pathway inhibition.
Metabolomics Provides a functional readout of the cellular state, closest to the phenotype.[14][15] Can identify oncometabolites and metabolic vulnerabilities.Highly dynamic and sensitive to environmental factors.[16] Data analysis and metabolite identification can be complex.[17]Discovering metabolic signatures that reflect a reliance on Hsp90-dependent signaling pathways for cellular energetics and biosynthesis.
Multi-Omics Provides a holistic view of the biological system.[4][5] Increased power to identify robust and validated biomarkers.[5]Data integration and analysis are complex and require specialized bioinformatics expertise.[4] Higher cost and sample requirements.Integrating genomic, transcriptomic, and proteomic data to build a comprehensive model of LP-360924 response and resistance.

Experimental Workflows for Biomarker Discovery

A robust biomarker discovery program follows a phased approach, from initial discovery in preclinical models to clinical validation in patient samples.

Biomarker Discovery Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Preclinical Models Preclinical Models Multi-Omics Profiling Multi-Omics Profiling Preclinical Models->Multi-Omics Profiling (Cell lines, PDXs) Candidate Biomarkers Candidate Biomarkers Multi-Omics Profiling->Candidate Biomarkers (Genomics, Transcriptomics, Proteomics, Metabolomics) Retrospective Clinical Samples Retrospective Clinical Samples Candidate Biomarkers->Retrospective Clinical Samples Verification Biomarker Assay Development Biomarker Assay Development Retrospective Clinical Samples->Biomarker Assay Development (Archived tissues) Prospective Clinical Trial Prospective Clinical Trial Biomarker Assay Development->Prospective Clinical Trial (CLIA-certified assay) Validated Predictive Biomarker Validated Predictive Biomarker Prospective Clinical Trial->Validated Predictive Biomarker

Caption: A generalized workflow for biomarker discovery and validation.

Protocol 1: Genomic Biomarker Discovery using Next-Generation Sequencing (NGS)

Objective: To identify somatic mutations and copy number variations (CNVs) in Hsp90 client genes and associated pathways that correlate with sensitivity to LP-360924.

Methodology:

  • Sample Preparation: Extract high-quality genomic DNA from a panel of well-characterized cancer cell lines or patient-derived xenograft (PDX) models with varying sensitivity to LP-360924.

  • Library Preparation: Prepare NGS libraries using a targeted gene panel encompassing known Hsp90 client proteins, co-chaperones, and key oncogenic signaling pathways.

  • Sequencing: Perform deep sequencing on an Illumina NovaSeq or equivalent platform to achieve >500x coverage.

  • Data Analysis:

    • Align sequencing reads to the human reference genome (hg38).

    • Call somatic single nucleotide variants (SNVs) and insertions/deletions (indels) using tools like MuTect2.

    • Identify CNVs using algorithms such as GISTIC2.

    • Correlate the presence of specific genomic alterations with LP-360924 sensitivity (e.g., IC50 values) using statistical methods like Fisher's exact test or logistic regression.

Protocol 2: Transcriptomic Biomarker Discovery using RNA-Sequencing (RNA-Seq)

Objective: To identify a gene expression signature predictive of LP-360924 response.

Methodology:

  • Sample Preparation: Isolate total RNA from preclinical models treated with LP-360924 or vehicle control. Ensure high RNA integrity (RIN > 8).

  • Library Preparation: Prepare stranded mRNA-seq libraries.

  • Sequencing: Sequence libraries on a high-throughput sequencer to obtain at least 30 million paired-end reads per sample.

  • Data Analysis:

    • Align reads to the reference transcriptome and quantify gene expression levels (e.g., using STAR and RSEM).

    • Perform differential gene expression analysis between sensitive and resistant models using DESeq2 or edgeR.

    • Utilize machine learning algorithms (e.g., LASSO, Random Forest) to build a predictive gene expression signature from a training set of samples.

    • Validate the signature on an independent test set.

Protocol 3: Proteomic Biomarker Discovery using Mass Spectrometry

Objective: To identify changes in protein expression and post-translational modifications that are indicative of LP-360924's mechanism of action and predictive of response.

Methodology:

  • Sample Preparation: Lyse cells or tissues and perform protein quantification.

  • Protein Digestion: Digest proteins into peptides using trypsin.[4]

  • Tandem Mass Tag (TMT) Labeling: Label peptides from different samples with isobaric TMT reagents for multiplexed quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate peptides by liquid chromatography and analyze by tandem mass spectrometry on a high-resolution instrument (e.g., Thermo Fisher Orbitrap).[12]

  • Data Analysis:

    • Identify and quantify proteins using software such as Proteome Discoverer.

    • Perform differential protein expression analysis to identify proteins whose levels change upon LP-360924 treatment in sensitive versus resistant models.

    • For phosphoproteomic analysis, enrich for phosphopeptides prior to LC-MS/MS.

Hsp90 Signaling and the Multi-Omics Landscape

The inhibition of Hsp90 by LP-360924 is expected to have widespread effects on various cellular signaling pathways. A multi-omics approach is uniquely suited to capture the complexity of these effects.

Hsp90_Inhibition_MultiOmics LP360924 LP-360924 Hsp90 Hsp90 LP360924->Hsp90 Inhibits ClientProteins Client Proteins (e.g., HER2, BRAF, AKT) Hsp90->ClientProteins Stabilizes DownstreamPathways Downstream Signaling (Proliferation, Survival) ClientProteins->DownstreamPathways Activates Genomics Genomics (Mutations, CNVs) ClientProteins->Genomics Proteomics Proteomics (Protein Degradation, PTMs) ClientProteins->Proteomics Transcriptomics Transcriptomics (Gene Expression Signatures) DownstreamPathways->Transcriptomics Metabolomics Metabolomics (Metabolic Reprogramming) DownstreamPathways->Metabolomics

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Novel Research Chemical LP-360924

From the Desk of the Senior Application Scientist As researchers and scientists, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the materials we...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

As researchers and scientists, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the materials we handle, including their final disposal. This guide provides a comprehensive framework for the safe handling and disposal of the novel research chemical designated LP-360924.

It is important to note that "LP-360924" is not a universally recognized chemical identifier, and a specific Safety Data Sheet (SDS) is not publicly available at the time of this writing. Therefore, this document establishes a procedural framework based on established best practices for hazardous chemical waste management. The principles and protocols outlined here are designed to be adapted based on the experimentally determined or supplier-provided hazards of LP-360924.

The First Principle: Hazard Characterization

Before any disposal protocol can be established, a thorough hazard characterization of LP-360924 is mandatory. The foundation of safe disposal is a deep understanding of the risks involved. All laboratory personnel must treat LP-360924 as a hazardous substance until proven otherwise.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics.[1] Your initial risk assessment of LP-360924 should seek to define its properties within this framework.

Hazard Characteristic Description & Causality Potential Test / Observation
Ignitability Represents a fire hazard. These chemicals can create fires under certain conditions, are spontaneously combustible, or have a low flash point. Improper disposal can lead to fires in waste containers or landfills.Flash point determination, observation of combustion upon contact with air or water.
Corrosivity Measures the ability to corrode metal. These are typically acids or bases that can damage containers and cause harmful chemical reactions. Aqueous substances with a pH ≤ 2 or ≥ 12.5 are considered corrosive.pH measurement of aqueous solutions.
Reactivity Pertains to unstable substances. They can cause explosions, release toxic gases, or undergo violent reactions when heated, compressed, or mixed with water. Segregation is critical to prevent dangerous interactions in a consolidated waste drum.Observation of reaction with water, heat, or other chemicals. Review of chemical structure for unstable functional groups.
Toxicity Indicates that the substance is harmful or fatal when ingested or absorbed. Toxic waste can leach from landfills and contaminate groundwater, posing a long-term threat to human health and the environment.Review of preliminary toxicological data (e.g., LD50) or structural alerts for toxicity.

All findings must be documented in your laboratory's chemical safety plan and communicated to your institution's Environmental Health and Safety (EHS) office.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling LP-360924 waste. The selection of PPE is directly informed by the hazard characterization. The following table outlines the minimum required PPE, with the rationale explained.

Equipment Specification Reasoning (The "Why")
Eye Protection ANSI Z87.1-rated safety glasses with side shields; chemical splash goggles if handling liquids.Protects against accidental splashes of liquid waste or contact with contaminated solid waste.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, a primary route of exposure for many laboratory chemicals. The specific glove material should be chosen based on compatibility with LP-360924 and any solvents used.
Body Protection Flame-resistant laboratory coat.Protects skin from contamination and provides a removable barrier in case of a significant spill.
Respiratory Protection Use in a certified chemical fume hood.Engineering controls are the primary method for preventing inhalation exposure to vapors or aerosols that may be generated.[4]

Waste Stream Management: A Segregation Workflow

The cardinal rule of chemical disposal is to never mix incompatible waste streams.[2][5] Doing so can lead to violent reactions, the release of toxic gases, or fire. All waste generated from experiments involving LP-360924 must be collected at the point of generation in designated satellite accumulation areas.[2]

The following workflow diagram illustrates the decision-making process for segregating LP-360924 waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Label & Store start LP-360924 Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Vials, Tips) is_solid->solid_waste Solid liquid_waste Is the liquid aqueous or organic? is_solid->liquid_waste Liquid label_container Label Container with: - 'Hazardous Waste' - Full Chemical Names - Hazard Characteristics - Accumulation Start Date solid_waste->label_container aqueous_waste Aqueous Waste (pH Neutralized if needed) liquid_waste->aqueous_waste Aqueous organic_waste Is the organic solvent halogenated? liquid_waste->organic_waste Organic aqueous_waste->label_container halo_waste Halogenated Organic Waste organic_waste->halo_waste Yes non_halo_waste Non-Halogenated Organic Waste organic_waste->non_halo_waste No halo_waste->label_container non_halo_waste->label_container store_container Store in Secondary Containment in a designated, ventilated area. label_container->store_container

Caption: Waste Segregation Workflow for LP-360924.

Step-by-Step Disposal Protocols

Protocol 4.1: Unused or Expired Neat LP-360924
  • Do Not Open: If the container is sealed and the material is expired or no longer needed, do not open it.

  • Label for Disposal: Affix a "Hazardous Waste" label to the original container.

  • Segregate: Place the container in a secondary containment bin with other compatible solid chemical wastes.

  • Arrange Pickup: Contact your institution's EHS office to arrange for the pickup of the container.

Protocol 4.2: Contaminated Solid Waste

This category includes items like gloves, pipette tips, vials, and absorbent paper contaminated with LP-360924.

  • Collect: At the point of generation, place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Do Not Overfill: Ensure the container is not filled more than three-quarters full to allow for safe closure.

  • Seal and Label: When full, securely seal the inner bag and close the container lid. Apply a "Hazardous Waste" label, listing "Solid Waste contaminated with LP-360924" and any associated solvents.

  • Store: Store the container in your lab's designated satellite accumulation area, away from incompatible materials.[5]

Protocol 4.3: Contaminated Liquid Waste

This includes experimental solutions, reaction mixtures, and instrument effluent containing LP-360924.

  • Select Container: Use a chemically compatible, shatter-resistant container (e.g., Polyethylene or glass) with a secure, screw-top cap. Never use a container that cannot be sealed properly.[2]

  • Segregate: Following the logic of the workflow diagram, collect aqueous, halogenated organic, and non-halogenated organic wastes in separate, dedicated containers.

  • Label Correctly: Immediately label the container with a "Hazardous Waste" tag. List the full chemical name and approximate concentration of all components, including LP-360924 and all solvents. Inaccurate labeling is a major cause of laboratory incidents and regulatory fines.

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and to prevent spills.

  • Store Securely: Keep containers closed when not in use.[2] Store them in a designated secondary containment tray or cabinet to contain potential leaks.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills or if the material is highly volatile or toxic, evacuate the area and contact your EHS emergency line.

  • Contain the Spill: If safe to do so, use a chemical spill kit to contain the spill. Place absorbent pads or materials around the perimeter of the spill, working from the outside in.

  • Collect Residue: Collect all contaminated absorbent materials and any broken glassware. This waste must be disposed of as hazardous solid waste (Protocol 4.2).

  • Decontaminate: Clean the spill area with an appropriate decontamination solution, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

The Final Step: Documentation and Disposal

The disposal of hazardous waste is a regulated process from "cradle-to-grave."[6] When your waste is collected by your EHS department or a licensed contractor, it will be tracked using a Uniform Hazardous Waste Manifest.[1] This document is a legal record of the waste's journey to a licensed treatment, storage, and disposal facility (TSDF).[1][6] Ensure that all your containers are properly labeled to facilitate this process and maintain your institution's compliance with federal and local regulations.[6][7]

By adhering to these principles and protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that our vital research does not come at the cost of environmental integrity.

References

  • LP Legacy® Polyurethane Foam Cleaner Safety Data Sheet. BuildSite.
  • Safety Data Sheet. Fisher Scientific.
  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Proper Handling and Disposal of Laboratory Waste . JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Hazardous Waste and Disposal . American Chemical Society (ACS). Available at: [Link]

  • Hazardous Waste Management Safety Video . UCLA EH&S. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. Available at: [Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling LP-360924

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for the handling of the potent compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for the handling of the potent compound LP-360924. As a novel molecule, comprehensive public safety data may be limited. Therefore, this document is built upon the established principles of handling potent and potentially cytotoxic compounds, ensuring a proactive and protective approach to laboratory safety. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for chemical handling best practices.

Understanding the Risk: A Proactive Stance on Safety

Given the nature of novel compound development, it is prudent to treat LP-360924 as a potent substance with the potential for cytotoxicity. Occupational exposure to such compounds can occur through various routes, including skin contact, inhalation of aerosols or dust particles, and accidental ingestion.[1] The toxic nature of these drugs means they can pose significant risks to those who handle them, potentially causing a range of adverse health effects.[1][2] This guide, therefore, adopts a conservative approach, recommending a comprehensive suite of personal protective equipment (PPE) and handling protocols to minimize any potential exposure.

Core Personal Protective Equipment (PPE) for Handling LP-360924

The selection of appropriate PPE is the first line of defense in protecting yourself from exposure to potent compounds. The following table outlines the minimum required PPE for handling LP-360924 in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Gloves Powder-free, disposable nitrile or neoprene gloves. Double-gloving is mandatory.Prevents direct skin contact with the compound. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.[3]
Gown Disposable, solid-front, back-closing gown made of a low-linting material. Cuffs should be tight-fitting.Protects the body and personal clothing from contamination. A solid front and back closure minimize the risk of frontal splashes.[3][4]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes, aerosols, and dust particles. Standard safety glasses are not sufficient.[3][4][5]
Respiratory Protection An N95 or higher-rated respirator is required when handling the powdered form of LP-360924 or when there is a risk of aerosol generation.Prevents inhalation of the compound. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[3][6][7]
Head and Shoe Covers Disposable head/hair cover and shoe covers.Minimizes the risk of contaminating personal hair and shoes and prevents the tracking of contaminants outside the laboratory.[3][8]

Operational Plan: Step-by-Step Procedures for Safe Handling

Adherence to standardized procedures is critical for minimizing the risk of exposure. The following workflows provide a clear, step-by-step guide for donning and doffing PPE when working with LP-360924.

Donning PPE: A Deliberate Approach to Protection

Properly putting on PPE is as crucial as selecting the right equipment. The following sequence ensures that you are fully protected before entering the designated handling area.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence start Enter Ante-Room wash_hands Wash Hands Thoroughly start->wash_hands shoe_covers Don Shoe Covers wash_hands->shoe_covers head_cover Don Head Cover shoe_covers->head_cover gown Don Gown head_cover->gown respirator Don Respirator gown->respirator goggles Don Eye Protection respirator->goggles inner_gloves Don Inner Gloves goggles->inner_gloves outer_gloves Don Outer Gloves end Ready for Handling outer_gloves->end Proceed to Handling Area inner_gloves->outer_gloves PPE_Doffing_Workflow cluster_decon Decontamination cluster_doffing PPE Doffing Sequence start In Designated Doffing Area decon_outer Wipe Outer Gloves start->decon_outer outer_gloves Remove Outer Gloves decon_outer->outer_gloves gown Remove Gown outer_gloves->gown shoe_covers Remove Shoe Covers gown->shoe_covers goggles Remove Eye Protection shoe_covers->goggles respirator Remove Respirator goggles->respirator inner_gloves Remove Inner Gloves respirator->inner_gloves wash_hands Wash Hands Thoroughly inner_gloves->wash_hands end Safe Exit wash_hands->end Exit Ante-Room

Caption: PPE Doffing Workflow for Handling LP-360924.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with LP-360924 are considered cytotoxic waste and must be disposed of according to strict protocols to protect personnel and the environment.

Waste Segregation and Containment

Proper segregation of cytotoxic waste at the point of generation is crucial. [9]

  • Sharps: Needles, syringes, and other sharp objects contaminated with LP-360924 must be placed in a designated, puncture-resistant sharps container with a purple lid. [9][10]* Solid Waste: Contaminated items such as gloves, gowns, bench paper, and vials should be disposed of in clearly labeled, leak-proof purple bags or containers. [9][10]* Liquid Waste: Concentrated solutions of LP-360924 should be disposed of as chemical waste in designated, labeled containers. [11]Depending on institutional policy and the chemical properties of LP-360924, dilute solutions may be treatable before disposal. [11]Consult your institution's biosafety officer for specific guidance.

Final Disposal

All cytotoxic waste must be collected by a licensed hazardous waste contractor for high-temperature incineration. [10][12]This is the only approved method for the complete destruction of cytotoxic compounds. [10]

Cytotoxic_Waste_Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal sharps Contaminated Sharps sharps_container Purple-Lidded Sharps Container sharps->sharps_container solid Contaminated Solid Waste purple_bag Labeled Purple Waste Bag/Bin solid->purple_bag liquid Contaminated Liquid Waste liquid_container Designated Liquid Waste Container liquid->liquid_container storage Secure, Designated Storage Area sharps_container->storage purple_bag->storage liquid_container->storage collection Licensed Hazardous Waste Collection storage->collection incineration High-Temperature Incineration collection->incineration end Safe Disposal incineration->end Complete Destruction

Caption: Cytotoxic Waste Disposal Pathway for LP-360924.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Evacuate and Alert: Immediately alert others in the area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: If you are trained to handle cytotoxic spills, don the appropriate PPE, including a respirator.

  • Contain: Use a cytotoxic spill kit to absorb the spill, working from the outside in.

  • Clean: Decontaminate the area with an appropriate cleaning solution.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report: Report the incident to your supervisor and environmental health and safety department.

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This proactive approach to handling potent compounds like LP-360924 is a cornerstone of responsible research.

References

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste? Retrieved from [Link]

  • Thompson Rivers University. Cytotoxic Drug Safety. Retrieved from [Link]

  • Weizmann Institute of Science. Cytotoxic waste disposal. Retrieved from [Link]

  • BuildSite. lp legacy® polyurethane foam cleaner safety data. Retrieved from [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]

  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • LP Building Solutions. LP Smartside SDS. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • PMC. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]

  • Stericycle. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]

  • Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • Tropical Roofing Products. (2018, November 14). 924 Silicone Coating Safety Data Sheet. Retrieved from [Link]

  • WorkSafe QLD. Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Stark Pavement Corp. ConocoPhillips Superpave PG Safety Data Sheet. Retrieved from [Link]

  • eviQ. 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]

  • Ace Waste. Cytotoxic Waste Disposal Brisbane and Melbourne - Chemotherapy Drug Waste. Retrieved from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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